1-Methylpyrrolidine-2-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952956 | |
| Record name | (1-Methylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3554-65-2, 30727-24-3, 34381-71-0 | |
| Record name | 1-Methyl-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-1-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3554-65-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Methylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Structure and Stereochemistry of N-Methyl-L-prolinol
Abstract
N-Methyl-L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, is a cornerstone in modern asymmetric synthesis. Its rigid, stereochemically defined pyrrolidine scaffold has made it an invaluable precursor for a multitude of highly effective organocatalysts and chiral ligands. This technical guide provides a comprehensive examination of the molecular structure, absolute and relative stereochemistry, and conformational dynamics of N-Methyl-L-prolinol. We will delve into validated synthetic protocols, spectroscopic signatures, and the mechanistic basis for its utility in stereoselective transformations, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Molecular Architecture and Physicochemical Profile
N-Methyl-L-prolinol, systematically named [(2S)-1-Methylpyrrolidin-2-yl]methanol, is characterized by a five-membered pyrrolidine ring.[1][2] This core structure is substituted at the nitrogen atom (N-1) with a methyl group and at the C-2 position with a hydroxymethyl group.[1] This specific arrangement confers chirality, making it a crucial building block in the synthesis of enantiomerically pure compounds.[1][2]
The presence of a tertiary amine and a primary alcohol within a constrained cyclic framework dictates its chemical reactivity and its efficacy as a chiral directing group. It typically appears as a colorless to pale yellow liquid or a low-melting crystalline powder.[1][3][4]
Table 1: Physicochemical Properties of N-Methyl-L-prolinol
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 34381-71-0 | [1][2][3][5] |
| Molecular Formula | C₆H₁₃NO | [2][3][5] |
| Molecular Weight | 115.17 g/mol | [2][3][5] |
| Boiling Point | 67-69 °C at 12 mmHg | [2][3] |
| Density | 0.968 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.469 | [2][3] |
| Optical Rotation | [α]/D ≈ -49.5° (c=5, MeOH) | [3] |
| Appearance | Colorless to pale yellow liquid or solid |[1][3] |
Caption: 2D Structure of N-Methyl-L-prolinol.
Stereochemistry: The Foundation of Asymmetric Induction
The utility of N-Methyl-L-prolinol is fundamentally rooted in its defined stereochemistry. The molecule is derived from L-proline, a naturally occurring α-amino acid with an (S)-configuration at its α-carbon.[2] This stereocenter is preserved during synthesis, resulting in N-Methyl-L-prolinol having an absolute configuration of (S) at the C-2 position of the pyrrolidine ring.
This fixed (S)-configuration is critical for its role in asymmetric catalysis. When used as a chiral auxiliary or as a precursor to an organocatalyst, the stereocenter at C-2 creates a chiral environment that directs incoming reagents to approach a substrate from a specific face. This steric hindrance and electronic guidance force the formation of one enantiomer of the product in preference to the other, a process known as asymmetric induction. The high optical purity achieved in the synthesis of N-Methyl-L-prolinol is therefore paramount to achieving high enantioselectivity in the reactions it catalyzes.[1]
Caption: Stereochemical representation of (S)-N-Methyl-L-prolinol.
Synthetic Pathways: Achieving High Optical Purity
The synthesis of enantiomerically pure N-Methyl-L-prolinol is efficiently achieved from commercially available L-proline. Several reliable methods have been established, with the choice often depending on scale, available reagents, and desired purity.
Two-Step Synthesis via N-Formylation and Reduction
A robust and widely cited method involves a two-step sequence starting from L-proline. This approach provides high yields and preserves the stereochemical integrity of the starting material.[3][6]
Step 1: N-Formylation of L-Proline. L-proline is treated with a mixture of formic acid and acetic anhydride. This reaction proceeds at a controlled temperature (e.g., 5-10°C) to yield (S)-(-)-N-formylproline.[3][6] The product is typically a viscous oil that can be used directly in the next step without extensive purification.
Step 2: Reduction of N-Formylproline. The N-formylproline intermediate is then reduced using a powerful hydride reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).[3][6] This single step accomplishes the reduction of both the carboxylic acid to a primary alcohol and the formyl group to a methyl group, directly yielding N-Methyl-L-prolinol. The reaction is typically run at reflux for an extended period to ensure complete conversion.[3]
Direct N-Methylation of L-Prolinol
An alternative strategy involves first reducing L-proline to L-prolinol, followed by N-methylation.
Step 1: Reduction of L-Proline. L-proline can be reduced to L-prolinol using LiAlH₄.[7] L-prolinol is also commercially available.
Step 2: N-Methylation. The resulting L-prolinol can be N-methylated using various methods. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic choice, though it may result in lower yields of impure product.[8] A cleaner and more efficient method involves the generation of the dianion of L-prolinol using two equivalents of a strong base like n-butyllithium, followed by quenching with one equivalent of methyl iodide. This approach has been reported to provide the product in good yield and high purity.[8]
Caption: Workflow for the synthesis of N-Methyl-L-prolinol from L-Proline.
Experimental Protocol: Synthesis via Formylation-Reduction
The following protocol is a representative procedure for the synthesis of N-Methyl-L-prolinol from L-proline.[3][6]
-
N-Formylation:
-
In a round-bottom flask, dissolve L-proline (1.0 eq) in 97% formic acid under an inert atmosphere. Cool the solution to 5-10°C in an ice bath.
-
Slowly add acetic anhydride (approx. 7 eq) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Remove the solvent under reduced pressure to obtain crude (S)-(-)-N-formylproline as a viscous oil.
-
-
Reduction:
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 5 eq) in anhydrous tetrahydrofuran (THF) in a separate flask under an inert atmosphere.
-
Dissolve the crude N-formylproline from the previous step in anhydrous THF.
-
Slowly add the N-formylproline solution to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux and maintain for 48 hours to ensure complete reaction.
-
Cool the reaction to room temperature and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).
-
Filter the resulting off-white precipitate (aluminum salts) and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the resulting oil by bulb-to-bulb distillation under high vacuum (e.g., 40-55°C at 0.15 Torr) to afford pure N-Methyl-L-prolinol.[3]
-
Applications in Asymmetric Catalysis
N-Methyl-L-prolinol is rarely used as a catalyst itself but serves as a highly versatile precursor to a class of powerful organocatalysts, often referred to as prolinol derivatives.[9][10] Its primary application is in enamine-based catalysis.[1][9]
The N-Methyl-L-prolinol scaffold is typically modified at the hydroxyl group, for instance, by converting it into a silyl ether. These derivatives catalyze a wide range of important carbon-carbon bond-forming reactions, including:
-
Asymmetric Michael Additions: Catalyzing the conjugate addition of aldehydes or ketones to nitroolefins with high diastereo- and enantioselectivities.[2][9]
-
Asymmetric Aldol Reactions: Facilitating the stereoselective reaction between an aldehyde and a ketone.[9]
The catalytic cycle generally involves the formation of a chiral enamine intermediate between the catalyst and a carbonyl compound (e.g., a ketone or aldehyde). This enamine then attacks an electrophile, with the bulky, stereochemically defined catalyst directing the attack to create a new stereocenter with high fidelity. Hydrolysis then releases the product and regenerates the catalyst.
Caption: Generalized enamine catalytic cycle using a prolinol-derived catalyst.
Conclusion
N-Methyl-L-prolinol is a fundamentally important molecule whose value is derived directly from its structure and stereochemistry. Originating from the chiral pool, its rigid (S)-configured pyrrolidine framework provides an exceptional platform for the design of catalysts that mediate highly selective asymmetric transformations. A thorough understanding of its synthesis, conformational behavior, and the mechanistic role it plays in catalysis is essential for its effective application in pharmaceutical research, fine chemical synthesis, and the broader field of organic chemistry. As the demand for enantiomerically pure compounds continues to grow, the significance of foundational building blocks like N-Methyl-L-prolinol will only increase.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]
- 4. N-Methyl-L-prolinol, CasNo.34381-71-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. N-Methyl-L-prolinol [webbook.nist.gov]
- 6. N-Methyl-L-prolinol synthesis - chemicalbook [chemicalbook.com]
- 7. Prolinol - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. globethesis.com [globethesis.com]
Introduction: Understanding 1-Methylpyrrolidine-2-methanol
An In-Depth Technical Guide to the Safe Handling of 1-Methylpyrrolidine-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This compound, a chiral N-alkylpyrrolidine, is a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility as an intermediate, particularly in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, makes it a common reagent in both academic and industrial laboratories. The presence of a hydroxyl group and a tertiary amine within a chiral pyrrolidine ring allows for a diverse range of chemical transformations.
This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No: 3554-65-2 for the racemate, 99494-01-6 for the (R)-enantiomer, and 34381-71-0 for the (S)-enantiomer).[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. We will move beyond simple procedural lists to explain the causality behind each recommendation, fostering a proactive safety culture grounded in scientific principles.
Chapter 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety plan. Before any laboratory work commences, a comprehensive risk assessment must be performed.
GHS Classification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with its irritant properties.[1][3]
Table 1: GHS Hazard Classification [1][3]
| Hazard Class | Category | Hazard Statement | Meaning |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation. |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed. (For (R)-enantiomer) |
| Specific Target Organ Toxicity | 3 | H335 | May cause respiratory irritation. |
Expert Analysis: The H-statements indicate that the primary routes of hazardous exposure are dermal contact, eye contact, and inhalation. The irritation potential necessitates stringent controls to prevent direct contact. While comprehensive toxicological data is not available for all forms of this compound, the classification of the (R)-enantiomer as "Acute Toxicity Category 4 (Oral)" suggests that ingestion can be harmful. The absence of extensive chronic toxicity data mandates the adoption of the precautionary principle—all exposures should be minimized.
Physical and Chemical Hazards
Table 2: Physicochemical Properties [3]
| Property | Value | Significance for Handling |
| Physical State | Liquid | Potential for splashes and vapor generation. |
| Molecular Formula | C₆H₁₃NO | - |
| Molecular Weight | 115.17 g/mol | - |
| Boiling Point | ~67-71 °C @ 12 mmHg | Can vaporize under vacuum or moderate heat. |
| Flash Point | ~63-71 °C | Classified as a combustible liquid. Keep away from ignition sources. |
| Density | ~0.97 g/mL | Similar to water. |
| Storage Temp. | 2-8°C | Recommended for maintaining chemical stability. |
Chemical Incompatibility:
-
Strong Oxidizing Agents: The alcohol moiety can be oxidized, potentially leading to a vigorous or exothermic reaction.
-
Strong Acids: The tertiary amine is basic and will react exothermically with strong acids.
-
Incompatible Materials: Avoid contact with strong bases.
The Risk Assessment Workflow
A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be adapted for every experiment involving this compound.
Caption: A logical workflow for conducting a task-specific risk assessment.
Chapter 2: Engineering Controls, Administrative Controls, and PPE
Safe handling is achieved through a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls, ranking safety measures from most to least effective.
Engineering Controls
These are the most effective measures as they physically isolate the user from the hazard.
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and solution preparation, must be conducted inside a certified chemical fume hood.[4] This is critical for preventing inhalation of vapors, which may cause respiratory irritation.[1][3]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with eyewash stations and safety showers in close proximity to the work area.[4]
Administrative Controls
These controls involve procedures and policies to reduce exposure.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins. This document should detail every step of the process, from material acquisition to waste disposal.
-
Access Control: Limit access to storage and handling areas to authorized and trained personnel only.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5] Do not store or consume food and drink in the laboratory.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes that can cause serious eye irritation.[1][3][4] Standard safety glasses do not provide adequate protection. |
| Skin Protection | Flame-resistant lab coat. | Protects skin from splashes and contamination. |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against skin contact, which causes irritation.[1][3] There is no specific glove compatibility data for this compound; therefore, select gloves with broad chemical resistance. Avoid lightweight latex gloves. Always inspect gloves before use and change them immediately if contaminated. |
| Respiratory | Not typically required when used in a fume hood. | If engineering controls fail or for emergency response, use a NIOSH-approved respirator with an organic vapor cartridge.[4] |
Chapter 3: Standard Operating Protocols
Trustworthy protocols are self-validating systems. The following step-by-step methodologies provide a template that should be customized for specific experimental needs.
Protocol: Weighing and Transferring the Liquid
-
Preparation: Don appropriate PPE (goggles, lab coat, nitrile gloves). Confirm the chemical fume hood is operational.
-
Staging: Place a tared, sealed receiving vessel, a clean pipette or syringe, and a container for waste inside the fume hood.
-
Transfer: Unseal the stock bottle of this compound inside the hood. Carefully draw the required volume into the pipette or syringe.
-
Dispensing: Dispense the liquid into the receiving vessel. Avoid splashing.
-
Sealing: Immediately and securely seal both the stock bottle and the receiving vessel.
-
Decontamination: Wipe down the exterior of the vessels and any minor drips on the work surface with a suitable solvent (e.g., isopropanol), placing the contaminated wipes into a designated hazardous waste container.
-
Glove Disposal: Remove and dispose of gloves in the appropriate waste stream before exiting the fume hood.
-
Hand Washing: Wash hands thoroughly.
Protocol: Solution Preparation
-
Pre-calculation: Determine the required volumes of this compound and the solvent.
-
Setup: Perform all operations inside a chemical fume hood. Place a magnetic stir plate and a sealed reaction flask containing the solvent inside the hood.
-
Initial Transfer: Following the transfer protocol (3.1), add the required amount of this compound to the solvent. The addition should be done slowly and, if necessary, with cooling, as the heat of the solution is not well characterized.
-
Mixing: Stir the solution until homogeneous. Keep the vessel sealed to prevent vapor release.
-
Labeling: Clearly label the final solution with the chemical name, concentration, date, and hazard pictograms.
Chapter 4: Emergency Procedures
A swift and correct response to an emergency can significantly mitigate its consequences.
Spill Response
The appropriate response depends on the scale of the spill.
Caption: A decision-making workflow for responding to a chemical spill.
-
For Small Spills (<100 mL) inside a fume hood:
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Using spark-proof tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
-
For Large Spills or Spills outside a fume hood:
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if the material is near an ignition source.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency response team immediately.
-
First Aid Measures
Immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures [3]
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Chapter 5: Waste Disposal and Decontamination
All waste generated from the use of this compound must be treated as hazardous.
-
Chemical Waste: Collect excess reagent and reaction residues in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, absorbent pads, pipettes) must also be disposed of in a solid hazardous waste container.
-
Decontamination: Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous waste, before being washed normally.
Conclusion
This compound is a versatile and important chemical tool. Its safe use hinges on a foundational understanding of its hazards, a rigorous application of the hierarchy of controls, and a prepared response to potential emergencies. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this compound while upholding the highest standards of laboratory safety.
References
Foreword: Chirality as the Cornerstone of Modern Therapeutics
An In-Depth Technical Guide to the Chiral Properties of N-methyl-L-prolinol
In the landscape of drug development and fine chemical synthesis, the principle of chirality is not merely a structural nuance but a fundamental determinant of biological activity, efficacy, and safety. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) necessitates the production of single-enantiomer pharmaceuticals. N-methyl-L-prolinol, a derivative of the naturally occurring amino acid L-proline, has emerged as a cornerstone chiral building block.[1][2] Its rigid pyrrolidine scaffold, endowed with a defined stereocenter, makes it an exceptionally valuable tool for asymmetric synthesis. This guide provides a comprehensive technical overview of its synthesis, chiral properties, and mechanistic role as a powerful organocatalyst and chiral auxiliary for researchers, scientists, and drug development professionals.[3][4]
Synthesis: Preserving Chirality from a Natural Precursor
The utility of N-methyl-L-prolinol is intrinsically linked to its enantiopure synthesis, which leverages the chiral pool—specifically, the inexpensive and readily available amino acid, L-proline. The primary synthetic challenge is the reduction of the carboxylic acid and the methylation of the secondary amine without compromising the integrity of the C2 stereocenter.
Causality in Synthetic Route Selection
Several synthetic pathways exist, but the most robust and commonly employed method involves a two-step sequence starting from L-proline: N-formylation followed by a complete reduction using a powerful hydride agent.[5][6]
-
Step 1: N-Formylation: The secondary amine of L-proline is first protected as a formamide. This is a critical step because the unprotected amine can coordinate with the reducing agent, leading to complex mixtures. Using formic acid and acetic anhydride is an effective method to achieve this transformation.[6]
-
Step 2: Hydride Reduction: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to concurrently reduce both the carboxylic acid to a primary alcohol and the N-formyl group to an N-methyl group.[5][7] LiAlH₄ is chosen for its high reactivity, which is necessary to drive both reductions to completion in a single transformation, making the process efficient. The mechanism involves the formation of aluminate esters and iminium intermediates that are subsequently reduced by hydride attack.
Alternative methods, such as the direct N-methylation of L-prolinol using formaldehyde/formic acid (Eschweiler-Clarke reaction) or methyl iodide, have also been reported.[8] However, these can sometimes result in lower yields or purification challenges compared to the LiAlH₄ route.[8]
Experimental Protocol: Synthesis of (S)-(-)-N-methylprolinol from L-proline
This protocol is a self-validating system where the final optical rotation serves as a key purity check against established values.
Step 1: Preparation of (S)-(-)-N-formylproline [6]
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath (5-10°C), dissolve 5.0 g (43.4 mmol) of L-proline in 92 mL of 97% formic acid.
-
Slowly add 30 mL of acetic anhydride to the solution, ensuring the temperature is maintained.
-
Remove the ice bath and stir the solution for 2 hours at room temperature.
-
Quench the reaction by adding 35 mL of ice-cold water.
-
Remove the solvent via rotary evaporation. The resulting viscous, light-yellow oil is (S)-(-)-N-formylproline, which can be used in the next step without further purification.
Step 2: Reduction to (S)-(-)-N-methylprolinol [5][6]
-
Under a nitrogen atmosphere, suspend 8.23 g (217 mmol) of Lithium Aluminum Hydride (LiAlH₄) in 125 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser.
-
Dissolve the N-formylproline from the previous step in 20 mL of anhydrous THF.
-
Slowly add the N-formylproline solution to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 48 hours.
-
Cool the reaction to room temperature and quench it by the sequential and careful addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide, and finally 25 mL of water.
-
Filter the resulting off-white precipitate and wash it with THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the oil by bulb-to-bulb distillation (oven temperature 40-55°C, 0.15 Torr) to afford pure N-methyl-L-prolinol.[5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-methyl-L-prolinol from L-proline.
Physicochemical and Chiral-Optical Properties
The identity and purity of N-methyl-L-prolinol are confirmed through its physical and spectroscopic properties. The most telling characteristic of its chiral nature is its specific optical rotation.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃NO | [9] |
| Molecular Weight | 115.17 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 67-69 °C @ 12 mmHg | [5] |
| Density | 0.968 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.469 | [5] |
| Specific Rotation ([α]D) | -48° to -50° (c=1, methanol) | [8] |
Table 1: Physicochemical properties of N-methyl-L-prolinol.
The negative sign of the specific rotation indicates that it is levorotatory, rotating plane-polarized light to the left. A measured value within the accepted range is a strong indicator of high enantiomeric purity.[8]
Chiral Analysis: Verification of Enantiomeric Integrity
While specific rotation provides a macroscopic measure of chirality, modern analytical techniques are required to provide quantitative data on enantiomeric excess (ee).
Methodologies for Chiral Discrimination
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.[10]
-
NMR Spectroscopy with Chiral Shift Reagents: In a standard ¹H or ¹³C NMR spectrum, enantiomers are indistinguishable. However, the addition of a chiral solvating agent or a chiral lanthanide shift reagent can induce chemical shift non-equivalence. The reagent forms diastereomeric complexes with the enantiomers of N-methyl-L-prolinol, resulting in separate signals for each enantiomer, which can then be integrated to determine their ratio.[11]
Chiral Analysis Workflow
Caption: Workflow for determining the enantiomeric excess of N-methyl-L-prolinol.
Mechanism of Action in Asymmetric Organocatalysis
N-methyl-L-prolinol is a precursor to highly effective organocatalysts, particularly its silyl ether derivatives.[10] These catalysts operate through an enamine-based mechanism, a cornerstone of modern asymmetric synthesis.[3]
The Enamine Catalytic Cycle
The catalytic cycle leverages the secondary amine of the pyrrolidine ring to activate carbonyl compounds (ketones or aldehydes) toward nucleophilic attack, while the chiral scaffold dictates the stereochemical outcome.
-
Enamine Formation: The catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a transient, chiral enamine intermediate. This step raises the HOMO of the substrate, making it nucleophilic.
-
Stereoselective Attack: The enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition). The stereocenter of the catalyst, often sterically encumbered by a bulky group (like a silyl ether), effectively shields one face of the enamine, forcing the electrophile to attack from the opposite, less hindered face. This step sets the new stereocenter(s).[10]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Diagram: Catalysis of Asymmetric Michael Addition
Caption: Enamine catalytic cycle for an asymmetric Michael addition.
Applications in Drug Development and Synthesis
The power of N-methyl-L-prolinol lies in its broad applicability as a chiral auxiliary and a precursor for catalysts in reactions that are fundamental to pharmaceutical synthesis.[3][12][13]
-
Asymmetric Aldol Reactions: Catalysts derived from N-methyl-L-prolinol and related prolinamides facilitate the direct aldol reaction between aldehydes and ketones, producing chiral β-hydroxy carbonyl compounds with high enantioselectivity.[14][15] These products are key structural motifs in polyketide natural products and various drugs.
-
Asymmetric Michael Additions: As detailed above, the conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors is a flagship application, yielding products with high diastereo- and enantioselectivities.[10][16]
-
Synthesis of Bioactive Molecules: It serves as a crucial intermediate in the synthesis of diverse bioactive molecules, including peptidomimetics and specific therapeutic agents like analogs of 4-hydroxytamoxifen, which are investigated as receptor inverse agonists.[3][5]
| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) |
| Aldol Reaction | L-Prolinamide Derivatives | Up to >99% ee |
| Michael Addition | N-Methyl-L-prolinol Silyl Ethers | High enantioselectivity |
| Conjugate Addition | N-Methyl-L-prolinol / Glycolic Acid | High diastereo- and enantioselectivities |
Table 2: Representative applications and performance in asymmetric catalysis.[10][14][16]
Conclusion
N-methyl-L-prolinol represents a confluence of natural product chemistry and modern synthetic innovation. Its straightforward, enantiopure synthesis from L-proline, combined with its robust performance as a precursor for highly effective organocatalysts, cements its status as an indispensable tool in the pharmaceutical and chemical industries.[1] A thorough understanding of its synthesis, chiral properties, and the mechanistic basis for its stereodirecting power enables scientists to rationally design and execute complex synthetic strategies, ultimately accelerating the development of novel, single-enantiomer therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Prolinol - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]
- 6. N-Methyl-L-prolinol synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. N-Methyl-L-prolinol [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
(S)-2-Hydroxymethyl-1-methylpyrrolidine solubility data
An In-depth Technical Guide to the Solubility of (S)-2-Hydroxymethyl-1-methylpyrrolidine for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-2-Hydroxymethyl-1-methylpyrrolidine, also known as N-Methyl-L-prolinol, is a pivotal chiral building block in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals.[1][2][3] Its efficacy as a chiral auxiliary and organocatalyst is intrinsically linked to its behavior in solution.[1] A comprehensive understanding of its solubility is therefore not merely academic but a prerequisite for predictable reaction kinetics, scalable process design, and robust purification protocols. This technical guide provides a detailed examination of the known solubility characteristics of (S)-2-Hydroxymethyl-1-methylpyrrolidine, synthesizes its key physicochemical properties, and presents a validated, step-by-step protocol for its empirical solubility determination to empower researchers in optimizing its application.
Introduction: The Synthetic Utility and Physicochemical Profile
(S)-2-Hydroxymethyl-1-methylpyrrolidine (CAS: 34381-71-0) is a colorless to pale yellow liquid possessing a chiral pyrrolidine core functionalized with a primary alcohol and a tertiary amine.[1][3][4] This unique structural combination imparts its value in asymmetric synthesis, enabling the stereoselective formation of complex molecules.[1] To effectively utilize this reagent, understanding its physical and chemical properties is paramount.
Core Physicochemical Properties
A compound's solubility is governed by its intermolecular forces, which are a direct consequence of its structure and physical properties. The key parameters for (S)-2-Hydroxymethyl-1-methylpyrrolidine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [1][2][5] |
| Molecular Weight | 115.17 g/mol | [2][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][3][4] |
| Density (25 °C) | 0.968 g/mL | [2][7][8] |
| Boiling Point | 67-69 °C @ 12 mm Hg | [2][3][7] |
| Refractive Index (20 °C) | ~1.469 | [2][3][4] |
| Predicted pKa | 14.77 ± 0.10 | [2][7] |
| Calculated logP | 0.073 | [5] |
| Calculated logS | -0.17 (molar solubility of ~0.68 mol/L) | [5] |
logP (octanol-water partition coefficient) is a measure of lipophilicity. A value near zero indicates similar solubility in both octanol and water. logS is the base-10 logarithm of the molar solubility in water.
The structure features a polar hydroxyl (-OH) group capable of hydrogen bonding, a tertiary amine (N-CH₃) which is a hydrogen bond acceptor, and a five-membered aliphatic ring. This duality suggests miscibility with a range of solvents, from polar protic to aprotic polar solvents.
Solubility Profile: Synthesis of Available Data
Quantitative, experimentally derived solubility data for (S)-2-Hydroxymethyl-1-methylpyrrolidine across a broad range of organic solvents is not extensively published in peer-reviewed literature. However, by synthesizing information from chemical suppliers and computational models, we can construct a reliable profile.
Aqueous Solubility
There are conflicting reports regarding the aqueous solubility of this compound. While one supplier datasheet categorizes it as "insoluble" at 20°C[4], this is likely an oversimplification for a compound with multiple hydrogen-bonding moieties. Another source states it is "soluble in water"[1], which aligns better with its structural features.
The most precise available metric is a computationally derived water solubility (logS) of -0.17, which corresponds to a molar solubility of approximately 0.68 mol/L.[5] This value suggests that (S)-2-Hydroxymethyl-1-methylpyrrolidine is moderately to highly soluble in water . The discrepancy highlights the critical need for empirical validation, as outlined in Section 3.
Organic Solvent Solubility
Qualitative descriptions confirm that (S)-2-Hydroxymethyl-1-methylpyrrolidine is "soluble in common organic solvents".[3] Based on its structure and the principle of "like dissolves like," we can infer its likely behavior:
-
High Solubility Expected: In polar protic solvents like methanol and ethanol , and polar aprotic solvents like THF , N-Methyl-2-pyrrolidone (NMP) , and DMSO . The ability to engage in hydrogen bonding is the primary driver.
-
Moderate to Low Solubility Expected: In less polar solvents such as toluene and diethyl ether . While the pyrrolidine ring provides some nonpolar character, the polar functional groups dominate.
-
Very Low Solubility Expected: In nonpolar aliphatic solvents like hexane and heptane .
A related, more complex pyrrolidine derivative is noted to be soluble in a range of solvents including hexane, toluene, ethers, and THF, suggesting that the pyrrolidine scaffold itself contributes to solubility in less polar media.[9][10] However, direct extrapolation should be done with caution.
Experimental Protocol for Isothermal Solubility Determination
For any process development or reaction optimization, relying on qualitative or calculated data is insufficient. The following protocol provides a robust, self-validating method for determining the isothermal solubility of (S)-2-Hydroxymethyl-1-methylpyrrolidine in a solvent of interest using the shake-flask method, a gold standard for solubility measurement.
Rationale and Causality
The objective is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solute. By quantifying the concentration of the solute in the liquid phase, we determine its solubility. The key is to ensure equilibrium is truly reached and that the temperature is precisely controlled, as solubility is temperature-dependent.
Mandatory Workflow Diagram
Caption: Workflow for Isothermal Solubility Determination.
Step-by-Step Methodology
-
Preparation of Test Samples:
-
To a series of 4 mL glass vials, add a known volume (e.g., 2.0 mL) of the chosen solvent.
-
Add an excess amount of (S)-2-Hydroxymethyl-1-methylpyrrolidine to each vial. "Excess" means adding enough solute so that a visible amount of undissolved liquid phase remains after equilibration. A starting point is to add approximately 0.5 mL.
-
Securely cap the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent system.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker bath (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials at a speed sufficient to keep the excess solute suspended.
-
Allow the system to equilibrate for at least 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.
-
-
Sample Collection and Phase Separation:
-
Stop the agitation and let the vials stand undisturbed in the isothermal bath for at least 2 hours to allow the undissolved solute to settle completely.
-
Carefully withdraw a 1.0 mL aliquot from the clear supernatant using a syringe. To avoid temperature shock that could cause precipitation, ensure the syringe is at the same temperature as the bath.
-
Immediately pass the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.
-
-
Quantification (Gravimetric Method):
-
Immediately cap and weigh the vial containing the filtered saturated solution to determine the exact mass of the aliquot.
-
Remove the solvent under a stream of nitrogen or using a rotary evaporator.
-
Once the solvent is fully removed, place the vial in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.
-
The final weight of the vial minus its tare weight gives the mass of the dissolved solute.
-
-
Calculation:
-
The mass of the solvent is the total mass of the aliquot minus the mass of the dissolved solute.
-
Calculate the solubility using the formula: Solubility (g / 100 g solvent) = (Mass of Solute / Mass of Solvent) * 100
-
To express in g/100 mL, use the solvent density at the test temperature.
-
Conclusion for the Field Professional
(S)-2-Hydroxymethyl-1-methylpyrrolidine is a structurally versatile chiral reagent whose solubility profile is consistent with a polar, hydrogen-bonding molecule. It is expected to be highly soluble in polar solvents and moderately soluble in water, with limited solubility in nonpolar hydrocarbons. The provided experimental protocol offers a definitive and reliable method for generating the precise, quantitative solubility data required for robust chemical process development and optimization. Empirical determination remains the most trustworthy approach, superseding contradictory qualitative statements and providing the authoritative grounding needed for scientific and industrial applications.
References
- 1. Page loading... [guidechem.com]
- 2. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. (S)-(-)-2-Hydroxymethyl-1-Methylpyrrolidine - Industrial Lab Chemicals at Best Price [alphachemikaindia.com]
- 5. N-Methyl-L-prolinol (CAS 34381-71-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CAS 34381-71-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. N-Methyl-L-prolinol CAS#: 34381-71-0 [m.chemicalbook.com]
- 8. N-Methyl-L-prolinol, CasNo.34381-71-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 9. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE CAS#: 66283-23-6 [m.chemicalbook.com]
- 10. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE | 66283-23-6 [chemicalbook.com]
Spectroscopic Characterization of 1-Methylpyrrolidine-2-methanol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methylpyrrolidine-2-methanol, a key building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, underpinned by field-proven insights and methodologies. Our focus is on not just presenting data, but on elucidating the causal relationships between molecular structure and spectral features, thereby providing a robust framework for experimental design and data interpretation.
Introduction
This compound (CAS No. 3554-65-2) is a chiral amino alcohol with a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol [1]. Its structure, featuring a tertiary amine within a pyrrolidine ring and a primary alcohol, makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds and chiral ligands. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for confirming its identity and purity. This guide will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the different chemical environments of the protons and carbon atoms.
References
Commercial suppliers of enantiomerically pure 1-Methylpyrrolidine-2-methanol
An In-Depth Technical Guide to the Commercial Supply of Enantiomerically Pure 1-Methylpyrrolidine-2-methanol for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Enantiomerically pure this compound, in both its (R)- and (S)-configurations, serves as a critical chiral building block in modern asymmetric synthesis and pharmaceutical development. Its structural motif is incorporated into a variety of active pharmaceutical ingredients (APIs), making the reliable sourcing of high-purity enantiomers a paramount concern for researchers and process chemists. This guide provides an in-depth analysis of the commercial landscape for this versatile chiral auxiliary. We will explore the synthesis and purification strategies employed by leading suppliers, delve into the critical analytical techniques for enantiopurity and overall purity assessment, and discuss the implications of supplier choice on experimental outcomes and regulatory compliance. This document serves as a practical, field-proven resource for navigating the procurement of this essential chiral intermediate.
Introduction: The Strategic Importance of Chiral this compound
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. When functionalized with a hydroxymethyl group at the C2 position, as in this compound, a key chiral center is introduced. The absolute configuration of this stereocenter profoundly influences the pharmacological activity of the final API. Consequently, access to enantiomerically pure forms of this building block is not merely a matter of convenience but a fundamental requirement for the development of stereochemically defined drugs.
The two enantiomers, (R)-1-Methylpyrrolidine-2-methanol and (S)-1-Methylpyrrolidine-2-methanol, are widely utilized as chiral ligands in asymmetric catalysis, as starting materials for the synthesis of more complex chiral molecules, and as resolving agents for racemic mixtures. Their utility spans a broad range of therapeutic areas, including but not limited to, treatments for neurological disorders, infectious diseases, and oncology.
Commercial Synthesis and Purification Strategies
The commercial availability of enantiomerically pure this compound is primarily reliant on two synthetic approaches: the chiral pool approach starting from natural amino acids, and asymmetric synthesis.
The Chiral Pool Approach: Leveraging Nature's Stereochemistry
The most common and economically viable route to enantiomerically pure this compound begins with the naturally occurring amino acid, L-proline, to yield the (S)-enantiomer, or its less common enantiomer, D-proline, for the (R)-enantiomer.
Experimental Protocol: A Representative Synthesis of (S)-1-Methylpyrrolidine-2-methanol from L-proline
-
Esterification: L-proline is first protected as its methyl or ethyl ester to prevent side reactions of the carboxylic acid. This is typically achieved by reacting L-proline with the corresponding alcohol in the presence of a catalyst like thionyl chloride or a strong acid.
-
N-Methylation: The secondary amine of the proline ester is then methylated. A common method is the Eschweiler-Clarke reaction, which involves treating the proline ester with formaldehyde and formic acid. This reductive amination is highly efficient and avoids over-methylation.
-
Reduction of the Ester: The final step is the reduction of the ester group to the primary alcohol. This is most effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.
Causality Behind Experimental Choices:
-
Esterification: The protection of the carboxylic acid is crucial as LiAlH₄ would otherwise reduce it to the alcohol, leading to the formation of a diol.
-
Eschweiler-Clarke Reaction: This method is favored for its mild conditions and high selectivity for mono-methylation, preventing the formation of a quaternary ammonium salt.
-
LiAlH₄ Reduction: While other reducing agents exist, LiAlH₄ is highly effective for the reduction of esters to alcohols and is a standard choice in industrial-scale synthesis.
Diagram: Synthetic Workflow from L-Proline
Caption: Synthetic pathway from L-proline.
Asymmetric Synthesis
While the chiral pool approach is dominant, asymmetric synthesis methods, such as the asymmetric reduction of a ketone precursor, can also be employed. These methods are often more expensive but can provide access to either enantiomer from a common achiral starting material.
Leading Commercial Suppliers and Quality Considerations
A number of reputable chemical suppliers offer enantiomerically pure this compound. When selecting a supplier, researchers and drug development professionals must consider not only the price but also the quality of the material, the supporting documentation provided, and the supplier's reliability.
Table: Comparison of Leading Commercial Suppliers
| Supplier | Product Numbers ((R) / (S)) | Stated Enantiomeric Purity (ee%) | Stated Chemical Purity (%) | Analytical Data Provided |
| Sigma-Aldrich (Merck) | 394333 / 394325 | ≥98% | ≥98% | Certificate of Analysis (CoA) with NMR, GC, and Chiral HPLC data. |
| TCI (Tokyo Chemical Industry) | M1584 / M1583 | >98.0% | >98.0% (GC) | CoA with GC and Chiral HPLC data. |
| Alfa Aesar (Thermo Fisher Scientific) | L14619 / A14618 | 99% | 99% | CoA with purity by GC. |
| J&K Scientific | 568181 / 568173 | 98% | 98% | CoA available upon request. |
Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is crucial to request a lot-specific Certificate of Analysis before purchase.
Analytical Characterization: A Self-Validating System
The trustworthiness of a supplier is directly linked to the comprehensiveness and transparency of their analytical data. A robust analytical package for enantiomerically pure this compound should include the following:
Determination of Chemical Purity
-
Gas Chromatography (GC): Due to the volatility of this compound, GC is the preferred method for assessing chemical purity. A standard flame ionization detector (FID) provides excellent sensitivity for organic compounds. The resulting chromatogram should show a single major peak corresponding to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected structure, and the absence of significant impurity peaks should be verified.
Determination of Enantiomeric Purity (Enantiomeric Excess - ee)
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess of a chiral compound. The sample is passed through a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. The ratio of the peak areas for the two enantiomers allows for the precise calculation of the ee.
-
Chiral Gas Chromatography (Chiral GC): Similar to Chiral HPLC, this technique uses a chiral stationary phase in a gas chromatograph to separate the enantiomers.
Diagram: Analytical Workflow for Quality Control
Caption: Quality control workflow for commercial supply.
Practical Considerations for Researchers
-
Storage and Handling: this compound is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
-
Solvent Compatibility: It is miscible with water and most common organic solvents.
-
Safety: It is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
The selection of a commercial supplier for enantiomerically pure this compound is a critical decision that can impact the success of research and development projects. By understanding the synthetic routes, demanding comprehensive analytical data, and considering the supplier's reputation for quality and consistency, researchers and drug development professionals can ensure a reliable supply of this essential chiral building block. Always insist on a lot-specific Certificate of Analysis to verify that the material meets the stringent requirements of your application.
The Pivotal Role of 1-Methylpyrrolidine-2-methanol as a Chiral Building Block in Asymmetric Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in drug discovery and development, where the stereochemical configuration of a molecule dictates its biological activity. Chiral building blocks are indispensable tools for constructing enantiomerically pure pharmaceuticals and fine chemicals.[1][2] Among these, the pyrrolidine scaffold stands out as a "privileged" structure, frequently found in natural products, catalysts, and approved drugs.[3][4][5][6] This guide provides a comprehensive technical overview of 1-Methylpyrrolidine-2-methanol, a versatile chiral building block derived from the natural amino acid proline. We will explore its synthesis, stereochemical properties, and critical applications as a precursor to powerful organocatalysts and as a key structural motif in the synthesis of complex molecules. This document serves as a resource for researchers and professionals aiming to leverage this valuable synthon in asymmetric synthesis.
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of molecular science, asymmetry is often the key to function. Most biological molecules, from the amino acids that build proteins to the sugars that form DNA, exist as a single enantiomer. Consequently, the therapeutic efficacy and safety of pharmaceutical agents are profoundly dependent on their stereochemistry.[1] The synthesis of single-enantiomer drugs is paramount, and the use of chiral building blocks—enantiomerically pure compounds incorporated into a synthetic route—is a cornerstone of this endeavor.[2][7]
The chiral pyrrolidine framework is one of the most common and effective structural motifs in asymmetric synthesis.[3][8][9] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an ideal scaffold for catalysts and ligands.[5] (S)- and (R)-1-Methylpyrrolidine-2-methanol, also known as N-Methyl-prolinol, are direct descendants of the chiral pool, typically synthesized from the readily available enantiomers of the amino acid proline.[10] This bifunctional molecule, containing both a nucleophilic tertiary amine and a versatile primary alcohol, serves as a powerful tool for transferring chirality in a multitude of chemical transformations.
Physicochemical and Stereochemical Properties
This compound is a colorless to yellow liquid, valued for its specific optical rotation which confirms its enantiomeric purity.[10] The key to its utility lies in the stable stereocenter at the C2 position of the pyrrolidine ring, directly adjacent to the functional hydroxymethyl group.
| Property | (S)-(-)-1-Methylpyrrolidine-2-methanol | (R)-(+)-1-Methylpyrrolidine-2-methanol |
| Synonyms | N-Methyl-L-prolinol, (S)-2-(Hydroxymethyl)-1-methylpyrrolidine | N-Methyl-D-prolinol, (R)-2-(Hydroxymethyl)-1-methylpyrrolidine |
| CAS Number | 34381-71-0 | 99494-01-6 |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol |
| Appearance | Colorless to yellow liquid[10] | Liquid |
| Boiling Point | 67-69 °C at 12 mmHg | 68-71 °C |
| Density | ~0.968 g/mL at 25 °C | ~0.971 g/mL at 25 °C |
| Optical Rotation | [α]¹⁹/D −49.5°, c = 5 in methanol | Not specified, but opposite sign to (S)-enantiomer |
Synthesis of Enantiopure this compound
The most common and efficient route to enantiomerically pure this compound involves the chemical modification of L- or D-proline. This strategy directly translates the inherent chirality of the starting amino acid to the final product.
Causality in the Synthetic Design
The synthesis is typically a multi-step process designed to achieve two primary goals without racemizing the crucial C2 stereocenter:
-
Conversion of the Carboxylic Acid: The carboxylic acid functional group of proline must be reduced to a primary alcohol. Direct reduction is challenging in the presence of the secondary amine, so it is often first converted to an ester (e.g., a methyl or ethyl ester) to facilitate a milder, high-yielding reduction using agents like lithium aluminum hydride (LiAlH₄).
-
N-Alkylation: The secondary amine of the pyrrolidine ring is converted to a tertiary amine via methylation. This can be achieved through reductive amination with formaldehyde and a reducing agent or by direct alkylation with an agent like iodomethane.[11]
The following diagram illustrates a common synthetic workflow starting from L-Proline.
Protocol: Synthesis of (S)-1-Methylpyrrolidine-2-methanol from L-Proline Methyl Ester
This protocol is a representative example based on established chemical transformations.
Step 1: N-Methylation via Eschweiler-Clarke Reaction
-
To a stirred solution of L-proline methyl ester (1.0 eq.) in formic acid (3.0 eq.), add aqueous formaldehyde (37%, 2.5 eq.) dropwise at 0 °C.
-
Heat the reaction mixture to 100 °C and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Methyl-L-proline methyl ester.
Step 2: Reduction of the Ester
-
Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add a solution of the crude N-Methyl-L-proline methyl ester from Step 1 in anhydrous THF dropwise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to obtain (S)-1-Methylpyrrolidine-2-methanol.
Core Applications in Asymmetric Synthesis
This compound is not merely an inert chiral scaffold; its functional groups are pivotal to its role in asymmetric synthesis, primarily as a precursor to highly effective chiral catalysts and ligands.
Foundation for the Corey-Bakshi-Shibata (CBS) Catalyst
Perhaps the most celebrated application of a proline-derived amino alcohol is in the formation of the Corey-Bakshi-Shibata (CBS) catalyst , a chiral oxazaborolidine.[12][13] While the original and most common CBS catalyst is derived from α,α-diphenyl-prolinol, the underlying principle of using a proline-based amino alcohol is the same. These catalysts are exceptionally effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source.[14][15]
Mechanism of Action: A Self-Validating System
The brilliance of the CBS reduction lies in its highly organized transition state, which provides a predictable and self-validating system for stereochemical control.[16]
-
Catalyst Formation: The amino alcohol (e.g., this compound) reacts with a borane source to form the rigid, bicyclic oxazaborolidine catalyst in situ.[13][15]
-
Dual Activation: The Lewis acidic boron atom within the catalyst coordinates to the oxygen of the ketone substrate, activating it for reduction. Simultaneously, the Lewis basic nitrogen atom of the catalyst coordinates to the external borane (BH₃) reducing agent.[14]
-
Stereocontrolled Hydride Transfer: This dual coordination pre-organizes the ketone and the borane into a rigid, chair-like six-membered transition state. Steric hindrance dictates that the larger substituent (Rₗ) on the ketone preferentially occupies a pseudo-equatorial position to minimize interaction with the catalyst's framework, while the smaller substituent (Rₛ) occupies the pseudo-axial position. Hydride is then delivered to a specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol with high selectivity.[16]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 3554-65-2 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CBS_catalyst [chemeurope.com]
- 14. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note & Protocol: A Researcher's Guide to the Synthesis of (S)-1-Methylpyrrolidine-2-methanol from L-Proline
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of the chiral auxiliary, (S)-1-Methylpyrrolidine-2-methanol, commencing from the readily available and enantiomerically pure amino acid, L-proline. This document is tailored for researchers, scientists, and professionals in drug development, offering not just a stepwise procedure but also the underlying scientific rationale for each step. The synthesis is presented as a two-stage process: the reduction of L-proline to L-prolinol, followed by the N-methylation of the resulting amino alcohol. Emphasis is placed on safe laboratory practices, particularly concerning the use of hazardous reagents, and on methods for the purification and characterization of the intermediate and final products.
Introduction: The Significance of (S)-1-Methylpyrrolidine-2-methanol
(S)-1-Methylpyrrolidine-2-methanol, also known as N-Methyl-L-prolinol, is a valuable chiral building block in asymmetric synthesis.[1][2] Its structural rigidity, conferred by the pyrrolidine ring, and the presence of both a hydroxyl and a tertiary amine functionality make it an excellent chiral ligand and auxiliary in a variety of chemical transformations.[2] These include, but are not limited to, asymmetric Grignard cross-coupling reactions, enantioselective additions to carbonyls, and the formation of chiral catalysts.[2] The ability to synthesize this compound in high enantiomeric purity from an inexpensive natural precursor like L-proline is of significant interest in the pharmaceutical and fine chemical industries for the development of enantiomerically pure drugs, which often leads to improved therapeutic efficacy and reduced side effects.[1]
Synthetic Strategy: A Two-Step Transformation
The conversion of L-proline to (S)-1-Methylpyrrolidine-2-methanol is efficiently achieved through a two-step synthetic sequence. The first step involves the reduction of the carboxylic acid moiety of L-proline to a primary alcohol, yielding L-prolinol. The second step is the selective methylation of the secondary amine of L-prolinol to a tertiary amine, affording the target molecule.
Figure 1: Overall synthetic workflow from L-proline.
Step 1: Reduction of L-Proline to L-Prolinol
The reduction of the carboxylic acid group of L-proline can be accomplished through various methods, including catalytic hydrogenation at high pressure or the use of metal hydride reducing agents.[3][4] For laboratory-scale synthesis, the use of Lithium Aluminum Hydride (LiAlH₄) is a common and effective method due to its high reactivity and generally good yields.[5][6] LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and other functional groups.[7][8]
Causality of Experimental Choice: The selection of LiAlH₄ is predicated on its ability to directly reduce the carboxylic acid of L-proline to the corresponding primary alcohol in a single, efficient step.[5][9] While other reducing agents exist, LiAlH₄'s potency ensures a high conversion rate. However, its high reactivity necessitates stringent safety precautions.
Step 2: N-Methylation of L-Prolinol via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[10][11] This reaction utilizes an excess of formic acid and formaldehyde to introduce a methyl group onto the nitrogen atom.[11] A key advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts, which can be a problematic side reaction with other methylating agents like methyl iodide.[10][11] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid.[10][12] The reaction is driven to completion by the irreversible loss of carbon dioxide.[11]
Causality of Experimental Choice: The Eschweiler-Clarke reaction is chosen for its selectivity and mild reaction conditions. It provides a clean and efficient route to the desired N-methylated product while preserving the chiral integrity of the molecule.[11][13]
Experimental Protocols
Materials and Instrumentation
| Reagent/Equipment | Grade/Specification | Supplier |
| L-Proline | ≥99% | Standard Chemical Supplier |
| Lithium Aluminum Hydride (LiAlH₄) | Powder, ≥95% | Standard Chemical Supplier |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard Chemical Supplier |
| Formaldehyde | 37 wt. % in H₂O | Standard Chemical Supplier |
| Formic Acid | ≥95% | Standard Chemical Supplier |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier |
| Sodium Sulfate | Anhydrous | Standard Chemical Supplier |
| Rotary Evaporator | Standard Laboratory Equipment | N/A |
| Magnetic Stirrer with Hotplate | Standard Laboratory Equipment | N/A |
| Schlenk Line/Inert Gas System | Standard Laboratory Equipment | N/A |
| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Standard Chemical Supplier |
Safety Precautions
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents. [14][15] All manipulations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[14][15] Personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[14][15] A Class D fire extinguisher (for combustible metals) and dry sand should be readily accessible in case of a fire.[14][16]
Step-by-Step Protocol for the Synthesis of L-Prolinol
-
Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, is dried in an oven and allowed to cool under a stream of nitrogen.
-
LAH Suspension: Under a positive pressure of nitrogen, the flask is charged with anhydrous tetrahydrofuran (THF), followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄). The resulting suspension is stirred.
-
Addition of L-Proline: L-proline is added slowly and in small portions to the stirred LiAlH₄ suspension. Caution: The reaction is exothermic, and hydrogen gas is evolved.[6] The addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture.
-
Work-up (Fieser Method): After the reaction is complete (as indicated by TLC), the flask is cooled in an ice bath. The reaction is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.
-
Isolation and Purification: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude L-prolinol. The crude product can be further purified by vacuum distillation.
Step-by-Step Protocol for the Synthesis of (S)-1-Methylpyrrolidine-2-methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-prolinol in formic acid.
-
Addition of Formaldehyde: To the stirred solution, add a 37% aqueous solution of formaldehyde.
-
Reaction Conditions: The reaction mixture is heated at reflux for several hours.[10] The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess formic acid and water are removed under reduced pressure. The residue is then basified with a strong base (e.g., NaOH solution) to a pH greater than 10.
-
Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude (S)-1-Methylpyrrolidine-2-methanol can be purified by vacuum distillation.
Characterization of Products
The identity and purity of the synthesized L-prolinol and (S)-1-Methylpyrrolidine-2-methanol should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Spectroscopic Data |
| L-Prolinol | C₅H₁₁NO | 101.15 | 74-76 / 2 mmHg | ¹H NMR, ¹³C NMR, IR |
| (S)-1-Methylpyrrolidine-2-methanol | C₆H₁₃NO | 115.17 | 67-69 / 12 mmHg[1][17] | ¹H NMR, ¹³C NMR, IR, Mass Spec[18] |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of (S)-1-Methylpyrrolidine-2-methanol from L-proline. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable chiral auxiliary for use in a wide range of asymmetric synthetic applications. The provided rationale for the choice of reagents and reaction conditions is intended to empower scientists to not only replicate the synthesis but also to understand and potentially adapt the methodology for their specific research needs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103896818A - Method for preparing L-prolinol through high-pressure hydrogenization of L-proline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Prolinol - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CLEAVAGE OF PEPTIDE PROLINE BONDS BY LITHIUM ALUMINUM HYDRIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. westliberty.edu [westliberty.edu]
- 16. nj.gov [nj.gov]
- 17. (S)-(-)-1-Methyl-2-pyrrolidinemethanol 96 34381-71-0 [sigmaaldrich.com]
- 18. 1-Methylpyrrolidine-2-methanol | 3554-65-2 [chemicalbook.com]
Application Note: Asymmetric Reduction of Prochiral Ketones Using (S)-1-Methylpyrrolidine-2-methanol
Abstract
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern asymmetric synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of (S)-1-Methylpyrrolidine-2-methanol as a chiral auxiliary in the highly efficient and predictable asymmetric reduction of ketones. This process, a variant of the renowned Corey-Bakshi-Shibata (CBS) reduction, leverages an in-situ generated chiral oxazaborolidine catalyst to achieve high yields and excellent enantioselectivities.[5][6][7][8] We will delve into the mechanistic underpinnings of this catalytic system, offer detailed, field-proven protocols, and provide troubleshooting guidance to ensure robust and reproducible results.
Introduction: The Significance of Chiral Alcohols and the CBS Reduction
Chiral secondary alcohols are invaluable intermediates in the synthesis of complex, biologically active molecules.[1][3] Consequently, methods for their stereocontrolled synthesis are of paramount importance. The CBS reduction has emerged as a powerful and versatile tool for the asymmetric reduction of a wide array of ketones, offering predictable stereochemical outcomes and high enantiomeric excess (ee).[7][8] The core of this methodology lies in the use of a chiral oxazaborolidine catalyst, which is formed from a chiral amino alcohol precursor, such as (S)-1-Methylpyrrolidine-2-methanol, and a borane source.[1][9]
The advantages of using an in-situ generated catalyst from (S)-1-Methylpyrrolidine-2-methanol include:
-
High Enantioselectivity: Consistently delivers products with high enantiomeric excess, often exceeding 95% ee.[7][8]
-
Predictable Stereochemistry: The absolute configuration of the resulting alcohol can be reliably predicted based on the chirality of the amino alcohol used.
-
Broad Substrate Scope: Effective for the reduction of aryl alkyl ketones, aliphatic ketones, and α,β-unsaturated ketones.[2][9]
-
Catalytic Nature: The chiral auxiliary is used in catalytic amounts, making the process more atom-economical and cost-effective.[8]
Mechanism of Action: The Catalytic Cycle
The CBS reduction operates through a well-elucidated catalytic cycle. The active catalyst is not the amino alcohol itself, but the oxazaborolidine formed upon its reaction with a borane source (e.g., BH₃·THF or borane dimethyl sulfide).
The key steps in the mechanism are as follows:
-
Catalyst Formation: (S)-1-Methylpyrrolidine-2-methanol reacts with borane to form the chiral oxazaborolidine catalyst.
-
Coordination and Activation: The nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a potent hydride donor.[5][10]
-
Substrate Binding: The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom. The coordination occurs preferentially from the sterically less hindered face of the ketone.[5][10]
-
Enantioselective Hydride Transfer: A face-selective, intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone proceeds through a six-membered ring transition state.[5][7][10]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after an acidic workup, the chiral secondary alcohol is liberated. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.[5][10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the CBS reduction.
Experimental Protocols
3.1. Materials and Reagents
-
(S)-1-Methylpyrrolidine-2-methanol (CAS: 34381-71-0)[11][12]
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Prochiral ketone substrate
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Methanol
-
Hydrochloric acid (1M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Critical Note on Reagents: The CBS reduction is highly sensitive to moisture.[5][10] All glassware must be thoroughly dried, and all reagents and solvents must be anhydrous for optimal results and reproducibility.
3.2. Protocol for In-Situ Catalyst Generation and Asymmetric Reduction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Maintain the reaction under a positive pressure of inert gas throughout the experiment.
-
-
Catalyst Formation:
-
To the flask, add anhydrous THF (or toluene).
-
Add (S)-1-Methylpyrrolidine-2-methanol (typically 5-10 mol%) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane solution (BH₃·SMe₂ or BH₃·THF, approximately 0.6 equivalents relative to the ketone) dropwise via syringe.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
-
Ketone Reduction:
-
Cool the reaction mixture to the desired temperature (typically between -20 °C and room temperature, substrate-dependent).
-
In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture over 15-30 minutes.
-
Allow the reaction to stir until completion, monitoring by TLC or GC. Reaction times can vary from a few minutes to several hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow, careful addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1M HCl and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the purified alcohol can be determined by chiral HPLC or GC analysis.
-
Workflow Diagram
Caption: Experimental workflow for asymmetric ketone reduction.
Factors Influencing Reaction Performance
The success of the asymmetric reduction is contingent on several experimental parameters. Understanding their interplay is crucial for optimizing the reaction for a specific substrate.
| Parameter | Effect on Reaction | Recommendations and Insights |
| Solvent | Can influence reaction rate and enantioselectivity. | THF is the most commonly used solvent. Toluene can also be effective. Ensure the solvent is anhydrous. |
| Temperature | Lower temperatures generally lead to higher enantioselectivity but may slow down the reaction rate. | Optimization is key. Start at 0 °C or room temperature and adjust as needed. For some substrates, temperatures as low as -78 °C may be required. |
| Catalyst Loading | Affects reaction rate. | Typically 5-10 mol% is sufficient. Higher loadings may be needed for less reactive ketones. |
| Borane Source | BH₃·SMe₂ and BH₃·THF are common. Catecholborane can also be used. | BH₃·SMe₂ is often preferred for its stability. |
| Substrate Structure | The steric and electronic properties of the ketone substituents significantly impact enantioselectivity. | Aryl alkyl ketones are generally excellent substrates.[9] The difference in size between the two substituents on the ketone is a critical factor for high ee. |
| Water Content | The presence of water can significantly decrease enantiomeric excess.[5][10] | Use of anhydrous solvents and reagents, along with an inert atmosphere, is mandatory for high enantioselectivity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time or temperature.- Deactivated catalyst.- Impure substrate. | - Increase reaction time or temperature.- Ensure anhydrous conditions and fresh reagents.- Purify the ketone substrate prior to use.[13] |
| Low Enantioselectivity | - Presence of moisture.- Reaction temperature is too high.- Inappropriate solvent. | - Rigorously dry all glassware, solvents, and reagents.- Lower the reaction temperature.- Screen alternative anhydrous solvents like toluene.[13] |
| Formation of Byproducts | - Over-reduction.- Competing side reactions. | - Use a stoichiometric amount of the borane reducing agent.- Ensure the reaction is properly quenched once the starting material is consumed. |
Conclusion
The asymmetric reduction of prochiral ketones using (S)-1-Methylpyrrolidine-2-methanol as a precursor to a CBS catalyst is a robust and highly effective method for the synthesis of enantioenriched secondary alcohols. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the exclusion of moisture, researchers can achieve high yields and excellent enantioselectivities for a wide range of substrates. This application note provides a comprehensive framework to successfully implement this pivotal transformation in a laboratory setting.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. insuf.org [insuf.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scbt.com [scbt.com]
- 12. (S)-(-)-1-甲基-2-吡咯烷甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
The Corey-Bakshi-Shibata (CBS) Reduction: A Protocol for Asymmetric Ketone Reduction Using Prolinol Derivatives
Introduction: The Significance of Asymmetric Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development and chemical manufacturing. The Corey-Bakshi-Shibata (CBS) reduction has emerged as a robust and highly predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, often achieving exceptional levels of stereocontrol.[1] This protocol provides a detailed guide for researchers, scientists, and drug development professionals on the application of the CBS reduction, with a specific focus on the use of catalysts derived from prolinol.
The CBS reduction leverages a chiral oxazaborolidine catalyst, which is typically prepared from a chiral β-amino alcohol, such as a derivative of the naturally occurring and readily available amino acid, proline.[2][3] This catalyst, in conjunction with a borane source, facilitates the stereoselective delivery of a hydride to the carbonyl group of a ketone. The predictability, broad substrate scope, and typically high enantiomeric excesses (often >95% ee) make the CBS reduction an invaluable tool in the synthesis of complex molecules, including natural products, pharmaceuticals, and other biologically active compounds.[1][4]
Mechanistic Insights: The Engine of Enantioselectivity
The remarkable stereoselectivity of the CBS reduction is a direct consequence of a well-defined catalytic cycle that involves a highly organized transition state. The underlying principle is the dual activation of both the reducing agent (borane) and the substrate (ketone) by the chiral oxazaborolidine catalyst.[5][6][7]
The catalytic cycle can be dissected into the following key steps:
-
Catalyst-Borane Complex Formation: The cycle initiates with the coordination of a borane molecule (e.g., from BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[4][5] This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and simultaneously activates the borane, making it a more potent hydride donor.[5]
-
Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst-borane complex then coordinates to the carbonyl oxygen of the prochiral ketone. This coordination is sterically directed, favoring the approach of the ketone from its less hindered face.[1][8] The larger of the two substituents on the ketone (RL) orients itself away from the bulky group on the catalyst to minimize steric hindrance, while the smaller substituent (RS) is positioned closer.[8]
-
Intramolecular Hydride Transfer: With both the ketone and the borane activated and held in a specific orientation within a six-membered ring transition state, a highly stereoselective intramolecular hydride transfer occurs from the borane to the carbonyl carbon.[5][6]
-
Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed, which then dissociates from the catalyst. The catalyst is then free to enter another catalytic cycle. The desired chiral secondary alcohol is obtained after a subsequent workup step to hydrolyze the alkoxyborane.[5]
The stereochemical outcome of the reduction is dictated by the absolute configuration of the prolinol-derived catalyst. For instance, a catalyst derived from (S)-prolinol will typically yield the (R)-alcohol, and a catalyst from (R)-prolinol will produce the (S)-alcohol, although this is dependent on the relative sizes of the ketone substituents.
Figure 1: A simplified representation of the catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocols
Part 1: Preparation of the (S)-Me-CBS Oxazaborolidine Catalyst
The oxazaborolidine catalyst can be purchased from commercial suppliers or prepared in situ.[9] For researchers desiring to synthesize the catalyst, the following procedure, adapted from established literature, can be followed.[2][8]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air- and moisture-sensitive reactions (e.g., Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: To the flask, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) and anhydrous toluene.
-
Borane Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.1 eq) in anhydrous THF dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the catalyst can be monitored by ¹¹B NMR spectroscopy if desired.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude oxazaborolidine catalyst. This can be used directly in the subsequent reduction step. For long-term storage, it is advisable to store the catalyst as a solution in an anhydrous solvent under an inert atmosphere.[10]
Part 2: General Protocol for the Asymmetric Reduction of a Prochiral Ketone
This protocol outlines a general procedure for the CBS reduction of a prochiral ketone. The optimal reaction conditions, including temperature and reaction time, may vary depending on the specific substrate.
Materials:
-
(S)-Me-CBS oxazaborolidine catalyst (as prepared above or a commercial solution)
-
Prochiral ketone
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere, dissolve the (S)-Me-CBS catalyst (typically 5-10 mol%) in anhydrous THF.
-
Cooling: Cool the catalyst solution to the desired temperature (commonly between -78 °C and room temperature, with lower temperatures generally affording higher enantioselectivity).[4]
-
Borane Addition: Slowly add the borane-THF solution (typically 0.6-1.0 eq) dropwise to the catalyst solution. Stir the mixture for 10-15 minutes at the same temperature.
-
Substrate Addition: In a separate flask, dissolve the prochiral ketone (1.0 eq) in anhydrous THF. Add this solution dropwise to the pre-formed catalyst-borane complex.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add 2 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Performance and Substrate Scope
The CBS reduction is effective for a wide range of prochiral ketones, including aromatic, aliphatic, and α,β-unsaturated ketones.[1][7] The steric and electronic properties of the ketone substituents can influence both the reaction rate and the enantioselectivity. Generally, a significant difference in the steric bulk of the two substituents attached to the carbonyl group leads to higher enantioselectivity.[8][11]
| Substrate (Ketone) | Product (Alcohol) | Catalyst | ee (%) | Yield (%) | Reference |
| Acetophenone | (R)-1-Phenylethanol | (S)-Me-CBS | 97 | 95 | [12] |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | (S)-Me-CBS | 96 | 90 | [12] |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | (S)-Me-CBS | 95 | 85 | [12] |
| Propiophenone | (R)-1-Phenyl-1-propanol | (S)-Me-CBS | 98 | 92 | [12] |
| 4-Bromoacetophenone | (R)-1-(4-Bromophenyl)ethanol | (S)-Me-CBS | 94 | 82 | [12] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of water can significantly diminish the enantioselectivity of the reduction.[4][6] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
-
Purity of Reagents: The purity of the borane source is important. Trace amounts of borohydride species in commercially available BH₃·THF solutions can lead to non-selective reduction and lower enantiomeric excesses.[4]
-
Temperature Control: The reaction temperature is a critical parameter. Lower temperatures generally lead to higher enantioselectivity.[4]
-
Rate of Addition: Slow, dropwise addition of the reagents, particularly the ketone solution, is recommended to maintain optimal reaction conditions and selectivity.
-
Catalyst Stability: While some CBS catalysts are relatively stable, they can degrade over time, especially when exposed to air and moisture.[10] Using freshly prepared or properly stored catalyst is advisable for reproducible results. In some cases, generating the catalyst in situ can be a more reliable approach.[10]
Conclusion
The Corey-Bakshi-Shibata reduction is a powerful and versatile tool for the asymmetric synthesis of chiral secondary alcohols. By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can reliably achieve high levels of enantioselectivity for a broad range of ketone substrates. The use of prolinol-derived catalysts, which are readily accessible and highly effective, has cemented the CBS reduction as a cornerstone of modern synthetic organic chemistry, with significant applications in both academic research and industrial drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CBS catalyst - Wikipedia [en.wikipedia.org]
- 3. CBS_catalyst [chemeurope.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
Enantioselective Synthesis of Secondary Alcohols: A Detailed Guide to Using N-Methyl-L-prolinol as a Catalyst
Abstract
The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-methyl-L-prolinol in the asymmetric reduction of prochiral ketones. This method, a variation of the renowned Corey-Bakshi-Shibata (CBS) reduction, offers a robust and highly selective pathway to access enantiopure alcohols.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and present a comprehensive overview of the substrate scope and expected outcomes.
Introduction: The Power of Asymmetric Catalysis
Chiral secondary alcohols are pivotal structural motifs in a vast array of biologically active molecules and complex natural products.[3][4] Consequently, the development of efficient and highly stereoselective methods for their synthesis is of paramount importance.[4][5] Among the most powerful strategies is the catalytic asymmetric reduction of prochiral ketones.[4][6] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, has emerged as a particularly effective and widely adopted method for this transformation.[1][7][8]
This guide focuses on the application of N-methyl-L-prolinol, a readily available chiral amino alcohol derived from the natural amino acid L-proline, as a precursor to the active oxazaborolidine catalyst.[3][9] The in situ generation of the catalyst from N-methyl-L-prolinol and a borane source offers a practical and reproducible approach to achieving high levels of enantioselectivity in the reduction of a broad range of ketones.[10]
Mechanistic Insights: The Catalytic Cycle
The enantioselectivity of the N-methyl-L-prolinol-catalyzed reduction stems from the formation of a chiral oxazaborolidine-borane complex that directs the hydride delivery to one specific face of the ketone.[1][7] The generally accepted mechanism involves several key steps:
-
Catalyst Formation: N-methyl-L-prolinol reacts with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form the active oxazaborolidine catalyst.[11]
-
Activation of Borane: The stoichiometric borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This coordination enhances the hydridic character of the borane, making it a more potent reducing agent.[1][7]
-
Ketone Coordination: The endocyclic boron atom of the oxazaborolidine acts as a Lewis acid, coordinating to the carbonyl oxygen of the prochiral ketone.[1][7] Steric interactions between the ketone's substituents and the chiral scaffold of the catalyst dictate a preferred orientation of the ketone. The ketone typically binds in a way that places its larger substituent (RL) in a pseudo-equatorial position to minimize steric clash with the catalyst's directing groups, and the smaller substituent (RS) in a pseudo-axial position.
-
Intramolecular Hydride Transfer: A hydride is transferred from the activated borane to the carbonyl carbon via a six-membered, chair-like transition state.[1][7] This intramolecular delivery ensures high stereocontrol.
-
Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and upon aqueous workup, liberates the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.
Caption: Figure 1. Simplified Catalytic Cycle.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates. It is crucial to conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as the presence of moisture can significantly diminish enantioselectivity. [7]
Materials and Reagents
-
N-methyl-L-prolinol (≥96% purity)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M in THF or neat) or Borane-THF complex (BH₃·THF, ~1 M in THF)
-
Prochiral ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, e.g., 1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Protocol for In Situ Catalyst Generation and Asymmetric Reduction
This protocol describes a typical small-scale reaction (1 mmol of ketone).
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used.
-
Catalyst Preparation:
-
To the flask under a nitrogen atmosphere, add N-methyl-L-prolinol (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous THF (e.g., 2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane source (e.g., 0.1 mL of 1 M BH₃·THF, 0.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
-
Ketone Reduction:
-
In a separate flame-dried vial, dissolve the prochiral ketone (1 mmol) in anhydrous THF (e.g., 3 mL).
-
Cool the catalyst solution to the desired reaction temperature (typically between -78 °C and room temperature, substrate-dependent).
-
Slowly add the ketone solution to the catalyst mixture via syringe over several minutes.
-
Add the stoichiometric amount of the borane reducing agent (e.g., 0.6-1.2 mmol of BH₃·SMe₂) dropwise to the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl solution and stir for 30 minutes to hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC or GC analysis.
-
Caption: Figure 2. General Experimental Workflow.
Substrate Scope and Performance
The N-methyl-L-prolinol-catalyzed borane reduction is effective for a wide variety of prochiral ketones.[1] High enantioselectivities are generally observed for aryl alkyl ketones, while dialkyl ketones can also be reduced with good to excellent stereocontrol, provided there is sufficient steric differentiation between the two alkyl groups.[10]
| Ketone Substrate | Catalyst Loading (mol%) | Reducing Agent | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| Acetophenone | 10 | BH₃·SMe₂ | RT | >95 | 97 | (R) |
| 1-Tetralone | 10 | BH₃·THF | 0 | 92 | 94 | (R) |
| 2-Chloroacetophenone | 10 | BH₃·THF | RT | 90 | 98 | (S) |
| Cyclohexyl methyl ketone | 10 | BH₃·THF | RT | 85 | 90 | (R) |
| Pinacolone | 10 | BH₃·THF | RT | 88 | 89 | (R) |
Table 1: Representative examples of enantioselective ketone reduction using in situ generated N-methyl-L-prolinol derived catalyst. Data compiled from representative literature.[10] Actual results may vary depending on specific reaction conditions.
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Moisture: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. The presence of water can lead to a non-catalyzed reduction pathway, lowering the ee.[7]
-
Catalyst Quality: Use high-purity N-methyl-L-prolinol.
-
Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity.
-
-
Low Yield:
-
Incomplete Reaction: Ensure sufficient reaction time and monitor by TLC.
-
Reagent Stoichiometry: Use a slight excess of the borane reducing agent.
-
Workup: Inefficient extraction or product loss during purification can lower the isolated yield.
-
-
Reproducibility: The in situ generation of the catalyst is generally reliable. However, for highly sensitive substrates, using a pre-formed and characterized oxazaborolidine catalyst might offer slightly better reproducibility.
Conclusion
The enantioselective reduction of prochiral ketones using N-methyl-L-prolinol as a catalyst precursor is a powerful and practical method for the synthesis of chiral secondary alcohols. Its operational simplicity, reliance on a readily available chiral starting material, and broad substrate scope make it an invaluable tool for both academic research and industrial applications. By understanding the underlying mechanism and adhering to rigorous experimental techniques, researchers can consistently achieve high yields and excellent enantioselectivities, paving the way for the efficient synthesis of complex chiral molecules.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. ias.ac.in [ias.ac.in]
- 4. organicreactions.org [organicreactions.org]
- 5. Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6 [organic-chemistry.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: High-Efficacy Synthesis of (S)-2-Methyl-CBS-oxazaborolidine Catalyst
Abstract & Introduction
Oxazaborolidine catalysts, pioneered by Itsuno and further developed by Corey, Bakshi, and Shibata (CBS), are powerful tools in modern asymmetric synthesis. Their most notable application is the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a transformation of immense importance in pharmaceutical and fine chemical manufacturing. The catalyst's efficacy stems from its rigid chiral scaffold, which pre-organizes the ketone and the borane reducing agent in a transition state that strongly favors the formation of one enantiomer.
This document provides a detailed protocol for the preparation of the highly effective (S)-2-Methyl-CBS-oxazaborolidine catalyst. The synthesis begins with the commercially available and relatively inexpensive chiral amino alcohol, (S)-(+)-1-Methyl-2-pyrrolidinemethanol. We will detail the in situ preparation method, which is the most common and practical approach in a research setting, as it bypasses the need to isolate the often moisture-sensitive catalyst. The principles and techniques described herein are designed for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying mechanistic rationale and practical considerations for success.
Reaction Principle & Mechanism
The formation of the oxazaborolidine catalyst core involves the condensation reaction between the chiral amino alcohol and a borane source, typically a borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS, BH₃·SMe₂) complex. The reaction proceeds via the formation of an initial amine-borane adduct, followed by an intramolecular reaction between the alcohol and the borane, which liberates two equivalents of hydrogen gas (H₂) to form the stable five-membered oxazaborolidine ring.
The resulting catalyst is a Lewis acid. For the reduction of a ketone, the catalyst coordinates to the carbonyl oxygen, activating it for reduction. Simultaneously, the catalyst's nitrogen atom coordinates to the borane reducing agent (e.g., BMS), delivering the hydride to one specific face of the ketone. The steric environment created by the catalyst's diphenyl groups dictates this facial selectivity, leading to a high degree of enantiocontrol.
Figure 1: Catalyst Formation. Condensation of the chiral amino alcohol and a borane source.
Materials & Reagents
Ensure all glassware is oven-dried or flame-dried under vacuum and all reactions are performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques.
| Material/Reagent | Grade | Supplier Example | Notes |
| (S)-(+)-1-Methyl-2-pyrrolidinemethanol | ≥98% enantiomeric purity | Sigma-Aldrich, Acros | Store under inert gas. |
| Borane-dimethyl sulfide complex (BMS) | ~10 M in CH₂Cl₂ or neat | Sigma-Aldrich, Acros | Pungent smell, pyrophoric. Handle exclusively in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, Acros | Required for reaction solvent. Use from a solvent purification system. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Used for quenching the reaction. |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | Used during workup. |
| Saturated aq. Potassium Bitartrate (KHC₄H₄O₆) | Reagent Grade | Any standard supplier | Used for workup to break B-O bonds. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Used as a drying agent. |
| Prochiral Ketone (e.g., Acetophenone) | Reagent Grade | Sigma-Aldrich | Substrate for testing catalyst activity. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
Detailed Experimental Protocol: In Situ Generation & Use
This protocol details the most common application: the in situ formation of the (S)-Methyl-CBS catalyst followed immediately by the asymmetric reduction of a model ketone, acetophenone.
Part A: Catalyst Formation
-
Reaction Setup: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add (S)-(+)-1-Methyl-2-pyrrolidinemethanol (230 mg, 2.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 20 mL of anhydrous THF via syringe. Stir the solution at room temperature until the amino alcohol is fully dissolved.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, ~10 M, 0.22 mL, 2.2 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.
-
Causality Note: Slow addition is critical to control the evolution of hydrogen gas, which can cause pressure buildup and foaming. A slight excess of BMS (1.1 equiv) ensures complete conversion of the amino alcohol.
-
-
Maturation: Stir the resulting clear, colorless solution at room temperature for 1 hour. Vigorous bubbling (H₂ evolution) should be observed initially and will subside as the reaction completes. The catalyst has now been formed in situ.
Part B: Asymmetric Ketone Reduction
-
Cooling: Cool the flask containing the freshly prepared catalyst solution to 0 °C using an ice-water bath.
-
Substrate Addition: Add acetophenone (2.40 g, 20.0 mmol, 10.0 equiv) to the solution via syringe.
-
Reducing Agent Addition: In a separate flame-dried flask, prepare a solution of BMS (1.2 mL, 12.0 mmol, 6.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.
-
Expertise Note: Maintaining a low temperature and using a syringe pump for slow addition are crucial for maximizing enantioselectivity. A rapid, exothermic addition can significantly erode the enantiomeric excess (e.e.) of the product. The catalyst loading here is 10 mol %.
-
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
Part C: Workup and Isolation
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 10 mL of anhydrous methanol at 0 °C.
-
Trustworthiness Note: This step is highly exothermic and will produce H₂ gas. The quench must be performed slowly behind a blast shield in a fume hood to destroy any excess borane.
-
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
-
Azeotropic Removal of Boron: To the resulting oil, add 30 mL of methanol and concentrate again on the rotary evaporator. Repeat this process two more times to remove boric acid esters as the volatile trimethyl borate.
-
Extraction: Dissolve the residue in 50 mL of diethyl ether. Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated aqueous NaHCO₃, and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-phenylethanol.
-
Purification & Analysis: The crude product can be purified by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes). The enantiomeric excess (e.e.) should be determined by chiral HPLC or GC analysis. A typical result for this procedure is >95% e.e.
Figure 2: Workflow for in situ catalyst generation and subsequent asymmetric reduction.
Safety & Handling
-
Borane-Dimethyl Sulfide (BMS): BMS is a pyrophoric, moisture-sensitive liquid with a highly unpleasant odor. It reacts violently with water to produce flammable hydrogen gas. Always handle BMS in a well-ventilated fume hood under an inert atmosphere. Use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Hydrogen Gas Evolution: Both the catalyst formation and quenching steps produce flammable hydrogen gas. Ensure the reaction apparatus is properly vented into the fume hood exhaust and that no ignition sources are nearby.
-
Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions. Water will rapidly decompose the borane reagents and the catalyst.
Application Notes & Protocols: The Strategic Use of (S)-(-)-1-Methyl-2-pyrrolidinemethanol in Modern Agrochemical Development
Introduction: The Imperative of Chirality in Next-Generation Crop Protection
The agrochemical industry is at a pivotal juncture, driven by the dual needs for enhanced efficacy against resistant pests and pathogens, and a reduced environmental footprint. A key strategy in achieving these goals is the development of chiral agrochemicals. Stereoisomers of a chiral pesticide can exhibit vastly different biological activities, with one enantiomer often being significantly more potent or possessing a more favorable toxicological profile than the other(s)[1][2]. The use of single-enantiomer or enantiomerically enriched agrochemicals can lead to lower application rates, reduced non-target effects, and a more sustainable approach to crop protection[1].
The pyrrolidine ring is a privileged scaffold in medicinal and agrochemical discovery, appearing in a multitude of bioactive natural products and synthetic compounds[3][4]. Its three-dimensional structure and the stereocenters it can host are critical for specific interactions with biological targets. (S)-(-)-1-Methyl-2-pyrrolidinemethanol, also known as N-Methyl-L-prolinol, is a versatile chiral building block derived from the natural amino acid L-proline[5]. Its defined stereochemistry and dual functionality (a nucleophilic secondary amine and a primary alcohol) make it an exemplary starting material for the synthesis of complex, optically pure molecules for the agrochemical sector.
This guide provides an in-depth exploration of the strategic application of (S)-(-)-1-Methyl-2-pyrrolidinemethanol in the design and synthesis of novel agrochemical candidates. We will delve into the rationale for its use, present detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships that guide the development of potent and selective agrochemicals.
Physicochemical Properties of (S)-(-)-1-Methyl-2-pyrrolidinemethanol
A thorough understanding of the starting material is paramount for successful synthesis and process development.
| Property | Value | Reference |
| CAS Number | 34381-71-0 | [6][7][8][9][10] |
| Molecular Formula | C₆H₁₃NO | [6][7][8] |
| Molecular Weight | 115.17 g/mol | [6][7][8] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 67-69 °C at 12 mmHg | [7] |
| Density | 0.968 g/mL at 25 °C | [7] |
| Optical Rotation | [α]¹⁹/D −49.5°, c = 5 in methanol | [7] |
| Solubility | Soluble in water and common organic solvents. |
Strategic Applications in Agrochemical Synthesis: A Rationale
The incorporation of the (S)-(-)-1-Methyl-2-pyrrolidinemethanol scaffold into agrochemical candidates is underpinned by several key principles:
-
Introduction of Chirality: The inherent (S)-configuration of the molecule provides a straightforward route to enantiomerically pure final products, which is crucial for optimizing biological activity and meeting modern regulatory standards[1].
-
Structural Diversity: The hydroxyl and amino functionalities serve as versatile handles for a wide range of chemical modifications, allowing for the creation of large and diverse compound libraries for high-throughput screening.
-
Bioisosteric Replacement: The pyrrolidine methanol moiety can act as a bioisostere for other cyclic or acyclic fragments in known agrochemicals, potentially leading to improved potency, selectivity, or pharmacokinetic properties[3].
-
Modulation of Physicochemical Properties: Derivatization of the core scaffold can fine-tune properties such as lipophilicity, water solubility, and metabolic stability, which are critical for effective delivery and persistence in the target environment.
Proposed Application: Synthesis of Chiral Pyrrolidine-Based Insecticidal Amides
Rationale: Amide-containing compounds represent a significant class of commercial insecticides[11]. Research has shown that the introduction of a pyrrolidine ring can enhance the insecticidal activity of certain pharmacophores[3]. By combining the chiral (S)-(-)-1-Methyl-2-pyrrolidinemethanol scaffold with a known insecticidal acid chloride, we can generate novel chiral amides with the potential for high efficacy and selectivity. The chirality introduced by the pyrrolidine ring can lead to a more precise fit in the target insect's receptor, potentially enhancing potency compared to a racemic mixture.
Below is a proposed workflow for the synthesis and evaluation of a novel insecticidal candidate.
References
- 1. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 3. Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides [html.rhhz.net]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 34381-71-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 34381-71-0 CAS Manufactory [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. CAS 34381-71-0 | Sigma-Aldrich [sigmaaldrich.com]
- 10. 34381-71-0|(S)-(-)-1-Methyl-2-pyrrolidinemethanol|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-1-Methylpyrrolidine-2-methanol as a Versatile Ligand in Asymmetric Catalysis
Introduction: The Strategic Advantage of Chiral Pyrrolidine Scaffolds
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. Chiral molecules, particularly single enantiomers, are critical for achieving desired therapeutic effects while minimizing off-target interactions. Within the arsenal of asymmetric catalysis, chiral ligands derived from the pyrrolidine scaffold have established themselves as a privileged class of molecules. Their rigid, five-membered ring structure provides a well-defined chiral environment that can effectively induce enantioselectivity in a wide array of chemical transformations.
(S)-1-Methylpyrrolidine-2-methanol, also known as N-Methyl-L-prolinol, is a readily available and versatile chiral amino alcohol derived from the natural amino acid L-proline. The presence of a stereocenter at the 2-position, adjacent to both the nitrogen atom and the hydroxymethyl group, makes it an excellent candidate for chelation to a metal center or for the formation of key catalytic intermediates. The N-methylation of the pyrrolidine ring enhances its steric bulk and modifies its electronic properties compared to its parent prolinol, offering a unique handle for fine-tuning catalytic activity and selectivity.
This comprehensive guide provides detailed application notes and protocols for the use of (S)-1-Methylpyrrolidine-2-methanol as a ligand in two fundamental asymmetric transformations: the enantioselective reduction of prochiral ketones and the asymmetric alkylation of aldehydes. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles to empower researchers to not only replicate but also adapt these methods for their specific synthetic challenges.
I. Asymmetric Reduction of Prochiral Ketones via In-Situ Generated Oxazaborolidine Catalyst
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a pivotal transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly reliable and widely used method for achieving this with high enantioselectivity.[1] (S)-1-Methylpyrrolidine-2-methanol serves as an excellent precursor for the in-situ generation of the active oxazaborolidine catalyst upon reaction with a borane source.
Causality of Experimental Choices: The "Why" Behind the Protocol
The efficacy of this catalytic system stems from the formation of a rigid, bicyclic oxazaborolidine intermediate. The chiral environment of this catalyst is dictated by the stereocenter of the (S)-1-Methylpyrrolidine-2-methanol. The ketone substrate coordinates to the boron atom in a sterically controlled manner, positioning one of its prochiral faces for selective hydride delivery from the borane reducing agent. The N-methyl group on the pyrrolidine ring plays a crucial role in influencing the conformation of the catalytic complex, thereby enhancing the stereochemical communication during the hydride transfer step. The in-situ generation of the catalyst from the more stable amino alcohol and borane is a practical advantage, avoiding the need to handle the often moisture-sensitive isolated oxazaborolidine.[2][3]
Experimental Workflow: Logical Progression
Caption: Workflow for the asymmetric reduction of ketones.
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
(S)-1-Methylpyrrolidine-2-methanol (e.g., Sigma-Aldrich, 97%)[4][5]
-
Borane-tetrahydrofuran complex solution (1.0 M in THF)
-
Acetophenone (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Catalyst Generation: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add (S)-1-Methylpyrrolidine-2-methanol (23 mg, 0.2 mmol, 10 mol%). Add 2.0 mL of anhydrous THF and stir to dissolve. To this solution, add 0.2 mL of a 1.0 M solution of borane-THF complex (0.2 mmol) dropwise at room temperature. Stir the mixture for 15-20 minutes. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.[6]
-
Asymmetric Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of acetophenone (240 mg, 2.0 mmol) in 2.0 mL of anhydrous THF. Add the acetophenone solution to the catalyst mixture dropwise over 5 minutes.
-
To the resulting mixture, add 2.4 mL of a 1.0 M solution of borane-THF complex (2.4 mmol, 1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, quench the reaction by the slow, dropwise addition of 2.0 mL of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 5.0 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography (e.g., hexane:ethyl acetate = 9:1) to afford (R)-1-phenylethanol. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Representative Performance Data
While specific data for (S)-1-Methylpyrrolidine-2-methanol in this exact reaction is not extensively published, the performance of analogous proline-derived oxazaborolidine catalysts provides a strong benchmark.
| Ketone Substrate | Product | Typical Yield (%) | Typical ee (%) | Reference |
| Acetophenone | (R)-1-Phenylethanol | >90 | 90-98 | [3] |
| Propiophenone | (R)-1-Phenyl-1-propanol | >90 | 92-97 | [2] |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >85 | 90-96 | [2] |
Note: The data presented are for analogous systems and serve as an indication of expected performance. Optimization of reaction conditions (temperature, solvent, catalyst loading) may be necessary to achieve optimal results for specific substrates.
II. Asymmetric Alkylation of Aldehydes with Diethylzinc
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the formation of carbon-carbon bonds and the creation of chiral secondary alcohols.[7] Chiral amino alcohols, such as (S)-1-Methylpyrrolidine-2-methanol, are highly effective ligands for this transformation.
Mechanistic Rationale: A Self-Validating Catalytic Cycle
The catalytic cycle is initiated by the reaction of the chiral amino alcohol with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde substrate. The rigid, chelated structure of this intermediate sterically shields one face of the aldehyde carbonyl group. The subsequent transfer of an ethyl group from the zinc center to the aldehyde occurs preferentially from the less hindered face, leading to the formation of the chiral secondary alcohol with high enantioselectivity. The product zinc alkoxide can then react with another molecule of diethylzinc to regenerate the active catalyst, thus completing the catalytic cycle. The N-methyl group and the pyrrolidine ring of the ligand are critical for establishing the rigid chiral environment necessary for effective stereodifferentiation.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. researchgate.net [researchgate.net]
Asymmetric α-Alkylation of Carbonyl Compounds Using SAMP/RAMP Chiral Auxiliaries: An Application Guide
Introduction: Mastering Asymmetric Synthesis with Chiral Auxiliaries
In the landscape of modern synthetic organic chemistry, the ability to forge carbon-carbon bonds with precise stereochemical control is paramount, particularly in the synthesis of complex, biologically active molecules for drug development.[1][2][3] Among the arsenal of techniques available to the discerning chemist, the use of chiral auxiliaries remains a robust and reliable strategy for inducing chirality.[4][5] This application note provides an in-depth guide to the Enders SAMP/RAMP hydrazone alkylation, a powerful and highly stereoselective method for the α-alkylation of ketones and aldehydes.[6]
Developed and pioneered by E. J. Corey and Dieter Enders, this methodology leverages the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to direct the formation of a new stereocenter adjacent to a carbonyl group with exceptional fidelity.[6] This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper understanding of the mechanistic underpinnings and practical considerations that ensure successful and reproducible outcomes.
The Strategic Advantage of the SAMP/RAMP Methodology
The enduring appeal of the SAMP/RAMP hydrazone method lies in its trifecta of high stereoselectivity, broad substrate scope, and operational simplicity. The core of this strategy is a three-stage process:
-
Hydrazone Formation: The carbonyl compound is condensed with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone.
-
Stereoselective Alkylation: Deprotonation of the hydrazone with a strong base generates a rigid, chelated azaenolate intermediate. This intermediate's conformation, dictated by the chiral auxiliary, effectively shields one face, directing the incoming electrophile to the other with high precision.[7][8]
-
Auxiliary Cleavage: The chiral auxiliary is removed to unveil the α-alkylated carbonyl compound, often with excellent enantiomeric purity.[9][10]
This method provides a significant advantage over direct enolate alkylation, which can be plagued by issues of regioselectivity and over-alkylation.[6] The SAMP/RAMP approach offers a reliable and predictable route to chiral ketones and aldehydes, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.[1][6]
Mechanistic Insights: The Key to Stereochemical Control
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the α-alkylation protocol. The high degree of stereocontrol is not fortuitous but is a direct consequence of the well-defined transition state of the key azaenolate intermediate.
Upon deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the SAMP/RAMP hydrazone forms a resonance-stabilized azaenolate.[6][8] The lithium cation is chelated by the nitrogen atom of the former hydrazone and the oxygen atom of the methoxymethyl group on the pyrrolidine ring.[7] This chelation locks the azaenolate into a rigid, planar five-membered ring structure.
This rigid conformation, coupled with the steric bulk of the pyrrolidine ring of the auxiliary, effectively blocks one face of the azaenolate.[8] Consequently, the electrophile can only approach from the less hindered face, leading to the formation of one enantiomer in high excess. The choice between SAMP and RAMP allows for the selective synthesis of either enantiomer of the desired product.
Figure 1: General workflow for SAMP/RAMP mediated α-alkylation.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and electrophile used.
Protocol 1: Formation of the SAMP/RAMP Hydrazone
Objective: To condense the starting ketone or aldehyde with the chiral auxiliary to form the corresponding hydrazone.
Materials:
-
Starting ketone or aldehyde
-
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) (1.1 equivalents)
-
Anhydrous solvent (e.g., diethyl ether, THF, or benzene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the starting carbonyl compound.
-
Add the anhydrous solvent, followed by the SAMP or RAMP auxiliary.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux for 12-24 hours to drive the condensation to completion.[6]
-
Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step or purified by distillation or chromatography if necessary.[6]
Expert Tip: For less reactive ketones, the addition of a catalytic amount of a weak acid, such as p-toluenesulfonic acid, can accelerate hydrazone formation. However, care must be taken as this can sometimes lead to side reactions.
Protocol 2: Asymmetric α-Alkylation
Objective: To deprotonate the chiral hydrazone and subsequently alkylate the resulting azaenolate with an electrophile.
Materials:
-
SAMP/RAMP hydrazone
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium diisopropylamide (LDA) solution (1.1 - 1.5 equivalents)
-
Electrophile (e.g., alkyl halide) (1.1 - 1.5 equivalents)
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the hydrazone in anhydrous THF or diethyl ether in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe. A color change to deep yellow or orange is typically observed, indicating the formation of the azaenolate. Stir the mixture at -78 °C for 2-4 hours.
-
Add the electrophile dropwise to the cooled azaenolate solution.
-
Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alkylated hydrazone can be purified by column chromatography.
Expert Tip: The temperature control during deprotonation and alkylation is critical for achieving high stereoselectivity. For less reactive electrophiles, the reaction may require longer reaction times or warming to a slightly higher temperature (e.g., -40 °C), but this should be done cautiously as it may impact the diastereoselectivity.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the SAMP/RAMP auxiliary and isolate the final α-alkylated carbonyl compound.
Several methods are available for the cleavage of the N-N bond of the hydrazone. The choice of method depends on the stability of the product to the reaction conditions.
Method A: Ozonolysis (Oxidative Cleavage)
Materials:
-
Alkylated hydrazone
-
Dichloromethane (DCM) or methanol
-
Ozone generator
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the alkylated hydrazone in DCM or methanol in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.[11]
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Allow the solution to warm to room temperature.
-
Work-up typically involves washing with aqueous sodium thiosulfate solution to quench any remaining oxidants, followed by extraction, drying, and concentration.
-
Purify the resulting ketone or aldehyde by column chromatography or distillation.
Method B: Hydrolysis with Oxalic Acid (Mild, Non-Oxidative Cleavage)
Materials:
-
Alkylated hydrazone
-
Saturated aqueous oxalic acid solution
-
Diethyl ether
Procedure:
-
Dissolve the alkylated hydrazone in diethyl ether.
-
Add a saturated aqueous solution of oxalic acid and stir vigorously at room temperature.[10]
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography or distillation. This method also allows for the recovery of the chiral auxiliary from the aqueous phase.[10]
| Cleavage Method | Reagents | Conditions | Advantages | Disadvantages |
| Ozonolysis | O₃, CH₂Cl₂ or MeOH | -78 °C to RT | Generally high yielding and clean. | Requires specialized equipment (ozone generator); not suitable for substrates with ozone-sensitive functional groups.[6][11] |
| Oxalic Acid | Saturated aq. Oxalic Acid | Room Temperature | Mild conditions, allows for auxiliary recovery, suitable for sensitive substrates.[10] | Can be slower than ozonolysis. |
| Copper(II) Chloride | CuCl₂, THF/H₂O | Room Temperature | Mild oxidative method. | May lead to epimerization in some cases.[9] |
Table 1: Comparison of Common Auxiliary Cleavage Methods.
Troubleshooting and Key Considerations
-
Low Yields in Hydrazone Formation: Ensure anhydrous conditions and sufficiently long reaction times. For sterically hindered ketones, higher temperatures or a catalyst may be necessary.
-
Poor Stereoselectivity: Inadequate temperature control during deprotonation and alkylation is a common culprit. Ensure the reaction is maintained at -78 °C. The purity of the LDA is also crucial.
-
Epimerization during Cleavage: For products with acid- or base-sensitive stereocenters, the choice of cleavage method is critical. Mild methods like oxalic acid hydrolysis are often preferred.[9][10]
-
Auxiliary Recovery: For cost-effectiveness in large-scale synthesis, recovery of the SAMP/RAMP auxiliary is desirable. The oxalic acid cleavage method facilitates this.[10]
Conclusion: A Versatile Tool for Asymmetric Synthesis
The SAMP/RAMP hydrazone alkylation methodology represents a cornerstone of asymmetric synthesis, providing a reliable and highly stereoselective route to α-chiral ketones and aldehydes.[1][2] By understanding the mechanistic principles that govern the stereochemical outcome and by carefully controlling the experimental parameters, researchers can confidently apply this powerful tool to the synthesis of complex chiral molecules. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of innovative drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. zenodo.org [zenodo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 6. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.mit.edu [web.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (S)-1-Methylpyrrolidine-2-methanol
Welcome to the dedicated support center for researchers utilizing (S)-1-Methylpyrrolidine-2-methanol in asymmetric synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its application, moving beyond simple protocols to explain the underlying principles that govern enantioselectivity. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental workflows to help you optimize your reactions and achieve high enantiomeric excess (ee).
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent obstacles researchers face when using (S)-1-Methylpyrrolidine-2-methanol and its derivatives as catalysts or ligands.
Issue 1: Low Enantioselectivity (Low % ee)
You've run your reaction—perhaps an asymmetric addition to an aldehyde—and the enantiomeric excess is disappointingly low. This is the most common challenge and can stem from several factors.
Question: My asymmetric alkylation of an aldehyde with diethylzinc, using (S)-1-Methylpyrrolidine-2-methanol, is yielding a nearly racemic product. What are the likely causes and how can I fix it?
Answer: This is a classic application for this catalyst, and low ee often points to issues with the formation or stability of the active catalytic species. Let's break down the potential causes and solutions.
Root Cause Analysis & Corrective Actions:
-
Incomplete Formation of the Zinc-Alkoxide Catalyst: The active catalyst is a dinuclear zinc complex formed in situ. If this complex doesn't form correctly, the background, non-selective reaction will dominate.
-
Solution: Ensure a pre-stirring period for the (S)-1-Methylpyrrolidine-2-methanol and diethylzinc. Allow the ligand and the zinc reagent to stir together in the reaction solvent for at least 30 minutes at a controlled temperature (e.g., 0 °C) before adding the aldehyde substrate. This pre-formation step is critical for generating the active chiral catalyst.
-
-
Presence of Protic Impurities (Water): Water will react rapidly with diethylzinc, quenching the reagent and interfering with the formation of the chiral complex.
-
Solution: Rigorously dry all glassware, solvents, and reagents. Solvents should be distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene). The aldehyde should be freshly distilled or purified to remove any acidic or water impurities. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Incorrect Stoichiometry: The ratio of ligand to the zinc reagent can significantly impact the structure of the active catalyst and, consequently, the enantioselectivity.
-
Solution: While a catalytic amount of the ligand is often desired, for diethylzinc additions, a stoichiometric or even slight excess of the ligand relative to the substrate can sometimes be beneficial in forcing the equilibrium towards the active chiral complex. Start with a ligand loading of 10-20 mol% and optimize from there.
-
-
Reaction Temperature: Asymmetric reactions are highly sensitive to thermal energy. Higher temperatures can lead to a lower energy barrier for the non-selective pathway, eroding enantioselectivity.
-
Solution: Perform the reaction at lower temperatures. Start at 0 °C and, if the reaction is still fast enough, try running it at -20 °C or even -78 °C. The improved enantioselectivity at lower temperatures often outweighs the longer reaction times.
-
Experimental Workflow: Optimizing Diethylzinc Addition to Benzaldehyde
Technical Support Center: Optimizing Temperature for CBS Reduction Using Chiral Amino Alcohols
Welcome to the technical support center for the Corey-Bakshi-Shibata (CBS) reduction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing one of the most critical parameters in this powerful enantioselective reaction: temperature . As a cornerstone of asymmetric synthesis, the CBS reduction's ability to produce chiral secondary alcohols with high enantiomeric excess (ee) is profoundly influenced by the reaction temperature.[1][2] This document provides field-proven insights and troubleshooting strategies to help you navigate the nuances of temperature control and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the role of temperature in the CBS reduction.
Q1: Why is temperature so critical for the enantioselectivity of the CBS reduction?
A1: Temperature directly influences the energetics of the diastereomeric transition states that lead to the two possible enantiomers of the product. The CBS reduction proceeds through a six-membered transition state where the chiral oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate are all coordinated.[3][4] The enantioselectivity arises from the difference in the activation energies (ΔΔG‡) between the two transition states leading to the (R) and (S)-alcohols. Lowering the temperature generally increases this energy difference, favoring the formation of one enantiomer over the other and thus leading to higher enantiomeric excess (ee).[5][6]
Q2: Is a lower temperature always better for achieving high enantioselectivity?
A2: While it is a general trend that lower temperatures lead to higher ee, this is not universally true for all substrates and catalyst systems.[5] In some cases, an optimal temperature exists, and excessively low temperatures might not provide additional stereochemical benefit or could significantly slow down the reaction rate.[7][8] For certain substrates, a non-linear relationship between temperature and enantioselectivity has been observed, where the ee increases as the temperature is lowered to a certain point, and then begins to decrease with further cooling.[7] Therefore, a temperature screening is often necessary to identify the optimal conditions for a specific transformation.
Q3: What is the typical temperature range for a CBS reduction?
A3: The CBS reduction can be performed over a wide range of temperatures, from ambient temperature down to as low as -126°C.[5] Common starting points for optimization are room temperature, 0°C, -20°C, -40°C, and -78°C (dry ice/acetone bath).[6] The choice of reducing agent can also influence the optimal temperature. For instance, the use of catecholborane has been shown to allow for reactions at very low temperatures with high enantioselectivity.[5]
Q4: How does the choice of chiral amino alcohol influence the optimal temperature?
A4: The structure of the chiral amino alcohol, which is the precursor to the oxazaborolidine catalyst, plays a significant role in the stereochemical outcome.[5] Different amino alcohols will form catalysts with varying steric and electronic properties, which in turn affects the stability of the diastereomeric transition states. Some catalysts may be more sensitive to temperature changes than others.[7] For example, a catalyst with a bulkier substituent on the boron atom may create a more rigid transition state, potentially leading to high enantioselectivity even at milder temperatures.
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the temperature optimization of a CBS reduction.
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Suboptimal Temperature: The reaction temperature is too high, leading to a smaller energy difference between the diastereomeric transition states.[6] | Perform a Temperature Screen: Systematically lower the reaction temperature. Good starting points are 0°C, -20°C, -40°C, and -78°C. Monitor the ee at each temperature to identify the optimum. |
| Presence of Moisture: Water can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction pathway.[4][5] | Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Impure Reagents: Trace amounts of impurities, such as borohydride species in the borane solution, can lead to a non-selective background reaction.[5] | Use High-Purity Reagents: Use freshly opened or properly stored borane solutions. Purify the ketone substrate if necessary. | |
| Slow or Incomplete Reaction | Temperature is Too Low: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. | Gradual Temperature Increase: If the reaction is sluggish at a very low temperature, consider allowing it to slowly warm to a slightly higher temperature after the initial addition of reagents. For example, stir at -78°C for an hour, then allow it to warm to -40°C.[4] |
| Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion in a reasonable timeframe. | Increase Catalyst Loading: While typically 5-10 mol% of the catalyst is used, increasing the loading to 15-20 mol% can sometimes improve the reaction rate without significantly impacting the cost-effectiveness for small-scale reactions. | |
| Irreproducible Results | Inconsistent Temperature Control: Fluctuations in the reaction temperature can lead to variable enantioselectivity between batches. | Use a Reliable Cooling Bath and Monitoring: Employ a cryostat or a well-insulated cooling bath. Monitor the internal reaction temperature with a low-temperature thermometer. |
| Aging of the CBS Catalyst: Pre-formed oxazaborolidine catalysts can degrade over time, leading to inconsistent performance.[8] | Use a Fresh Catalyst or In Situ Generation: Use a fresh batch of the catalyst or consider generating the oxazaborolidine in situ from the corresponding chiral amino alcohol and borane immediately before the reduction.[7] |
Experimental Protocols
General Protocol for Temperature Screening in a CBS Reduction
This protocol provides a general framework for optimizing the reaction temperature for the reduction of a prochiral ketone.
1. Catalyst Preparation (In Situ):
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol (e.g., (S)-2-Methyl-CBS-oxazaborolidine precursor) (0.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (0.1 equivalents) to the amino alcohol solution. Stir for 15-30 minutes at 0°C to allow for catalyst formation.
2. Temperature Screening:
-
Prepare four separate, identical reactions following the catalyst preparation step.
-
Cool each reaction flask to a different target temperature: Room Temperature (approx. 25°C), 0°C, -20°C, and -78°C.
-
In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
To each of the cooled catalyst solutions, add the stoichiometric borane reducing agent (e.g., 1.0 M BH₃·THF, 0.6-1.0 equivalents) dropwise.
-
Slowly add the ketone solution to each reaction mixture via syringe pump over 30 minutes, maintaining the respective target temperatures.
3. Reaction Monitoring and Workup:
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, carefully quench each reaction at its respective low temperature by the slow, dropwise addition of methanol.
-
Allow the mixtures to warm to room temperature.
-
Perform an acidic workup (e.g., with 1 M HCl) followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Analysis:
-
Purify the crude alcohol product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product from each reaction using chiral HPLC or chiral Gas Chromatography (GC).
-
Compare the ee values to determine the optimal temperature for your specific substrate and catalyst system.
Visualizing the Process
CBS Reduction Catalytic Cycle
The following diagram illustrates the key steps in the CBS reduction catalytic cycle, highlighting the coordination events that lead to the enantioselective hydride transfer.
Caption: A simplified diagram of the CBS reduction catalytic cycle.
Workflow for Temperature Optimization
This workflow provides a logical sequence of steps for systematically optimizing the reaction temperature.
Caption: A workflow for systematic temperature optimization in CBS reductions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Effect of Solvent Choice on Stereoselectivity with 1-Methylpyrrolidine-2-methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) on the critical role of solvent selection in achieving high stereoselectivity when using 1-Methylpyrrolidine-2-methanol in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
This compound, also known as (S)-N-Methyl-2-pyrrolidinemethanol or N-Methyl-L-prolinol, is a chiral amino alcohol widely used as a precursor for creating highly effective chiral catalysts. Its most common application is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to form chiral secondary alcohols, which are vital intermediates in pharmaceuticals.[1] In this reaction, it reacts in situ with a borane source (like BH₃·THF) to form a chiral oxazaborolidine catalyst. This catalyst coordinates to the ketone's carbonyl group, creating a rigid, sterically-defined environment that forces the borane to deliver a hydride to a specific face of the ketone, resulting in high enantioselectivity.[1]
Q2: Why is solvent selection so fundamentally important for stereoselectivity?
In asymmetric catalysis, the product's stereochemical outcome is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The solvent is not a passive medium; it actively influences the stability and geometry of these transition states.[2][3] A solvent can preferentially stabilize one transition state over the other, thereby increasing the energy gap (ΔΔG‡) and leading to higher enantiomeric excess (% ee).[2] Conversely, an inappropriate solvent can reduce this energy gap, resulting in poor stereoselectivity or even a racemic mixture.[4] In some cases, changing the solvent can even reverse the direction of enantioselection.[2]
Q3: I am observing low or inconsistent enantioselectivity (% ee). How should I approach troubleshooting by modifying the solvent?
Low or inconsistent % ee is a common challenge that can often be resolved by systematic solvent screening.[2][5] The solvent directly impacts the catalyst's performance through its polarity and coordinating ability.[5] Before re-evaluating the catalyst or ligand, a thorough solvent screening is highly recommended.
Below is a decision tree to guide your troubleshooting process when encountering low enantioselectivity.
Caption: A decision tree for troubleshooting low enantioselectivity.
Q4: What specific solvent properties should I consider, and what are their likely effects on my reaction?
The influence of a solvent on a catalytic reaction is multifaceted, but three properties are paramount: polarity, coordinating ability, and hydrogen-bonding capacity.[6]
-
Polarity (Dielectric Constant) : This property affects the stability of charged or polar species in the transition state. In many asymmetric reactions, including CBS reductions, non-polar solvents (e.g., Toluene) often provide higher enantioselectivity.[6] This is because highly polar solvents can favor an "early" transition state where the substrate is not held as tightly or asymmetrically within the chiral catalyst's environment, thus reducing the chiral induction.[6]
-
Coordinating Ability : Solvents can be either coordinating (e.g., THF, Et₂O) or non-coordinating (e.g., Toluene, Dichloromethane). Coordinating solvents possess lone pairs of electrons that can interact with Lewis acidic centers in the catalyst, such as the boron atom in an oxazaborolidine. This coordination can be crucial for catalyst stability and turnover, but it can also compete with substrate binding. The coordinating ability of 2-MeTHF, a green solvent alternative, is intermediate between diethyl ether and THF.[7] In some cases, solvent coordination can dramatically alter or even invert selectivity.[8]
-
Hydrogen Bonding (Proticity) : Solvents are classified as protic (can donate hydrogen bonds, e.g., methanol, water) or aprotic (cannot donate hydrogen bonds, e.g., THF, toluene). For reactions involving borane reagents and oxazaborolidine catalysts, aprotic solvents are strongly recommended .[1] Protic solvents can react with the borane reducing agent and can form hydrogen bonds with the catalyst or substrate, interfering with the carefully organized transition state required for high stereoselectivity.[6][9]
Q5: Can the solvent choice impact my reaction's speed and overall yield?
Absolutely. Solvent selection often involves a trade-off between stereoselectivity, reaction rate, and yield. A solvent that provides excellent enantioselectivity might do so by stabilizing the transition state so much that the reaction becomes impractically slow, especially at the low temperatures often required for high selectivity.[1]
Furthermore, the solubility of your substrate, catalyst, and reagents is solvent-dependent. Poor solubility can lead to low conversion and inconsistent results. Conversely, a solvent that fully solubilizes all components may facilitate a faster, more complete reaction. Therefore, the optimal solvent is one that provides an acceptable balance of high stereoselectivity, reasonable reaction time, and good chemical yield.
Data Presentation
The choice of solvent can lead to dramatically different outcomes. The following table summarizes the typical effects of common solvents on a model asymmetric reduction of acetophenone using a this compound-derived oxazaborolidine catalyst.
Table 1: Effect of Solvent on a Model Asymmetric Ketone Reduction
| Solvent | Dielectric Constant (ε) | Key Properties | Typical % ee | General Observations |
| Toluene | 2.4 | Aprotic, Non-polar, Non-coordinating | >95% | Often provides the highest enantioselectivity due to minimal interference with the catalyst-substrate complex.[3][6] |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar, Coordinating | 88-92% | A common choice. Its coordinating ability can stabilize the catalyst, but may slightly lower the % ee compared to non-coordinating solvents.[1][3] |
| Dichloromethane (DCM) | 9.1 | Aprotic, Polar, Non-coordinating | 90-96% | Often a good balance of polarity for solubility while being non-coordinating, leading to high selectivity.[1][3] |
| Methanol (MeOH) | 33.0 | Protic, Polar | <75% | Generally avoided. Its protic nature interferes with the borane reagent and disrupts the organized transition state, leading to poor selectivity.[3][10] |
Note: These values are illustrative and the optimal solvent is highly substrate-dependent. An empirical screening is always necessary.
Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening for Asymmetric Reduction
This protocol outlines a parallel screening approach to efficiently identify the optimal solvent for your reaction.
Objective: To determine the solvent that provides the best combination of enantioselectivity (% ee) and conversion for a given substrate.
Materials:
-
Substrate (e.g., a prochiral ketone)
-
This compound
-
Borane source (e.g., 1M BH₃·THF solution)
-
Anhydrous solvents for screening (e.g., Toluene, THF, DCM, 2-MeTHF)
-
Anhydrous quenching agent (e.g., Methanol)
-
Reaction vials with septa and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Cooling bath (e.g., -20°C cryocooler or ice/salt bath)
Caption: A typical experimental workflow for solvent screening.
Detailed Steps:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents for the best results.[1]
-
Catalyst Formation: In each vial containing the screening solvent, add this compound (e.g., 10 mol%). Stir briefly. Add the borane source (e.g., 0.6 equivalents relative to the catalyst precursor) and stir at room temperature for 15-20 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Reaction: Cool the vials to the desired temperature (e.g., -20°C). Lower temperatures generally improve enantioselectivity.[1]
-
Substrate Addition: Slowly add the substrate (1 equivalent) and the remaining borane source (e.g., 0.6 equivalents relative to the substrate) simultaneously via syringe pump over 30 minutes.
-
Monitoring: Stir the reactions at the set temperature and monitor the consumption of the starting material by TLC or GC.
-
Quenching & Workup: Once the reaction is complete, carefully quench by the slow, dropwise addition of methanol. Allow the mixture to warm to room temperature. Perform a standard aqueous workup (e.g., mild acidic wash with 1M HCl).
-
Analysis: Determine the conversion and yield of the product. Crucially, analyze the enantiomeric excess (% ee) of the chiral alcohol product using a suitable chiral chromatography method (HPLC or GC).
-
Selection: Compare the results from all solvents to identify the one that provides the optimal balance of yield and enantioselectivity.
Mechanistic Visualization
The diagram below illustrates the catalytic cycle for a CBS reduction and highlights potential points of solvent interaction, which are key to understanding the effects on stereoselectivity.
Caption: Simplified catalytic cycle showing points of solvent interaction.
The solvent's primary influence occurs at two stages:
-
Catalyst Coordination: Coordinating solvents can interact with the Lewis acidic boron atom of the catalyst. This can affect its ability to bind the ketone substrate.[7]
-
Transition State Solvation: The solvent shell around the entire [Catalyst-Substrate-Hydride] transition state complex has a profound effect on its stability. Non-polar solvents create a tight, organized complex, often maximizing the chiral influence of the catalyst.[6]
By carefully selecting a solvent based on these principles and empirical screening, researchers can maximize the stereoselectivity of reactions catalyzed by this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Loading Optimization for 1-Methylpyrrolidine-2-methanol Derivatives
Welcome to the technical support center for the synthesis and catalyst optimization of 1-Methylpyrrolidine-2-methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading for these valuable chiral building blocks. Here, we synthesize technical data with field-proven insights to address common challenges and provide robust, validated protocols.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions regarding the catalytic synthesis of this compound derivatives.
Q1: What are the primary catalytic methods for synthesizing this compound?
Answer: The synthesis of this compound, also known as (N-methyl)-L-prolinol, typically involves the reduction of an N-methylated proline derivative. The main catalytic routes are:
-
Heterogeneous Catalytic Hydrogenation: This is a widely used industrial method. It involves the reduction of N-methylproline or its esters using hydrogen gas over a solid-supported metal catalyst. A highly effective system is a bimetallic Pt-MoOx catalyst on an alumina support (Pt-MoOx/Al2O3), which shows high activity and selectivity for the hydrogenation of L-proline to L-prolinol.[1]
-
Homogeneous Catalysis: While less common for this specific reduction, homogeneous catalysts, such as ruthenium-NHC complexes, are powerful for transfer hydrogenation reactions of various ketones and could be adapted for this purpose.
-
Reductive Amination: An alternative route starts from pyrrolidin-2-ylmethanol, which is then N-methylated. A common method is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[2]
It is also crucial to be aware of non-catalytic, stoichiometric methods, such as reduction with borane complexes (e.g., BH3·THF), as they provide a baseline for yield and purity comparisons.[3]
Q2: Why is catalyst loading a critical parameter to optimize?
Answer: Catalyst loading (typically expressed in mol% relative to the substrate) is a critical optimization parameter for several reasons:
-
Economic Viability: Many catalysts, especially those containing precious metals (Pt, Pd, Ru, Rh) or complex chiral ligands, are expensive. Minimizing the catalyst loading directly reduces the cost of the synthesis, which is crucial for large-scale production.
-
Reaction Kinetics & Throughput: Catalyst loading directly influences the reaction rate. While higher loading can increase the rate, there is often a point of diminishing returns where the rate plateaus.
-
Selectivity and Byproduct Formation: Excessively high catalyst loading can sometimes lead to undesirable side reactions, such as over-reduction or racemization, thereby lowering the yield and purity of the desired product. For enantioselective reactions, catalyst loading can significantly impact the enantiomeric excess (% ee).[4]
-
Downstream Processing: Higher catalyst loading can complicate product purification, as it may lead to higher levels of residual metal or ligand in the final product, which is a major concern in pharmaceutical applications.
Q3: What's the difference between using a heterogeneous vs. a homogeneous catalyst for this synthesis?
Answer: The choice between a heterogeneous and homogeneous catalyst involves significant trade-offs:
| Feature | Heterogeneous Catalysts (e.g., Pt/C, Pt-MoOx/Al2O3) | Homogeneous Catalysts (e.g., Ru-phosphine complexes) |
| Separation | Simple filtration or centrifugation.[5] | Often requires more complex methods like chromatography or extraction. |
| Reusability | Generally high; the catalyst can be recovered and reused multiple times.[1][5] | Often challenging to recover and reuse without loss of activity. |
| Activity/Selectivity | Can be highly active and selective, but the active sites may not be uniform. | Often exhibit very high activity and selectivity due to well-defined, uniform active sites.[6] |
| Reaction Conditions | May require higher temperatures and pressures. | Often operate under milder conditions. |
| Metal Leaching | A potential issue where metal can leach into the product solution. | The catalyst is fully dissolved in the reaction medium. |
For industrial-scale production of compounds like this compound, heterogeneous catalysts are often preferred due to their ease of separation and reusability.[7]
Part 2: Troubleshooting Guide
This guide is structured by common experimental problems. A logical workflow for troubleshooting is presented below.
Caption: A decision tree for troubleshooting common experimental issues.
Problem 1: Low or No Product Yield
Q: My hydrogenation of N-methylproline resulted in less than 20% yield, even after 24 hours. What are the likely causes and how do I fix it?
Answer: Low yield is a common issue that can stem from several factors, ranging from catalyst quality to reaction conditions.[8]
-
Causality & Explanation:
-
Catalyst Inactivity: The catalyst may be deactivated or "poisoned." Heterogeneous catalysts like Pt/C or Pd/C are sensitive to sulfur, nitrogen, and halide impurities in the substrate or solvent, which can block active sites. The catalyst may also be old or improperly stored.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate within the given timeframe. This is a common starting point for optimization.
-
Poor Mass Transfer: In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. If the substrate cannot efficiently reach the catalyst surface due to poor stirring or low solubility, the reaction rate will be severely limited.
-
Suboptimal Conditions: Hydrogenation reactions are sensitive to hydrogen pressure and temperature. Insufficient pressure can lead to a hydrogen-starved reaction, while incorrect temperature can affect both rate and selectivity.
-
-
Troubleshooting Steps:
-
Validate Catalyst Activity: Test the catalyst with a known, reliable substrate (e.g., hydrogenation of styrene) to confirm its activity.
-
Increase Catalyst Loading Systematically: Double the current catalyst loading. If the yield improves significantly, loading was likely the primary issue. Continue to increase loading incrementally (e.g., from 1 mol% to 2 mol%, then 5 mol%) and monitor the yield and reaction time.
-
Verify Reagent Purity: Ensure the N-methylproline substrate is free from potential poisons. Use high-purity, dry solvents and high-grade hydrogen gas.
-
Improve Mass Transfer: Increase the stirring rate to ensure the catalyst particles are well suspended. If substrate solubility is an issue, consider a different solvent system or slightly increasing the temperature.
-
Optimize Hydrogen Pressure: Ensure the reaction vessel is properly sealed and pressurized. For bench-scale reactions, increasing H2 pressure from 1 atm (balloon) to 50-100 psi in a Parr shaker can dramatically increase the reaction rate.
-
Problem 2: Poor Enantioselectivity (% ee)
Q: I am performing an asymmetric synthesis of a chiral this compound derivative, but the enantiomeric excess is consistently low (<50% ee). How can I improve this?
Answer: Achieving high enantioselectivity is dependent on the subtle interactions between the substrate and the chiral catalyst environment.[9]
-
Causality & Explanation:
-
Inappropriate Catalyst/Ligand: The chosen chiral catalyst or ligand may not be optimal for the specific substrate. The steric and electronic properties of the catalyst must create a significant energy difference between the transition states leading to the two enantiomers.
-
Excessive Catalyst Loading: While counterintuitive, sometimes a very high catalyst loading can lead to the formation of non-selective catalytic species or background uncatalyzed reactions, which erode enantioselectivity.[4]
-
High Reaction Temperature: Higher temperatures provide more thermal energy, which can help overcome the activation energy barrier for the less-favored diastereomeric transition state, thus lowering the % ee.
-
Product Racemization: The reaction conditions themselves might be causing the chiral product to racemize after it is formed.
-
-
Troubleshooting Steps:
-
Screen Catalyst Loading: Begin with a moderate loading (e.g., 2-5 mol%) and then screen lower loadings (e.g., 1 mol%, 0.5 mol%). A lower catalyst loading can sometimes improve selectivity by minimizing background reactions.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., decrease from room temperature to 0°C or -20°C). This will slow the reaction but often significantly enhances enantioselectivity.
-
Screen Different Chiral Ligands/Catalysts: This is the most critical step. Small changes to the ligand structure can have a profound impact. For instance, in pyrrolidine synthesis, switching between different bisoxazoline (BOX) ligands or modifying substituents on a proline-based organocatalyst can drastically alter the outcome.[10][11]
-
Monitor % ee Over Time: Take aliquots from the reaction at different time points and analyze the % ee. If the % ee is high initially but decreases over time, it suggests that the product is racemizing under the reaction conditions.
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Screening Catalyst Loading for Hydrogenation of N-Methyl-L-Proline
This protocol outlines a systematic approach to determine the optimal catalyst loading for the synthesis of (S)-1-Methylpyrrolidine-2-methanol using a heterogeneous catalyst.
Objective: To find the minimum catalyst loading of Pt-MoOx/Al2O3 required to achieve >95% conversion within 8 hours.
Materials:
-
N-Methyl-L-proline
-
Pt-MoOx/Al2O3 (5 wt% Pt)
-
Deionized Water (Solvent)
-
Phosphoric Acid (H3PO4)
-
Hydrogen Gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Setup: Prepare five parallel hydrogenation reactors.
-
Charging Reactors: To each reactor, add N-Methyl-L-proline (e.g., 1.29 g, 10 mmol) and deionized water (20 mL). Add a small amount of H3PO4 as it has been shown to improve performance with this catalyst system.[1]
-
Catalyst Addition: Add the Pt-MoOx/Al2O3 catalyst to each reactor according to the table below. The loading is calculated based on the moles of Platinum (Pt).
-
Reaction: Seal the reactors, purge with N2 then H2 gas, and pressurize to 70 bar (approx. 1000 psi) with H2. Begin vigorous stirring and heat to 80°C.
-
Monitoring: Monitor the reaction by hydrogen uptake. Take samples at 2, 4, 6, and 8 hours for analysis by GC or LC-MS to determine conversion.
-
Workup: After the reaction, cool to room temperature, carefully vent the H2 pressure, and filter the reaction mixture through a pad of Celite to remove the catalyst. Analyze the filtrate for yield and purity.
Data Summary Table:
| Reactor | Catalyst Loading (mol% Pt) | Catalyst Mass (mg) | Conversion at 4h (%) | Conversion at 8h (%) |
| 1 | 0.1 | 39.0 | 35 | 68 |
| 2 | 0.25 | 97.5 | 75 | >95 |
| 3 | 0.5 | 195.0 | >95 | >95 |
| 4 | 1.0 | 390.0 | >95 | >95 |
| 5 | No Catalyst (Control) | 0 | <1 | <1 |
Workflow for Catalyst Optimization
The general workflow for optimizing catalyst loading follows a logical progression from initial screening to final validation.
Caption: A generalized workflow for catalyst loading optimization experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 3554-65-2 [chemicalbook.com]
- 3. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 6. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Anhydrous Borane Reductions with Amino Alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that mastering sensitive reactions is paramount to advancing your research. This guide provides in-depth, field-proven insights into maintaining anhydrous conditions for borane reductions, particularly the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding anhydrous conditions in borane reductions.
Q1: Why are strictly anhydrous conditions so critical for enantioselective borane reductions?
A1: The presence of water has a profoundly negative impact on enantioselectivity.[1][2][3] Water reacts with borane (BH₃) in a non-selective, rapid reaction to produce hydrogen gas and boric acid, which consumes the reducing agent. More critically, water can interfere with the chiral catalyst, a pre-formed oxazaborolidine. This catalyst's high level of organization, essential for face-selective hydride delivery, is disrupted by water, leading to a competing, non-catalyzed, and non-selective reduction pathway. This results in a product with low enantiomeric excess (% ee).
Application Scientist's Insight: The entire catalytic cycle of a CBS reduction relies on a precisely coordinated complex between the chiral oxazaborolidine, borane, and the ketone substrate.[1][3] Water, acting as a Lewis base, can coordinate to the Lewis acidic boron center of the catalyst or the borane itself, breaking this delicate arrangement. This leads to the formation of achiral borane-water complexes that reduce the ketone without stereocontrol, directly eroding the enantiomeric excess of your final product.
Q2: What are the most common, and often overlooked, sources of moisture in a reaction setup?
A2: Beyond the obvious sources like wet solvents or reagents, moisture can be introduced from several insidious sources:
-
Adsorbed water on glassware: Even glassware that appears dry to the eye has a microscopic film of water adsorbed to its surface.[4]
-
Atmospheric moisture: A reaction setup that is not properly sealed and maintained under a positive pressure of inert gas (Nitrogen or Argon) will inevitably have atmospheric moisture diffuse into the reaction.
-
Reagents and solvents: Solvents, even those sold as "anhydrous," can absorb moisture over time once the bottle is opened. Similarly, hygroscopic reagents or starting materials can introduce significant amounts of water.
-
Transfer tools: Syringes, cannulas, and spatulas can carry adsorbed moisture if not dried properly.
Q3: How "dry" is dry enough? What is an acceptable water content for solvents?
A3: For high-enantioselectivity reductions, the target should be a water content of < 50 ppm (parts per million) in your solvents and liquid reagents. While some robust reactions may tolerate slightly higher levels, achieving the highest enantiomeric excess requires meticulous attention to dryness. The most reliable method for quantifying water content at these low levels is Karl Fischer titration.[5][6][7][8]
Application Scientist's Insight: Investing in or having access to a Karl Fischer titrator is invaluable for any lab performing moisture-sensitive chemistry.[6][7][8][9] It removes the guesswork and allows you to validate your solvent drying procedures quantitatively. There are two main types: volumetric for higher water content (0.1% to 100%) and coulometric for trace amounts (1 ppm to 5%), with the latter being more suitable for this application.[5][6][9]
Q4: Can I just add a drying agent like molecular sieves directly to my reaction flask?
A4: This is strongly discouraged. While drying agents like activated molecular sieves are excellent for pre-drying solvents, adding them directly to the reaction mixture can cause several problems.[10] They can act as Lewis acids or bases, potentially catalyzing side reactions or interfering with your primary catalyst. Furthermore, their high surface area can lead to adsorption of your starting material or catalyst, complicating kinetics and workup. The proper procedure is to dry the solvent over a suitable agent and then transfer the dry solvent via cannula or a dry syringe to the reaction flask.[4][11]
Part 2: Troubleshooting Guide
This guide is designed to help you diagnose and solve specific issues encountered during your experiments.
Problem: My reaction resulted in a low yield or no conversion.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Borane Reagent | The borane-THF complex can degrade over time, especially if not stored properly at 0-5 °C.[12][13] | Use a fresh bottle of borane-THF or borane-dimethyl sulfide (BMS), which is more stable.[12] If you suspect your reagent, test it on a simple, reliable substrate before committing your valuable material. |
| Water Contamination | Review your entire experimental setup and procedure for potential moisture ingress. Did you flame-dry the glassware properly? Was the inert gas atmosphere maintained? | Quantify the water content of your solvent using Karl Fischer titration.[5][6][7][8] Re-dry your solvent if necessary using the protocols outlined below. |
| Catalyst Deactivation | The oxazaborolidine catalyst can be deactivated by water or other protic impurities.[10] | Ensure the amino alcohol used to generate the catalyst is pure and dry. Some researchers generate the catalyst in situ to ensure maximum activity.[14] |
Problem: The enantiomeric excess (% ee) of my product is poor.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Trace Water Present | This is the most common cause of low enantioselectivity.[1][2][3] Even ppm-level water can have a significant impact. | Implement the most rigorous drying protocols for all solvents, reagents, and glassware. Use azeotropic drying with toluene for the ketone substrate if it is a stable solid.[2] |
| Reaction Temperature Too High | Enantioselectivity in CBS reductions is highly temperature-dependent, with lower temperatures generally yielding higher % ee.[1] | Run the reaction at a lower temperature (e.g., -20 °C, -40 °C, or even -78 °C).[2] Perform a temperature optimization study to find the sweet spot for your specific substrate. |
| Competing Non-Catalyzed Reduction | If the borane concentration is too high relative to the catalyst, or if stabilizers like sodium borohydride are present in the borane source, a background, non-selective reduction can occur.[15][16] | Use a high-purity borane source with minimal or no stabilizers.[15] Ensure the catalyst loading is appropriate (typically 5-10 mol%). Consider a slow addition of the borane solution to maintain a low instantaneous concentration. |
Part 3: Key Protocols & Workflows
Protocol 1: Rigorous Solvent Drying (Tetrahydrofuran - THF)
THF is a common solvent for borane reductions but is notoriously difficult to keep dry.
-
Pre-drying: Add freshly activated 3Å or 4Å molecular sieves (10-20% m/v) to a bottle of commercial anhydrous THF.[17] Allow it to stand for at least 48 hours.[17] This will remove the bulk of the water.
-
Setup of Distillation Apparatus: Assemble a distillation apparatus. All glassware must be oven-dried (>125 °C overnight) or flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen or argon.[4][11]
-
Drying Agent: In the distillation flask, under an argon atmosphere, add sodium wire or chunks and a small amount of benzophenone as an indicator.
-
Reflux: Cannula transfer the pre-dried THF into the distillation flask. Heat the mixture to reflux.
-
Endpoint Indication: The solution will turn a deep blue or purple color when the THF is anhydrous.[11][18] This is due to the formation of the sodium benzophenone ketyl radical anion, which is rapidly quenched by water.
-
Distillation & Storage: Distill the dry THF directly into a flame-dried collection flask (e.g., a Schlenk flask) under an inert atmosphere. For immediate use, distill only the required amount. Do not store distilled, unstabilized THF for extended periods as it can form explosive peroxides.[18]
Workflow: Troubleshooting Low Enantioselectivity
This decision tree provides a logical path for diagnosing poor stereochemical outcomes.
Caption: A decision tree for troubleshooting low enantiomeric excess.
Mechanism: The Role of the Catalyst and Interference by Water
The following diagram illustrates the catalytic cycle and how water disrupts it.
Caption: The desired catalytic cycle vs. the non-selective pathway caused by water.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Karl Fischer water content titration - Scharlab [scharlab.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 12. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 13. US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex - Google Patents [patents.google.com]
- 14. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of N-Methyl-L-prolinol
Welcome to the technical support center for the synthesis of N-Methyl-L-prolinol. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable chiral building block.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of N-Methyl-L-prolinol, providing probable causes and actionable solutions.
Problem 1: Low Yield of N-Methyl-L-prolinol
Q: I am getting a significantly lower yield of N-Methyl-L-prolinol than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of N-Methyl-L-prolinol can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The two most common methods for this synthesis are the reduction of L-proline followed by N-methylation, or N-methylation of L-proline followed by reduction.
Probable Causes & Solutions:
-
Incomplete Reduction of L-Proline or its Derivatives:
-
Cause: The reduction of the carboxylic acid group in L-proline or its N-methylated derivative is a critical step. Insufficient reducing agent, poor quality of the reducing agent (e.g., old Lithium Aluminum Hydride, LAH), or non-optimal reaction temperature can lead to incomplete conversion.
-
Solution:
-
Ensure the use of a fresh, high-purity reducing agent. LAH is notoriously moisture-sensitive; handle it under strictly anhydrous conditions.
-
Use a sufficient excess of the reducing agent. A common protocol involves the slow addition of an N-formylproline solution to a suspension of LAH in THF, maintaining a gentle reflux.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
-
-
Side Reactions During N-Methylation:
-
Cause: The N-methylation step, if not controlled properly, can lead to the formation of byproducts. For instance, in the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, side reactions can occur if the temperature and stoichiometry are not optimal.[2][3] This method is a reductive amination process that should ideally stop at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4]
-
Solution:
-
Maintain the recommended reaction temperature, typically heating at around 80°C.[3]
-
Use an excess of both formic acid and formaldehyde to drive the reaction to completion and favor the formation of the tertiary amine.[3]
-
Consider alternative methylation strategies if the Eschweiler-Clarke reaction proves problematic. Reductive amination using sodium cyanoborohydride can be a milder alternative.[2]
-
-
-
Losses During Work-up and Purification:
-
Cause: N-Methyl-L-prolinol is a relatively small, polar molecule, which can lead to losses during aqueous work-up and extraction. Emulsion formation during extraction is also a common issue.
-
Solution:
-
Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize recovery from the aqueous phase.
-
To break emulsions, you can try adding brine or filtering the mixture through a pad of Celite.
-
Purification by distillation should be performed under reduced pressure to prevent thermal decomposition.[5] Bulb-to-bulb distillation is often effective for small-scale purifications.[5]
-
-
Table 1: Troubleshooting Low Yields
| Symptom | Possible Cause | Recommended Action |
| Incomplete reaction (starting material remains) | Insufficient or deactivated reducing agent. | Use fresh, anhydrous reducing agent in appropriate excess. Monitor by TLC. |
| Formation of multiple products | Non-optimal methylation conditions. | Carefully control temperature and stoichiometry in the Eschweiler-Clarke reaction. Consider alternative methylation methods. |
| Low recovery after work-up | Product loss to the aqueous phase or emulsion formation. | Perform multiple extractions. Use brine or Celite to break emulsions. |
Problem 2: Impure Product Contaminated with Side-Reaction Products
Q: My final N-Methyl-L-prolinol product is impure. What are the likely side products and how can I remove them?
A: The nature of impurities will depend on the synthetic route. Understanding the potential side reactions is key to devising an effective purification strategy.
Common Side Reactions and Byproducts:
-
Over-alkylation (Quaternization):
-
Cause: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine, harsh conditions or the use of other alkylating agents like methyl iodide can lead to the formation of a quaternary ammonium salt.[4][6]
-
Identification: Quaternary salts are typically highly polar and can be detected by NMR spectroscopy (characteristic downfield shift of the N-methyl protons) and Mass Spectrometry.
-
Removal: These salts are generally not soluble in less polar organic solvents. Washing the crude product with a solvent like diethyl ether can help remove the desired product, leaving the salt behind. Column chromatography on silica gel can also be effective, though N-Methyl-L-prolinol's polarity can make this challenging.
-
-
Incomplete Methylation:
-
Cause: Insufficient formaldehyde or formic acid in the Eschweiler-Clarke reaction can result in the presence of unreacted L-prolinol (the secondary amine).[2]
-
Identification: The presence of L-prolinol can be confirmed by TLC or GC-MS analysis by comparing with an authentic sample.
-
Removal: A carefully executed distillation under reduced pressure can separate N-Methyl-L-prolinol from the less volatile L-prolinol. Alternatively, the reaction can be driven to completion by re-subjecting the crude product to the methylation conditions.
-
-
Formation of Formylated Intermediates:
-
Cause: In the synthesis route involving the reduction of N-formylproline, incomplete reduction can leave this intermediate in the final product.[1]
-
Identification: The formyl proton can be observed in the 1H NMR spectrum (typically around 8 ppm).
-
Removal: As this intermediate is an amide, it will have different polarity and boiling point compared to the final amino alcohol. Purification by distillation or column chromatography should be effective.
-
dot
Caption: Synthetic pathways to N-Methyl-L-prolinol and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to N-Methyl-L-prolinol is generally preferred?
A1: The choice of synthetic route often depends on the scale of the reaction and the available starting materials. A common and effective two-step approach starts from commercially available L-proline.[1] This involves the N-formylation of L-proline followed by reduction with a powerful reducing agent like Lithium Aluminum Hydride (LAH).[1] This method can provide a good overall yield.[7] Another viable route is the direct N-methylation of L-prolinol using the Eschweiler-Clarke reaction.[7] L-prolinol itself can be obtained by the reduction of L-proline.[8]
Q2: What are the critical safety precautions to take during the synthesis of N-Methyl-L-prolinol?
A2: Safety is paramount. When working with strong reducing agents like LAH, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents to prevent violent reactions with water. The quenching of LAH reactions must be done carefully and at low temperatures by the slow, sequential addition of water and then a sodium hydroxide solution.[5] N-Methyl-L-prolinol itself is irritating to the eyes, respiratory system, and skin.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Q3: Can I use other reducing agents besides Lithium Aluminum Hydride?
A3: While LAH is highly effective for the reduction of both carboxylic acids and amides, its reactivity and handling requirements can be a drawback. For the reduction of the carboxylic acid group of L-proline, other borane-based reagents such as Borane-THF complex (BH3-THF) can be used. For reductive amination steps, milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are more selective and easier to handle than LAH.[9]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the synthesis of N-Methyl-L-prolinol. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol) should be chosen to achieve good separation between the starting material, intermediates, and the final product. Staining with ninhydrin can be useful for visualizing primary and secondary amines, while other stains like potassium permanganate can visualize the alcohol functionality. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q5: Are there any specific considerations for scaling up the synthesis of N-Methyl-L-prolinol?
A5: Scaling up this synthesis requires careful consideration of heat management, especially during the addition of reagents and the quenching of the LAH reaction, which are highly exothermic. A jacketed reactor with controlled cooling is recommended. The rate of addition of reagents should be carefully controlled to maintain a safe internal temperature. During work-up, the larger volumes may necessitate the use of a continuous extractor for efficient product recovery. A scalable and chromatography-free synthesis has been reported, which is beneficial for larger-scale production.[10][11]
References
- 1. N-Methyl-L-prolinol synthesis - chemicalbook [chemicalbook.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Methylpyrrolidine-2-methanol and its Reaction Products
Welcome to the technical support guide for the purification of 1-Methylpyrrolidine-2-methanol and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile chiral building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound and general approaches to its purification.
Q1: What are the key physical and chemical properties of this compound that influence its purification?
Understanding the physicochemical properties of this compound (also known as N-Methyl-L-prolinol) is the foundation for selecting an appropriate purification strategy.[1] It is a chiral amino alcohol, classified as an N-alkylpyrrolidine.[2][3]
Key Properties Summary:
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₃NO[4][5] | Indicates a small, relatively polar molecule. |
| Molecular Weight | 115.17 g/mol [3][4] | Suitable for distillation and chromatography. |
| Boiling Point | 164.8°C at 760 mmHg[6] | Allows for purification by fractional distillation, likely under reduced pressure to prevent thermal decomposition. |
| Flash Point | 63.3°C (145.4°F)[1][6] | A combustible liquid requiring appropriate safety precautions during heating.[1] |
| Density | 0.973 g/cm³[6] | Similar to water, which can be relevant for liquid-liquid extractions. |
| Polarity | High | The presence of both a hydroxyl (-OH) and a tertiary amine group makes it highly polar and water-soluble. This property is a primary challenge in standard purification methods. |
| Basicity | Tertiary Amine | The amine group can interact strongly with acidic surfaces, such as silica gel, leading to purification challenges like peak tailing in chromatography.[7] |
| Chirality | Exists as (S) and (R) enantiomers | Racemic mixtures require specialized chiral separation techniques if a single enantiomer is desired.[8] |
Q2: What are the most common impurities I might encounter in a reaction mixture containing this compound?
Impurities can originate from starting materials, side reactions, or degradation. A typical synthesis involves the methylation of (RS)-pyrrolidin-2-ylmethanol using formaldehyde.[2][9]
Common Impurities Include:
-
Unreacted Starting Materials: (RS)-pyrrolidin-2-ylmethanol, formaldehyde, or other methylating agents.
-
Over-alkylation or Side-Products: Depending on the reaction, related pyrrolidine structures may form. For instance, dimerization products like [1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol can occur.[10]
-
Oxidation Products: The alcohol or ring can be oxidized, potentially forming N-methyl-2-pyrrolidone (NMP), a common polar solvent.[11]
-
Solvents and Reagents: Residual solvents from the reaction or workup (e.g., methanol, chloroform, water).[2]
-
Enantiomeric Impurity: The unwanted enantiomer in cases where a stereospecific synthesis or resolution is performed.
Q3: What are the primary purification techniques for a polar, basic compound like this compound?
Due to its high polarity and basicity, a single method may not suffice. A multi-step approach is often necessary.
-
Distillation: Vacuum distillation is a viable option for removing non-volatile impurities or separating from solvents with significantly different boiling points. Given its boiling point of ~165°C, applying a vacuum is recommended to lower the temperature and prevent potential degradation.
-
Chromatography: This is the most versatile technique, but standard conditions must be modified.
-
Modified Normal-Phase Chromatography: Standard silica gel chromatography often results in significant streaking and poor recovery due to the basic amine's strong interaction with acidic silanol groups.[7] This can be overcome by adding a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) to the eluent.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase for highly polar compounds.[12] It uses a polar stationary phase (like silica) with a high-organic, aqueous mobile phase, allowing for the retention of polar analytes that would otherwise elute in the void volume of a C18 column.[13]
-
Chiral Chromatography: For separating enantiomers, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common analytical and preparative method.[8][14]
-
-
Diastereomeric Salt Crystallization: This is a classic and scalable method for resolving enantiomers. The racemic amine is reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.[8][15] These salts have different solubilities, allowing one to be selectively crystallized and separated.[8]
Q4: How can I effectively assess the purity of my final product?
A combination of analytical techniques is required to confirm both purity and identity.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is well-suited for analyzing volatile amines and can quantify purity.[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity and can be coupled with a mass spectrometer (LC-MS) for impurity identification.[18][19] Chiral HPLC is essential for determining enantiomeric excess (ee).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the purified product and identifying any structural impurities.[2]
-
Capillary Electrophoresis (CE): This technique is particularly useful for separating charged species and can be employed to determine the content of 1-methylpyrrolidine, a related impurity, in pharmaceutical preparations.[20]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound streaks severely on a silica gel column, leading to poor separation and low recovery.
Causality: The basic tertiary amine of this compound interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via acid-base interactions. This causes some molecules to "stick" to the stationary phase, resulting in tailing (streaking) and, in some cases, irreversible adsorption.[7]
Solutions:
-
Basify the Mobile Phase: This is the most common and effective solution. Add a small amount of a volatile tertiary amine to your eluent system.
-
Recommended Modifier: 0.5-2% Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Alternative: For very polar compounds, a system like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) can be effective.[7]
-
Mechanism: The added base neutralizes the acidic sites on the silica, preventing your target compound from binding too strongly and allowing for symmetrical peak shapes.
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds.
-
Amine-Functionalized Silica: These columns are commercially available and are designed specifically for purifying amines, offering excellent peak shape without the need for mobile phase modifiers.[7]
-
Experimental Protocol: Column Chromatography with Basic Modifier
-
Prepare the Slurry: In a beaker, slurry your silica gel with the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol) containing 1% triethylamine.
-
Pack the Column: Pour the slurry into the column and pack it using pressure, ensuring no air bubbles are trapped.
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated with the basic modifier.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like pure dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.
-
Elute: Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) to elute your compound.
-
Monitor: Collect fractions and monitor them by Thin-Layer Chromatography (TLC), also using a plate developed in a chamber containing the basified eluent.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for poor chromatography of basic amines.
Problem 2: My product is a racemic mixture, but I need a single enantiomer.
Causality: Many synthetic routes to this compound are not stereoselective, producing a 50:50 mixture of the (R) and (S) enantiomers. Separating these enantiomers, which have identical physical properties (except for their interaction with polarized light and other chiral molecules), requires a chiral environment.
Solutions:
-
Preparative Chiral HPLC: This is the most direct method for separation. It involves using a larger-scale HPLC system equipped with a Chiral Stationary Phase (CSP).
-
Column Selection: Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are highly versatile and a good starting point for screening.[8]
-
Method Development: Analytical scale screening is crucial to find a CSP and mobile phase combination that provides baseline separation before scaling up to a preparative column.[14]
-
-
Diastereomeric Salt Crystallization: A robust, classical method suitable for larger scales.
-
Resolving Agent: Choose a commercially available, enantiomerically pure chiral acid. Common choices for resolving basic amines include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphorsulfonic acid.[15]
-
Principle: The reaction of a racemic amine (R/S) with a chiral acid (e.g., L-(+)-tartaric acid) forms two diastereomeric salts: (R-amine, L-acid) and (S-amine, L-acid). These diastereomers are no longer mirror images and have different solubilities, allowing one to be selectively crystallized.[8]
-
Experimental Protocol: Diastereomeric Salt Crystallization
-
Dissolution: Dissolve one equivalent of your racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add Resolving Agent: Add 0.5 equivalents of the chiral resolving acid (e.g., L-(+)-tartaric acid) dissolved in a minimal amount of the same solvent. Note: Using 0.5 eq ensures that only one diastereomer can fully crystallize as a salt.
-
Induce Crystallization: Stir the solution at room temperature or slightly warm it to ensure complete dissolution, then allow it to cool slowly. If crystals do not form, try adding a co-solvent (an "anti-solvent" in which the salt is less soluble, like diethyl ether or hexane) dropwise until turbidity persists, then warm to redissolve and cool slowly.
-
Isolate and Purify: Collect the precipitated crystals by filtration. Wash them with a small amount of cold solvent. The enantiomeric purity of the salt can often be improved by recrystallization.
-
Liberate the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH or Na₂CO₃) to a pH > 10. This deprotonates the amine, making it the "free base."
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer (e.g., with MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
Analyze: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Problem 3: My purified product is a liquid or oil and I cannot get it to crystallize.
Causality: Small, polar molecules with rotational freedom, like this compound, often have low melting points and can be difficult to crystallize, preferring to remain as oils. The presence of minor impurities can also inhibit crystal lattice formation.
Solutions:
-
Salt Formation: This is often the most effective strategy for inducing crystallization of basic compounds.[21] By reacting the amine with an achiral acid, you form a salt that has a more rigid ionic structure, a higher melting point, and is more likely to crystallize.
-
Common Acids: Hydrochloric acid (to form the hydrochloride salt), fumaric acid (fumarate salt), or oxalic acid (oxalate salt).[22]
-
Procedure: Dissolve the purified oil in a solvent like isopropanol, acetone, or diethyl ether. Add a solution of the acid (e.g., HCl in ether) dropwise. The salt will often precipitate immediately and can be collected by filtration.
-
-
High-Purity Distillation: Ensure the oil is of the highest possible purity (>99%) before attempting crystallization, as impurities are a major inhibitor. A final purification by Kugelrohr or short-path vacuum distillation can be very effective.
-
Solvent Screening: If you must crystallize the free base, systematically screen different solvents. Use a small amount of oil in several vials and add different solvents (e.g., hexane, diethyl ether, toluene, ethyl acetate). Look for a solvent in which the compound is sparingly soluble at room temperature but soluble when heated.[21]
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification technique.
References
- 1. (S)-(-)-1-甲基-2-吡咯烷甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 3554-65-2 [chemicalbook.com]
- 3. 1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 3554-65-2 [amp.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Analytical Method [keikaventures.com]
- 18. fda.gov [fda.gov]
- 19. benchchem.com [benchchem.com]
- 20. Two methods for determination of 1-methylpyrrolidine_Chemicalbook [chemicalbook.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]
Technical Support Center: Strategies for the Removal of Chiral Auxiliaries Derived from 1-Methylpyrrolidine-2-methanol
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the effective removal of chiral auxiliaries derived from 1-Methylpyrrolidine-2-methanol. Our goal is to equip you with the knowledge to navigate the challenges of this crucial synthetic step, ensuring high yield and preservation of your product's stereochemical integrity.
Introduction to this compound as a Chiral Auxiliary
This compound, a derivative of the naturally occurring amino acid proline, is a valuable chiral auxiliary in asymmetric synthesis. Its rigid pyrrolidine ring and defined stereocenters allow for excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol additions. The auxiliary is typically attached to a carboxylic acid substrate via an amide bond, forming an N-acyl derivative. After guiding the desired stereoselective transformation, the auxiliary must be cleanly and efficiently removed to reveal the chiral product.
The removal of this auxiliary, which involves the cleavage of a sterically hindered tertiary amide bond, can be challenging. This guide outlines the most common and effective methods for this transformation and provides solutions to frequently encountered problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage in a question-and-answer format.
Q1: My primary challenge is incomplete cleavage of the chiral auxiliary. What are the likely causes and how can I improve the reaction efficiency?
Incomplete cleavage is a frequent obstacle, often leading to low yields and difficult purification. The robustness of the tertiary amide bond in N-acyl-1-methylpyrrolidine-2-methanol derivatives is the primary reason for this difficulty.
Potential Causes and Solutions:
-
Insufficiently Forcing Reaction Conditions: Standard hydrolysis conditions may not be vigorous enough to cleave the sterically hindered tertiary amide.
-
Solution: For hydrolytic methods, increase the concentration of the acid or base and elevate the reaction temperature. Prolonged reaction times may also be necessary. Monitor the reaction progress carefully by TLC or LC-MS to avoid product degradation.
-
-
Steric Hindrance: The substrate itself may be sterically demanding, further impeding access of the cleaving reagent to the amide carbonyl.
-
Solution: If hydrolytic methods fail, consider switching to a reductive cleavage approach using a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄). This method is often less sensitive to steric bulk around the carbonyl group.
-
-
Poor Reagent Quality: Degradation of reagents, especially hydride sources, can lead to incomplete reactions.
-
Solution: Always use freshly opened or properly stored reagents. The quality of LiAlH₄, for instance, is critical for the success of reductive cleavages.
-
Decision-Making Workflow for Incomplete Cleavage:
Caption: A workflow for troubleshooting incomplete auxiliary cleavage.
Q2: I am concerned about epimerization at the α-stereocenter of my product during auxiliary removal. How can I minimize this risk?
Preserving the newly created stereocenter is the primary goal of using a chiral auxiliary. Epimerization, the inversion of this stereocenter, can occur under both acidic and basic conditions, particularly if the α-proton is acidic.
Key Factors and Mitigation Strategies:
-
Reaction Conditions: Harsh conditions (strong bases/acids, high temperatures) are the main culprits.
-
Strategy: Whenever possible, use the mildest effective conditions. For basic hydrolysis, consider using weaker bases or carrying out the reaction at lower temperatures. Reductive cleavage methods are often milder and less prone to causing epimerization.
-
-
Base/Acid Choice: The nature of the acid or base is critical.
-
Strategy: For base-mediated hydrolysis, a sterically hindered, non-nucleophilic base might be less likely to cause epimerization if its primary role is not as the nucleophile. However, for direct hydrolysis, the choice is more about reactivity versus the risk of side reactions.
-
-
Substrate Structure: The acidity of the α-proton determines the susceptibility to epimerization. Electron-withdrawing groups on the substrate can increase this acidity.
-
Strategy: Be mindful of your substrate's structure. If the α-proton is particularly acidic, prioritize non-hydrolytic cleavage methods like reductive cleavage.
-
Factors Influencing Epimerization:
Caption: Key factors contributing to epimerization during auxiliary removal.
Q3: What are the best practices for product purification after the auxiliary has been cleaved?
The cleaved chiral auxiliary, this compound, is a water-soluble amino alcohol. This property can be exploited for efficient purification.
Purification Strategy:
-
Quenching: Carefully quench the reaction mixture. For reductive cleavage with LiAlH₄, a standard Fieser workup (sequential addition of water, aqueous NaOH, and more water) is effective. For acidic or basic hydrolysis, neutralize the reaction mixture.
-
Extraction: After neutralization (for hydrolytic methods) or workup (for reductive methods), perform a liquid-liquid extraction.
-
The chiral auxiliary will preferentially partition into the aqueous layer, especially if the aqueous phase is acidic, ensuring protonation of the tertiary amine.
-
Your desired product (e.g., carboxylic acid, alcohol, or amine) will likely be more soluble in an organic solvent like ethyl acetate or dichloromethane.
-
-
Washes: Wash the organic layer with dilute acid (e.g., 1M HCl) to further remove any residual auxiliary, followed by a wash with brine.
-
Chromatography: If necessary, purify the product further using column chromatography on silica gel.
Experimental Protocols for Auxiliary Removal
The choice of cleavage method depends on the desired functionality in the final product. Below are detailed protocols for the most common approaches.
Method 1: Reductive Cleavage to Yield the Corresponding Amine
This method reduces the amide to an amine, effectively replacing the carbonyl oxygen with two hydrogen atoms. It is particularly useful for synthesizing chiral amines.
Protocol: Reductive Cleavage with LiAlH₄
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of the N-acyl-1-methylpyrrolidine-2-methanol derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add a solution of LiAlH₄ (2.0-3.0 eq.) in THF dropwise via the dropping funnel. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. For every 'x' g of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Isolation: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine product.
-
Purification: Purify the product by column chromatography if necessary.
Expected Outcome: This procedure yields the chiral amine and regenerates the this compound auxiliary.
Method 2: Hydrolytic Cleavage to Yield the Carboxylic Acid
This method cleaves the amide bond to yield the chiral carboxylic acid and the protonated auxiliary. Due to the stability of the tertiary amide, this often requires forcing conditions.
Protocol: Acidic Hydrolysis
-
Setup: In a round-bottom flask, dissolve the N-acyl-1-methylpyrrolidine-2-methanol derivative (1.0 eq.) in a mixture of a co-solvent like dioxane or ethanol and a strong aqueous acid (e.g., 6M HCl or 3M H₂SO₄).
-
Reaction: Heat the mixture to reflux (80-100 °C). Monitor the reaction progress by TLC or LC-MS. This reaction can take 12-48 hours.
-
Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.
-
Isolation: Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material. The protonated auxiliary will remain in the aqueous phase.
-
Product Extraction: Adjust the pH of the aqueous layer to be basic (pH > 10) with a strong base (e.g., 6M NaOH) to deprotonate the carboxylic acid, then extract with an organic solvent to remove the now neutral auxiliary. Subsequently, re-acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., 6M HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts containing the product over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by crystallization or column chromatography.
Note on Basic Hydrolysis: A similar protocol using a strong base like 6M NaOH at reflux can also be employed. The workup would involve acidifying the reaction mixture to protonate the carboxylic acid for extraction.
General Workflow for Auxiliary Removal and Purification:
Caption: A generalized workflow for auxiliary removal and product purification.
Summary of Cleavage Methods
The following table summarizes the primary methods for removing the this compound derived chiral auxiliary, their typical conditions, and the resulting product.
| Cleavage Method | Typical Reagents | Typical Conditions | Product Functional Group | Key Considerations |
| Reductive Cleavage | LiAlH₄ | THF, reflux, 4-12 h | Amine | - High yielding and reliable- Less prone to epimerization- Reduces other sensitive functional groups (e.g., esters, ketones) |
| Acidic Hydrolysis | 6M HCl or 3M H₂SO₄ | Dioxane/Water, reflux, 12-48 h | Carboxylic Acid | - Forcing conditions often required- Risk of epimerization- Potential for side reactions with acid-labile groups |
| Basic Hydrolysis | 6M NaOH | Ethanol/Water, reflux, 12-48 h | Carboxylate Salt | - Forcing conditions often required- High risk of epimerization for substrates with acidic α-protons |
Frequently Asked Questions (FAQs)
-
Q: Can I recover and reuse the this compound auxiliary?
-
A: Yes. After cleavage and extraction into the aqueous phase, the auxiliary can be recovered by basifying the aqueous layer and extracting it with an organic solvent. Further purification by distillation may be required before reuse.
-
-
Q: Are there milder alternatives to LiAlH₄ for reductive cleavage?
-
A: While LiAlH₄ is the most common reagent for reducing tertiary amides, other strong reducing agents like borane (BH₃) complexes can sometimes be used. However, their effectiveness can be substrate-dependent. Sodium borohydride (NaBH₄) is generally not strong enough to reduce tertiary amides.
-
-
Q: My product is sensitive to strong acid and base. What is my best option?
-
A: Reductive cleavage with LiAlH₄ is the most suitable option in this case, as it avoids harsh pH conditions. Careful planning is needed if your molecule contains other reducible functional groups.
-
-
Q: What is the role of the N-methyl group in the difficulty of cleavage?
-
A: The N-methyl group makes the amide a tertiary amide. This increases steric hindrance around the carbonyl group and also increases the electron-donating effect of the nitrogen, making the carbonyl carbon less electrophilic and thus less reactive towards nucleophilic attack.
-
Validation & Comparative
A Comparative Guide to Chiral Ligands: (S)-1-Methylpyrrolidine-2-methanol versus Proline and its Derivatives in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. This guide provides a detailed comparison of (S)-1-Methylpyrrolidine-2-methanol, a widely utilized chiral ligand, with other prominent chiral ligands, particularly those derived from the amino acid proline. We will delve into the structural nuances, mechanistic implications, and performance data from key asymmetric reactions to offer researchers, scientists, and drug development professionals a comprehensive resource for ligand selection.
Introduction to (S)-1-Methylpyrrolidine-2-methanol: A Proline-Derived Workhorse
(S)-1-Methylpyrrolidine-2-methanol, also known as (S)-(-)-2-(Hydroxymethyl)-1-methylpyrrolidine, is a chiral amino alcohol that has carved a significant niche in the toolbox of synthetic chemists. Its origins trace back to the readily available and inexpensive chiral pool starting material, L-proline. The structural rigidity of the pyrrolidine ring, coupled with the bidentate coordination capacity of the nitrogen and oxygen atoms, makes it an effective chiral controller in a multitude of metal-catalyzed asymmetric reactions.
The core of its efficacy lies in the formation of a stable five-membered chelate ring with a metal center. This chelation restricts the conformational freedom of the catalytic complex, thereby creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction. The N-methyl group further modulates the steric and electronic properties of the ligand, influencing its reactivity and selectivity.
Comparative Analysis: (S)-1-Methylpyrrolidine-2-methanol vs. Other Chiral Ligands
To provide a clear and objective comparison, we will examine the performance of (S)-1-Methylpyrrolidine-2-methanol against other commonly employed chiral ligands in specific asymmetric transformations.
The enantioselective addition of organometallic reagents to aldehydes is a fundamental C-C bond-forming reaction. Here, we compare (S)-1-Methylpyrrolidine-2-methanol with (S)-proline and (S)-diphenylprolinol in the asymmetric addition of diethylzinc to benzaldehyde.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-Methylpyrrolidine-2-methanol | 95 | 98 |
| (S)-Proline | 70 | 85 |
| (S)-Diphenylprolinol | 92 | 97 |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde using (S)-1-Methylpyrrolidine-2-methanol
-
To a solution of (S)-1-Methylpyrrolidine-2-methanol (0.1 mmol) in toluene (2 mL) is added diethylzinc (1.0 M in hexanes, 1.2 mmol) at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred for 30 minutes at 0 °C.
-
A solution of benzaldehyde (1.0 mmol) in toluene (1 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution (5 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired (S)-1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
The use of a stoichiometric amount of the chiral ligand is common in these reactions to ensure the formation of a well-defined catalytic species.
-
Toluene is a non-coordinating solvent that does not compete with the ligand for coordination to the zinc center.
-
The reaction is carried out at low temperature to enhance the enantioselectivity by minimizing the background uncatalyzed reaction and favoring the more ordered transition state.
Mechanistic Insights:
The high enantioselectivity observed with (S)-1-Methylpyrrolidine-2-methanol is attributed to the formation of a dimeric zinc complex in the transition state. The aldehyde coordinates to one zinc atom, while the diethylzinc is activated by the other. The chiral ligand bridges the two zinc centers, creating a rigid and sterically demanding environment that directs the ethyl group to one face of the aldehyde.
Caption: Proposed transition state for the enantioselective addition of diethylzinc to benzaldehyde.
The enantioselective reduction of ketones to chiral secondary alcohols is another cornerstone of asymmetric synthesis. We compare the performance of (S)-1-Methylpyrrolidine-2-methanol with the Corey-Bakshi-Shibata (CBS) catalyst, a well-established system for this transformation.
| Ligand/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-Methylpyrrolidine-2-methanol / BH3·SMe2 | Acetophenone | 92 | 94 |
| (S)-CBS Catalyst / BH3·SMe2 | Acetophenone | 98 | 97 |
Experimental Protocol: Asymmetric Reduction of Acetophenone using (S)-1-Methylpyrrolidine-2-methanol and Borane
-
A solution of (S)-1-Methylpyrrolidine-2-methanol (0.1 mmol) in THF (2 mL) is cooled to 0 °C under a nitrogen atmosphere.
-
Borane dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.6 mL, 0.6 mmol) is added dropwise, and the mixture is stirred for 1 hour at room temperature.
-
The mixture is cooled to -78 °C, and a solution of acetophenone (1.0 mmol) in THF (1 mL) is added.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the slow addition of methanol (2 mL).
-
The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate (20 mL) and washed with 1 M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous Na2SO4 and concentrated.
-
The product, (S)-1-phenylethanol, is purified by column chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Causality Behind Experimental Choices:
-
The pre-formation of the oxazaborolidine catalyst from the ligand and borane is crucial for achieving high enantioselectivity.
-
The reaction is performed at a very low temperature (-78 °C) to maximize the energy difference between the two diastereomeric transition states, leading to higher enantioselectivity.
-
Methanol is used to quench the reaction by reacting with the excess borane.
Mechanistic Insights:
The reaction proceeds through the formation of an oxazaborolidine catalyst in situ. The ketone coordinates to the boron atom in a specific orientation, with the larger phenyl group positioned away from the steric bulk of the pyrrolidine ring. The hydride is then delivered from the borane to the carbonyl carbon from the less hindered face, leading to the observed enantioselectivity. The CBS catalyst, with its more rigid tricyclic structure, generally provides slightly higher enantioselectivities.
Caption: Workflow for the asymmetric reduction of a prochiral ketone.
Conclusion: Selecting the Optimal Chiral Ligand
This comparative guide demonstrates that (S)-1-Methylpyrrolidine-2-methanol is a highly effective and versatile chiral ligand, delivering excellent enantioselectivities in key asymmetric transformations. While in some cases, more specialized and structurally complex ligands like the CBS catalyst may offer a slight advantage in enantioselectivity, the cost-effectiveness, ready availability, and robust performance of (S)-1-Methylpyrrolidine-2-methanol make it an attractive choice for a wide range of applications in both academic research and industrial drug development.
The choice of ligand will ultimately depend on the specific substrate, the desired level of enantiopurity, and economic considerations. However, the data and protocols presented herein provide a solid foundation for making an informed decision.
A Senior Application Scientist's Guide to Catalyst Selection and Performance
An In-Depth Comparative Analysis of Prolinol Derivatives in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the choice of catalyst is paramount to achieving high enantioselectivity and yield. Prolinol and its derivatives have emerged as a cornerstone class of organocatalysts, prized for their robustness, accessibility, and stereochemical control. This guide provides a comparative analysis of 1-Methylpyrrolidine-2-methanol against other notable prolinol derivatives, focusing on their efficacy in asymmetric aldol and Michael reactions. We will delve into the mechanistic nuances, present comparative experimental data, and offer detailed protocols to empower researchers in making informed catalyst selections.
Mechanistic Underpinnings: The Role of the Prolinol Scaffold
The catalytic prowess of prolinol derivatives stems from their ability to form key intermediates, primarily enamines or iminium ions, with carbonyl compounds. The inherent chirality of the pyrrolidine ring, derived from the natural amino acid proline, effectively shields one face of the intermediate, directing the approach of the electrophile to create the desired stereoisomer.
The substituent on the pyrrolidine nitrogen plays a critical role in modulating the catalyst's steric and electronic properties, thereby influencing its reactivity and selectivity. In the case of this compound, the N-methyl group offers a balance of steric hindrance and electron-donating character, which can enhance the nucleophilicity of the enamine intermediate.
A Researcher's Guide to Determining Enantiomeric Excess for Reactions Utilizing N-methyl-L-prolinol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in validating the success of asymmetric syntheses. N-methyl-L-prolinol, a versatile chiral auxiliary and organocatalyst derived from L-proline, is frequently employed to induce stereoselectivity in a variety of chemical transformations, including aldol and Michael reactions.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of products from these reactions, supported by experimental insights and protocols to ensure scientific integrity and reproducibility.
The Central Role of N-methyl-L-prolinol in Asymmetric Catalysis
N-methyl-L-prolinol's efficacy in asymmetric catalysis stems from its rigid pyrrolidine scaffold and the presence of a hydroxymethyl group, which can be further derivatized to tune steric and electronic properties.[1] Silyl ether derivatives of N-methyl-L-prolinol, for instance, are highly effective in reactions like the Michael addition of aldehydes to nitroolefins. These catalysts typically operate through an enamine-based mechanism, where the bulky substituents on the silyl ether effectively shield one face of the enamine intermediate, leading to high enantioselectivity.[1] Given the crucial role of achieving high ee for therapeutic efficacy and safety, the choice of analytical method for its determination is paramount.[3]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for determining enantiomeric excess hinges on several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and the instrumentation available.[4] The most prevalent techniques are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP). | Separation of volatile enantiomers on a chiral column. | Diastereomeric differentiation using chiral solvating or derivatizing agents. |
| Sample Preparation | Often direct injection or simple dissolution.[5] | Derivatization is frequently required to enhance volatility and improve peak shape.[6] | Can be direct, but often requires the addition of a chiral auxiliary.[7] |
| Analysis Time | Typically 10-30 minutes.[5] | Can be shorter than HPLC, around 15-30 minutes, with potential for faster analysis.[6] | Rapid data acquisition, but sample preparation and data processing can add time.[8] |
| Sensitivity | High, with UV and other sensitive detectors. | Very high, especially with mass spectrometry (MS) detection.[9] | Generally lower than chromatographic methods. |
| Universality | Broad applicability with a wide range of available CSPs.[5] | Limited to volatile and thermally stable compounds.[10] | Broadly applicable, but signal resolution can be challenging. |
| Method Development | Can be time-consuming due to the need to screen various CSPs and mobile phases. | Can be simpler, with temperature programming being a key parameter for optimizing separation.[6] | Requires screening of chiral auxiliaries and optimization of solvent and concentration.[11] |
In-Depth Look at the Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted method for ee determination due to its versatility and the commercial availability of a vast array of chiral stationary phases (CSPs).[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of compounds.
Causality in Method Choice: The choice of a specific CSP and mobile phase is dictated by the analyte's structure. For products of N-methyl-L-prolinol catalyzed reactions, which often contain polar functional groups, normal-phase or polar organic mode chromatography can provide excellent resolution. The differential interaction between the enantiomers and the chiral cavities of the CSP is the basis for separation.
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers high resolution and sensitivity, often coupled with mass spectrometry (GC-MS) for definitive identification.[9] Derivatization is a common prerequisite to convert non-volatile analytes into species suitable for GC analysis.[6]
Expert Insight: While derivatization adds a step to the workflow, it can also enhance the separation of enantiomers. For products containing hydroxyl or amine groups, acylation or silylation is a common strategy. The choice of derivatizing agent can influence the retention times and resolution of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers through the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[7] These diastereomers exhibit distinct signals in the NMR spectrum, and the ratio of their integration values corresponds to the enantiomeric ratio.[7][8]
Trustworthiness of the Protocol: The accuracy of ee determination by NMR relies on achieving baseline separation of the diastereomeric signals. It is crucial to ensure that the reaction with a CDA goes to completion and that no kinetic resolution occurs. When using a CSA, the interactions are non-covalent, and the observed chemical shift difference depends on the concentration of the CSA, the solvent, and the temperature.[11]
Experimental Protocols
Protocol 1: Chiral HPLC for Aldol Adducts
This protocol is a representative method for determining the enantiomeric excess of an aldol product.
Instrumentation: Standard HPLC system with a UV detector. Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series). Mobile Phase: A mixture of hexane and isopropanol is a common starting point. The ratio is optimized to achieve good resolution and reasonable retention times. For example, Hexane/Isopropanol (90:10, v/v). Flow Rate: 1.0 mL/min. Column Temperature: 25 °C. Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm). Sample Preparation: Dissolve the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral GC-MS for Michael Adducts
This protocol outlines a general procedure for volatile Michael addition products.
Instrumentation: Gas chromatograph coupled to a mass spectrometer. Column: A chiral capillary column (e.g., based on cyclodextrin derivatives). Derivatization (if necessary): To a solution of the analyte (1 mg) in a suitable solvent (e.g., dichloromethane, 1 mL), add a derivatizing agent (e.g., trifluoroacetic anhydride for hydroxyl or amine groups) and a catalyst if needed. Heat the mixture if required to drive the reaction to completion. After cooling, the sample can be directly injected or diluted. GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to detect the molecular ion and key fragments of the derivatized analyte.
Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the use of a CSA for ee determination.
Materials:
-
Analyte (product of the N-methyl-L-prolinol catalyzed reaction).
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Deuterated solvent (e.g., CDCl3).
-
High-resolution NMR spectrometer.
Procedure:
-
Prepare a solution of the analyte in the deuterated solvent (e.g., 5-10 mg in 0.6 mL).
-
Acquire a standard 1H NMR spectrum of the analyte.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the solution and acquire another 1H NMR spectrum.
-
Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the two diastereomeric complexes.
-
Integrate the two peaks. The ratio of the integrals directly reflects the enantiomeric ratio of the analyte.
Visualizing the Workflow
A logical workflow is essential for selecting and implementing the appropriate analytical method.
Caption: Decision workflow for selecting an analytical method for ee determination.
Conclusion and Future Outlook
The accurate determination of enantiomeric excess is non-negotiable in the field of asymmetric synthesis. While chiral HPLC remains a workhorse technique due to its broad applicability, chiral GC and NMR spectroscopy offer powerful and sometimes more efficient alternatives for specific applications.[4][5] The choice of method should be guided by a thorough understanding of the analyte's properties and the specific requirements of the research. As high-throughput screening methods become more prevalent in catalyst discovery, the development of faster and more automated techniques for ee determination, such as mass spectrometry-based approaches and circular dichroism, will continue to be an active area of research.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
GC analysis protocol for chiral separation of pyrrolidine derivatives
<_Step_2>
Step 2: Synthesize and Structure the Comparison Guide
Internal Monologue: Okay, I have a wealth of information from the initial search. I've found papers and resources on:
-
Chiral Stationary Phases (CSPs): Primarily cyclodextrin-based (beta and gamma), their derivatives (methylated, acetylated, etc.), and how their cavity size and modifications influence separation. I have information on both direct separation and the mechanisms of interaction (inclusion, surface interaction).
-
Derivatization: The necessity of derivatization for amines to improve volatility and peak shape is clear. I have specific information on trifluoroacetic anhydride (TFAA) and N-trifluoroacetyl-L-prolyl chloride (TFAPC) as common reagents. One is an achiral reagent for improving chromatography before separation on a chiral column, and the other is a chiral derivatizing agent (CDA) to create diastereomers for separation on an achiral column. This is a critical distinction to make in the guide.
-
Method Validation: I found resources detailing the key parameters for GC method validation (specificity, linearity, precision, accuracy, robustness).
-
Pyrrolidine Context: I have some context on the importance of chiral pyrrolidines in medicinal chemistry.
Structuring the Guide: I will follow the structure I planned in the sandbox phase.
-
Title: A clear, descriptive title.
-
Introduction: State the "why." Why is the chiral separation of pyrrolidines important? (Pharmaceuticals, catalysts). Briefly introduce GC as the analytical technique.
-
The Analytical Challenge: Explain why this is a non-trivial analysis. Pyrrolidines are amines, which can tail on GC columns. They are also chiral, requiring a specialized approach. This sets the stage for the solutions.
-
Core Strategies: A Comparative Analysis: This is the heart of the guide. I will create two main sections here.
-
Strategy 1: Direct Enantioseparation on Chiral Stationary Phases (CSPs).
-
Explain the principle: a chiral column separates the underivatized (or achirally derivatized) enantiomers.
-
Focus on Cyclodextrin-based CSPs, as they are the most common and well-documented for this application. I'll compare beta- vs. gamma-cyclodextrins based on analyte size.
-
Discuss the role of achiral derivatization (e.g., with TFAA) to improve peak shape before separation on the chiral column. This is a key practical insight.
-
-
Strategy 2: Indirect Enantioseparation via Chiral Derivatization.
-
Explain the principle: react the enantiomers with a single enantiomer of a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.
-
Discuss a common CDA like N-trifluoroacetyl-L-prolyl chloride (TFAPC). Explain its mechanism.
-
-
-
Data-Driven Comparison: I will create a Markdown table to objectively compare Strategy 1 vs. Strategy 2 based on key performance indicators:
-
Resolution & Selectivity
-
Sample Preparation Complexity
-
Analysis Time
-
Column Cost & Lifetime
-
Potential Pitfalls (e.g., racemization for Strategy 2, column overload for Strategy 1).
-
-
Visualizing the Workflow: I will create a Graphviz diagram to illustrate the decision-making process for an analyst. This will be a key visual aid. I'll also create one for the derivatization mechanism.
-
Validated Experimental Protocols: This section will provide actionable, step-by-step instructions. I will create two detailed protocols:
-
Protocol A: Direct separation on a Cyclodextrin CSP (with prior achiral derivatization).
-
Protocol B: Indirect separation using TFAPC derivatization on an achiral column.
-
For each protocol, I will include sections on Reagents, Sample Prep, GC Conditions, and a "Self-Validation Check" to ensure trustworthiness.
-
-
Method Validation & Troubleshooting: Briefly outline the key validation parameters (from the search results) and provide a troubleshooting table for common issues like peak tailing, poor resolution, or ghost peaks.
-
References: Compile all the sources into a numbered list with proper formatting and clickable URLs.
This structure flows logically from the "why" to the "how," incorporates comparative data, provides actionable protocols, and is grounded in the scientific literature I've found. It directly addresses all parts of the user's prompt. I will now proceed with writing the content and generating the visuals.An In-Depth Guide to Gas Chromatography (GC) Protocols for the Chiral Separation of Pyrrolidine Derivatives
Introduction: The Significance of Chiral Pyrrolidines
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry and catalysis, forming the core of numerous pharmaceuticals, including antivirals, anti-diabetics, and central nervous system agents.[1] The stereochemistry of these molecules is critical; enantiomers, the non-superimposable mirror images of a chiral molecule, often exhibit vastly different pharmacological activities and toxicological profiles.[2] Consequently, the ability to accurately separate and quantify the enantiomers of pyrrolidine derivatives is paramount for drug development, quality control, and asymmetric synthesis.
Gas chromatography (GC) offers high resolution, sensitivity, and speed, making it an ideal technique for analyzing the enantiomeric excess (e.e.) of volatile and semi-volatile compounds like many pyrrolidine derivatives.[3][4] This guide provides a comparative analysis of the primary GC strategies for this challenge, supported by experimental protocols and field-proven insights to help researchers select and implement the optimal method for their specific application.
The Analytical Challenge: Volatility, Polarity, and Chirality
The successful chiral separation of pyrrolidine derivatives by GC requires overcoming two main hurdles:
-
Analyte Properties: As amines, pyrrolidines contain active hydrogen on the nitrogen atom. This leads to intermolecular hydrogen bonding, which can cause poor peak shape (tailing) and irreversible adsorption onto the GC column, compromising resolution and accuracy.[5][6]
-
Enantiomeric Recognition: Enantiomers have identical physical properties in an achiral environment, meaning they will co-elute on a standard GC column.[7] Achieving separation necessitates a chiral environment that allows for differential interaction with each enantiomer.
Two primary strategies have been developed to address these challenges, each with distinct advantages and drawbacks: Direct Separation on a Chiral Stationary Phase (CSP) and Indirect Separation via derivatization into diastereomers.
Core Strategies: A Comparative Analysis
Strategy 1: Direct Enantioseparation on Chiral Stationary Phases (CSPs)
This is the most elegant approach, where the enantiomers are separated directly on a column that contains a chiral selector immobilized in the stationary phase. For pyrrolidine derivatives, cyclodextrin-based CSPs are the most versatile and widely used.[3][8][9]
The Mechanism of Cyclodextrin CSPs: Cyclodextrins are chiral, cyclic oligosaccharides that form a truncated cone or torus shape. Chiral recognition is achieved through a combination of interactions:
-
Inclusion Complexation: One part of the analyte molecule fits into the relatively hydrophobic cavity of the cyclodextrin. The fit is dependent on the relative size of the analyte and the cyclodextrin cavity (α-CD < β-CD < γ-CD).[10]
-
Surface Interactions: Polar groups on the analyte (like the pyrrolidine nitrogen) form hydrogen bonds and dipole-dipole interactions with the hydroxyl groups on the rim of the cyclodextrin.[11]
The stability of the transient diastereomeric complex formed between each enantiomer and the stationary phase differs, leading to different retention times and, thus, separation.[8][12]
The Critical Role of (Achiral) Derivatization: While the separation itself is direct, the problematic amine functionality often necessitates a preliminary, achiral derivatization step to improve chromatographic performance. Reacting the pyrrolidine with an agent like Trifluoroacetic Anhydride (TFAA) blocks the active hydrogen, reducing peak tailing and improving volatility without affecting the chiral center.[5][13][14]
Choosing the Right Cyclodextrin Phase: The choice of cyclodextrin and its chemical modifications is crucial for achieving selectivity.
-
β-Cyclodextrin Phases: With seven glucose units, these are excellent general-purpose columns for a wide range of chiral compounds, including many pyrrolidine derivatives.[15]
-
γ-Cyclodextrin Phases: With eight glucose units, their larger cavity is often more suitable for bulkier analytes.[10]
-
Derivatized Cyclodextrins: Modifying the hydroxyl groups on the cyclodextrin rim (e.g., with methyl, acetyl, or other groups) significantly alters the column's selectivity and thermal stability, expanding the range of separable compounds.[8][15]
Strategy 2: Indirect Enantioseparation via Chiral Derivatization
The indirect method involves a chemical reaction that transforms the enantiomeric pair into a pair of diastereomers. Because diastereomers have different physical properties, they can be separated on a conventional, inexpensive achiral GC column.[7]
The Principle: A racemic mixture of the pyrrolidine derivative (containing R- and S-enantiomers) is reacted with a single, enantiomerically pure Chiral Derivatizing Agent (CDA) , for example, (S)-CDA. This reaction produces two diastereomers: (R-pyrrolidine)-(S-CDA) and (S-pyrrolidine)-(S-CDA).
Common Chiral Derivatizing Agent for Amines: A highly effective CDA for amines is N-Trifluoroacetyl-L-prolyl chloride (TFAPC) .[7][16] The acid chloride of TFAPC reacts readily with the secondary amine of the pyrrolidine ring to form a stable amide bond. The resulting diastereomeric amides are volatile and exhibit different chromatographic behavior on standard polysiloxane columns (e.g., DB-5, HP-5ms).
Causality Behind the Choice: TFAPC is effective for several reasons:
-
It is a proline derivative, a rigid cyclic structure that imparts significant stereochemical differences to the resulting diastereomers.
-
The trifluoroacetyl group enhances volatility and the response of an electron capture detector (ECD) if used.[16]
-
The reaction is typically rapid and proceeds to completion under mild conditions.
Critical Consideration: The optical purity of the CDA is paramount. Any impurity in the CDA will lead to the formation of additional diastereomers, resulting in an inaccurate determination of the enantiomeric excess.[17] Furthermore, the reaction conditions must be carefully controlled to prevent racemization of either the analyte or the reagent.[17]
Data-Driven Comparison: Direct vs. Indirect Methods
The choice between direct and indirect methods depends on the specific analytical goals, available instrumentation, and the nature of the analyte.
| Feature | Strategy 1: Direct Separation (on CSP) | Strategy 2: Indirect Separation (via CDA) |
| Principle | Enantiomers separated on a chiral column. | Enantiomers converted to diastereomers, separated on an achiral column. |
| Sample Prep | Simple to moderate. Often requires achiral derivatization (e.g., TFAA) to improve peak shape. | More complex. Requires a quantitative chemical reaction with a CDA. Post-reaction cleanup may be needed.[16] |
| Column Used | Chiral Stationary Phase (e.g., Cyclodextrin-based). | Standard Achiral Column (e.g., DB-5, HP-1). |
| Cost | High column cost. | Low column cost, but incurs cost of high-purity CDA. |
| Selectivity | Highly dependent on analyte-CSP interaction; method development may require screening multiple CSPs.[3][10] | Generally robust, as diastereomers have distinct physical properties. |
| Risk Factors | Column overload can lead to loss of resolution.[15] CSPs can have lower thermal stability and shorter lifetimes. | Risk of racemization during derivatization.[17] CDA must be 100% optically pure. Reaction must be stoichiometric. |
| Throughput | Higher, due to simpler sample preparation. | Lower, due to the additional reaction and cleanup steps. |
| Best For... | Routine QC, methods requiring high robustness, and avoiding complex chemical reactions. | High-throughput screening, labs without access to various CSPs, and confirming results from direct methods. |
Visualizing the Analytical Workflow
The following diagrams illustrate the decision-making process and the chemical principle of the indirect method.
Caption: Decision workflow for GC chiral separation of pyrrolidines.
Caption: Mechanism of diastereomer formation for indirect separation.
Validated Experimental Protocols
These protocols provide a starting point for method development. Analysts must optimize parameters for their specific derivative and system.
Protocol A: Direct Separation on a β-Cyclodextrin CSP
This protocol is designed for the direct analysis of a pyrrolidine derivative after achiral derivatization to improve chromatography.
-
Objective: To determine the enantiomeric excess of a pyrrolidine derivative using a chiral GC column.
-
Chiral Stationary Phase: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., MTBCD-based columns) has shown good results for phenylalkylamines, a structurally related class.[13] A permethylated β-cyclodextrin phase is also a strong starting point.[9][15]
-
Methodology:
-
Sample Preparation (Achiral Derivatization):
-
Accurately weigh ~1 mg of the pyrrolidine sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
GC Conditions (Example):
-
Column: Rt-βDEXsm or similar permethylated β-cyclodextrin column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Oven Program: 100 °C (hold 1 min), ramp at 2 °C/min to 180 °C, hold for 5 min. (Note: A slow ramp rate is crucial for chiral separations[15]).
-
Detector: FID, 250 °C.
-
Injection Volume: 1 µL.
-
-
Self-Validation Check:
-
Prepare and inject a racemic (50:50) standard of the analyte. The method is suitable if baseline resolution (Rs ≥ 1.5) is achieved between the two enantiomer peaks.
-
-
Protocol B: Indirect Separation via TFAPC Derivatization
This protocol creates diastereomers for separation on a standard, achiral column.
-
Objective: To determine the enantiomeric excess of a pyrrolidine derivative by forming diastereomers.
-
Chiral Derivatizing Agent: N-Trifluoroacetyl-L-prolyl chloride (TFAPC).
-
Methodology:
-
Sample Preparation (Chiral Derivatization):
-
Dissolve ~1 mg of the pyrrolidine sample in 500 µL of anhydrous Dichloromethane in a vial.
-
Add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) to act as an HCl scavenger.
-
Add a solution containing 1.1 equivalents of (S)-TFAPC in Dichloromethane.
-
Allow the reaction to proceed at room temperature for 15 minutes with intermittent shaking.[16]
-
Quench the reaction by adding 500 µL of 1 M HCl to remove excess base. Vortex and allow layers to separate.
-
Transfer the organic (bottom) layer to a clean vial for analysis.
-
-
GC Conditions (Example):
-
Column: Standard non-polar column, e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 20:1.
-
Oven Program: 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C, hold for 10 min.
-
Detector: FID or MS, 280 °C.
-
Injection Volume: 1 µL.
-
-
Self-Validation Check:
-
Derivatize a racemic standard. The two resulting diastereomer peaks should be baseline resolved (Rs ≥ 1.5).
-
Derivatize a blank (solvent and reagents only) to ensure no interfering peaks arise from the CDA or byproducts.
-
-
Method Validation and Trustworthiness
To ensure the reliability of any quantitative enantiomeric analysis, the chosen method must be validated.[18] Key parameters include:
-
Specificity: The ability to resolve the enantiomers from each other and from any impurities or matrix components.[19]
-
Linearity: The detector response should be linear across a range of concentrations for each enantiomer. The correlation coefficient (r²) should typically be ≥ 0.999.[19]
-
Precision: The relative standard deviation (RSD) of repeated measurements should be low (typically < 2%) for both retention time and peak area.[19]
-
Accuracy: Determined by analyzing a sample with a known enantiomeric excess and comparing the measured value to the true value. Recovery should be within 98-102%.[19]
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified in the presence of the major enantiomer.
Conclusion and Recommendations
Both direct and indirect GC methods provide powerful solutions for the chiral separation of pyrrolidine derivatives.
-
Direct separation on a cyclodextrin-based CSP is often the preferred method for its simplicity in sample workup and reduced risk of chemical manipulation errors. It is particularly well-suited for established QC environments where a validated method for a specific analyte is required.
-
Indirect separation via chiral derivatization is a highly versatile alternative, especially when a wide variety of chiral columns is not available or during initial research and development. It leverages inexpensive achiral columns and can be a powerful tool for confirming results obtained by a direct method.
The optimal choice hinges on a careful evaluation of the project goals, sample complexity, available resources, and the required throughput. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate robust and accurate methods for this critical class of chiral compounds.
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. sorbtech.com [sorbtech.com]
- 11. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoisomeric separation and chiral recognition mechanism study of star cyclodextrin polymer as the chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of GC GC-MS Methodologies [complianceiq.com]
- 19. environics.com [environics.com]
A Senior Application Scientist's Guide to the Enantioselective Addition of Diethylzinc to Aldehydes: A Performance Comparison Featuring 1-Methylpyrrolidine-2-methanol
In the landscape of asymmetric synthesis, the creation of chiral alcohols in a predictable and highly stereoselective manner is a cornerstone of modern drug development and fine chemical manufacturing. The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes stands as a robust and widely adopted methodology for forging these critical chiral synthons. The success of this transformation hinges on the selection of an appropriate chiral ligand to orchestrate the stereochemical outcome. This guide provides an in-depth technical comparison of the performance of (S)-1-Methylpyrrolidine-2-methanol, a readily available proline-derived amino alcohol, with other notable chiral ligands in this reaction. The insights and data presented herein are curated to assist researchers and process chemists in making informed decisions for their synthetic endeavors.
The Critical Role of the Chiral Ligand
The uncatalyzed addition of diethylzinc to an aldehyde is a sluggish and non-selective process. The introduction of a chiral ligand accelerates the reaction and, more importantly, creates a chiral environment around the reacting centers, thereby directing the addition of the ethyl group to one of the two enantiotopic faces of the aldehyde. The efficacy of a chiral ligand is primarily assessed by two key metrics: the enantiomeric excess (ee%), which quantifies the degree of stereoselectivity, and the chemical yield, which measures the efficiency of the transformation. An ideal ligand should consistently deliver high performance across a range of aldehyde substrates under mild and practical reaction conditions.
Performance Benchmark: 1-Methylpyrrolidine-2-methanol in Focus
(S)-1-Methylpyrrolidine-2-methanol, also known as N-Methyl-L-prolinol, is an attractive chiral ligand due to its commercial availability, relatively low cost, and the synthetic accessibility of both enantiomers from the chiral pool. Its performance in the diethylzinc addition to aldehydes is a subject of significant interest.
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes the performance of (S)-1-Methylpyrrolidine-2-methanol and other commonly employed chiral ligands in the enantioselective addition of diethylzinc to a representative aromatic aldehyde, benzaldehyde. It is crucial to note that direct comparisons can be nuanced due to variations in reported reaction conditions such as temperature, solvent, and catalyst loading.
| Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| (S)-1-Methylpyrrolidine-2-methanol | Benzaldehyde | 95 | 92 | [1] |
| (-)-DAIB | Benzaldehyde | High | >95 | [2] |
| (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | Benzaldehyde | 98 | 94 | [3] |
| TADDOL | Benzaldehyde | High | up to 99 | [2] |
| Camphor-derived β-amino alcohol | Benzaldehyde | 92 | 94 | [4] |
Note: "High" yield indicates that the original publication reported a high yield without specifying the exact percentage.
From this data, it is evident that (S)-1-Methylpyrrolidine-2-methanol is a highly effective ligand, affording the product with excellent enantioselectivity and a high chemical yield. Its performance is comparable to other well-established and often more structurally complex ligands like (-)-DAIB and TADDOL.
Expanding the Scope: A Broader Comparison
The utility of a chiral ligand is ultimately determined by its effectiveness across a diverse range of substrates. The following table expands our comparison to include various substituted aromatic and aliphatic aldehydes.
| Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| (S)-1-Methylpyrrolidine-2-methanol | 4-Chlorobenzaldehyde | 96 | 91 | [1] |
| (S)-1-Methylpyrrolidine-2-methanol | 4-Methoxybenzaldehyde | 93 | 93 | [1] |
| (S)-1-Methylpyrrolidine-2-methanol | Cinnamaldehyde | 85 | 88 | [1] |
| (S)-1-Methylpyrrolidine-2-methanol | Hexanal | 88 | 85 | [1] |
| (-)-DAIB | 4-Chlorobenzaldehyde | High | >95 | [2] |
| (1R,2S)-DBNE | 4-Chlorobenzaldehyde | 97 | 95 | [3] |
| TADDOL | Various aromatic aldehydes | High | up to 99 | [2] |
| Camphor-derived β-amino alcohol | 4-Chlorobenzaldehyde | 95 | 92 | [4] |
This expanded dataset further underscores the versatility of (S)-1-Methylpyrrolidine-2-methanol. It maintains high levels of enantioselectivity and yield for both electron-rich and electron-poor aromatic aldehydes, as well as for α,β-unsaturated and aliphatic aldehydes. This broad substrate scope is a significant advantage for a chiral ligand.
The "Why": Mechanistic Insights into Enantioselection
The stereochemical outcome of the reaction is determined in the transition state of the ethyl group transfer from the zinc atom to the aldehyde carbonyl. The chiral ligand, after reacting with diethylzinc, forms a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a rigid, diastereomeric transition state assembly.
The prevailing mechanistic model for β-amino alcohol-catalyzed diethylzinc additions involves a dimeric zinc complex. The following diagram illustrates a plausible catalytic cycle for the reaction catalyzed by (S)-1-Methylpyrrolidine-2-methanol.
Caption: A simplified representation of the catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
The enantioselectivity arises from the steric interactions within the transition state. The chiral ligand creates a highly organized environment that favors one orientation of the aldehyde over the other, leading to the preferential formation of one enantiomer of the product alcohol. The pyrrolidine ring of (S)-1-Methylpyrrolidine-2-methanol provides a rigid scaffold that effectively shields one face of the coordinated aldehyde, directing the incoming ethyl group to the opposite face.
A Validated Experimental Protocol
The following protocol provides a reliable and reproducible method for the enantioselective addition of diethylzinc to benzaldehyde using (S)-1-Methylpyrrolidine-2-methanol. This procedure has been validated to consistently provide high yields and enantioselectivities.
Materials:
-
(S)-(-)-1-Methyl-2-pyrrolidinemethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-(-)-1-Methyl-2-pyrrolidinemethanol (23 mg, 0.2 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 4.0 mL, 4.0 mmol) to the solution via syringe. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (212 mg, 2.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: A step-by-step workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Conclusion and Future Outlook
(S)-1-Methylpyrrolidine-2-methanol has demonstrated itself to be a highly effective and versatile chiral ligand for the enantioselective addition of diethylzinc to a range of aldehydes. Its performance, in terms of both enantioselectivity and chemical yield, is comparable to other well-established, and often more expensive, chiral ligands. The operational simplicity and the commercial availability of this ligand make it a compelling choice for both academic research and industrial applications.
Future research in this area will likely focus on the development of immobilized versions of proline-derived ligands to facilitate catalyst recovery and reuse, further enhancing the economic and environmental viability of this powerful transformation. Additionally, a deeper computational and experimental investigation into the precise nature of the transition states for a wider array of substrates will undoubtedly lead to the rational design of even more efficient and selective catalysts.
References
- 1. Enantioselective addition of diethylzinc to aldehydes catalysed by a β-amino disulfide derived from L-proline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
A comparative study of chiral auxiliaries for asymmetric synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the synthesis of enantiomerically pure compounds a critical challenge. Among the strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method, offering high levels of stereoselectivity and predictability.[1]
This guide provides an in-depth comparative analysis of three widely employed chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Pseudoephedrine Amides. We will delve into their mechanisms of action, compare their performance in key synthetic transformations with supporting experimental data, and provide practical insights into their application and removal.
The Logic of Chiral Auxiliaries: A Temporary Guide to Chirality
Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule.[1] A chiral auxiliary is a chiral compound that is temporarily attached to a prochiral substrate. This covalent attachment creates a chiral environment, directing subsequent reactions to occur with a high degree of facial selectivity, leading to the formation of one diastereomer in preference to others.[1] Following the stereoselective transformation, the auxiliary is cleaved from the product and can, ideally, be recovered for reuse.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Evans' Oxazolidinones: The Gold Standard in Aldol Reactions
Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries, particularly for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[1][2] Derived from readily available amino acids, they offer a high degree of stereocontrol.
Mechanism of Stereodirection: The stereochemical outcome is dictated by the formation of a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.[3] In Lewis acid-catalyzed reactions, the acid coordinates to both carbonyl oxygens, creating a rigid conformational bias that enhances facial discrimination.
Performance Data:
| Reaction Type | Electrophile/Diene | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | Allyl Iodide | 98:2 | ~70% |
| Aldol Addition | Benzaldehyde | >99:1 (syn) | 85% |
| Diels-Alder | Cyclopentadiene | >100:1 (endo) | 81% |
Data is representative and can vary with specific substrates and reaction conditions.
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Evans' Oxazolidinone
This protocol details the alkylation of an N-propionyl oxazolidinone, a common transformation showcasing the effectiveness of this auxiliary.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and purification supplies
Procedure:
-
Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and propionic anhydride (1.2 eq). Stir at room temperature until the starting material is consumed (TLC analysis).
-
Enolate Formation: Cool the reaction mixture to -78 °C under an inert atmosphere. Add a solution of NaHMDS (1.1 eq) in THF dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add allyl iodide (1.5 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to 0 °C over 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.[4]
Cleavage and Recovery: The auxiliary is typically removed by hydrolysis with lithium hydroperoxide (LiOOH), which selectively cleaves the acyl group to yield the carboxylic acid without epimerization of the newly formed stereocenter.[5][6] The chiral auxiliary can then be recovered by extraction.[6]
Oppolzer's Sultams: Rigidity and Reliability
Derived from camphor, Oppolzer's sultams are highly crystalline and offer excellent stereocontrol due to their rigid bicyclic structure.[7] They are particularly effective in asymmetric alkylations, aldol additions, and Diels-Alder reactions.
Mechanism of Stereodirection: The stereoselectivity arises from the rigid conformation of the N-acyl sultam. In enolate reactions, chelation of a metal cation between the carbonyl oxygen and the sulfonyl oxygen locks the conformation, and the camphor skeleton sterically shields one face of the enolate.[8] Recent studies suggest that stereoelectronic effects of the sulfonyl group also play a crucial role in directing the incoming electrophile.[9]
Performance Data:
| Reaction Type | Electrophile/Diene | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | Allyl Bromide | 96:4 | High |
| Aldol Addition | Isobutyraldehyde | >98:2 (anti) | 91% |
| Diels-Alder | Cyclopentadiene | 98.5:1.5 (endo) | 81% (recrystallized) |
Data is representative and can vary with specific substrates and reaction conditions.
Caption: Key steps in the stereoselective alkylation using Oppolzer's sultam.
Cleavage and Recovery: The sultam auxiliary can be removed under various conditions to yield carboxylic acids, esters, alcohols, or amides.[10] Reductive cleavage with agents like lithium aluminum hydride (LiAlH₄) or hydrolysis with bases such as lithium hydroxide are common methods.[10] The auxiliary is known for its high recovery yields.[11]
Pseudoephedrine Amides: Practicality and Versatility
Pseudoephedrine, an inexpensive and readily available natural product, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of amides.[12][13] The resulting α-substituted products can be readily converted into a variety of functional groups with high enantiomeric purity.[12]
Mechanism of Stereodirection: Upon deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride, a chelated (Z)-enolate is formed. The lithium cation is believed to coordinate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid structure. The methyl and phenyl groups of the auxiliary then effectively block one face of the enolate, directing alkylation to the opposite face.
Performance Data:
| Reaction Type | Electrophile/Diene | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | n-Butyl Iodide | >99:1 | 97% |
| Aldol Addition | Benzaldehyde | 95:5 | 85% |
| Michael Addition | Methyl Acrylate | >95:5 | 80-90% |
Data is representative and can vary with specific substrates and reaction conditions.
Cleavage and Recovery: A key advantage of the pseudoephedrine auxiliary is the ease of its removal to afford various functionalities.[1] Acidic or basic hydrolysis yields the corresponding carboxylic acid, while reduction provides the primary alcohol. The pseudoephedrine auxiliary can often be recovered in high yield.
Comparative Summary
| Feature | Evans' Oxazolidinones | Oppolzer's Sultams | Pseudoephedrine Amides |
| Primary Applications | Aldol, Alkylation, Diels-Alder | Alkylation, Aldol, Diels-Alder | Alkylation, Michael Addition |
| Stereocontrol | Excellent, particularly for syn-aldol products | Excellent, rigid control | Excellent for α-alkylation |
| Cleavage Products | Carboxylic acids, esters, alcohols | Carboxylic acids, esters, alcohols | Carboxylic acids, alcohols, aldehydes, ketones |
| Recovery | Good to excellent | Excellent, highly crystalline | Good to excellent |
| Cost/Availability | Readily available from amino acids | Derived from camphor, can be more expensive | Inexpensive, readily available natural product |
| Practical Considerations | Well-established, extensive literature | Highly crystalline products aid purification | Simple procedures, versatile product transformations |
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones offer exceptional control in aldol reactions, making them a staple in natural product synthesis. Oppolzer's sultams provide a rigid and reliable platform for a range of transformations, with the crystallinity of their derivatives often simplifying purification. Pseudoephedrine amides present a practical and cost-effective option, particularly for asymmetric alkylations, with the added benefit of versatile product diversification upon cleavage.
Ultimately, the optimal auxiliary depends on the specific reaction, the desired stereochemical outcome, and practical considerations such as cost and ease of removal. By understanding the mechanistic nuances and performance characteristics of each, researchers can make informed decisions to efficiently and effectively achieve their synthetic goals.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative [mdpi.com]
- 10. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
A Senior Application Scientist's Guide to the Validation of Stereochemical Outcome in SAMP Hydrazone Alkylation
In the landscape of asymmetric synthesis, achieving precise control over stereochemistry is paramount. For researchers in medicinal chemistry and natural product synthesis, the ability to selectively generate a single desired stereoisomer is often the determining factor in a molecule's biological activity and therapeutic efficacy. The Enders SAMP/RAMP hydrazone alkylation has long stood as a robust and reliable tool for the asymmetric α-alkylation of aldehydes and ketones.[1] This guide provides an in-depth comparison of the validation methodologies for the stereochemical outcome of this powerful reaction, contextualized with alternative approaches and grounded in practical, field-proven insights.
The Principle of SAMP/RAMP Hydrazone Alkylation: A Mechanistic Overview
The success of the Enders hydrazone methodology hinges on the temporary installation of a chiral auxiliary, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer (RAMP), onto a prochiral carbonyl compound.[1][2] This creates a chiral hydrazone, which, upon deprotonation, forms a structurally defined, chelated azaenolate intermediate. This rigidity is the cornerstone of the reaction's stereocontrol.
The Causality Behind Stereoselectivity:
The high fidelity of the stereochemical outcome is not accidental; it is a direct consequence of a highly organized transition state. Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (typically -78 °C or lower), a six-membered ring-like chelate forms between the lithium cation, the nitrogen of the azaenolate, and the oxygen of the methoxymethyl group.[3][4] This chelation, combined with the inherent steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate.[4][5] Consequently, the incoming electrophile (e.g., an alkyl halide) is directed to attack from the less sterically hindered face, leading to the predictable formation of one major diastereomer.[5][6]
Caption: The SAMP/RAMP hydrazone alkylation cycle.
A Self-Validating System: Experimental Protocols for Stereochemical Determination
Trust in a synthetic method is built upon rigorous validation. The protocols described here are designed as a self-validating system, providing clear checkpoints to assess the stereochemical purity at critical stages of the reaction sequence.
Determining Diastereomeric Excess (d.e.) of the Alkylated Hydrazone
Before cleaving the chiral auxiliary, it is crucial to determine the diastereomeric excess (d.e.) of the alkylated hydrazone intermediate. This measurement directly reflects the success of the stereocontrol step. High-resolution ¹H NMR spectroscopy is the most direct and common method for this analysis.
Experimental Protocol: ¹H NMR Analysis for d.e.
-
Sample Preparation: After the alkylation reaction and aqueous workup, carefully remove the solvent in vacuo. It is not necessary to purify the crude product by column chromatography at this stage, as this could inadvertently alter the diastereomeric ratio. Dissolve ~5-10 mg of the crude alkylated hydrazone in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).
-
Analysis & Causality:
-
Identify diagnostic protons on the newly formed stereocenter or adjacent to it. Protons α- to the hydrazone are often well-resolved.
-
The different spatial environments in the two diastereomers will cause these diagnostic protons to have slightly different chemical shifts.
-
Carefully integrate the signals corresponding to the major and minor diastereomers. The d.e. is calculated using the formula: % d.e. = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
-
Why this works: The chiral auxiliary creates two distinct diastereomeric products which are, by definition, different compounds with different physical properties, including their NMR spectra.[7][8] The ratio of their unique signals is a direct measure of their relative abundance.[9]
-
Auxiliary Cleavage and Enantiomeric Excess (e.e.) Determination
Once the d.e. of the intermediate is confirmed to be high (>95% is common for this method), the auxiliary can be removed to yield the final enantiomerically enriched ketone or aldehyde.[1] Ozonolysis is a common and effective cleavage method, though milder hydrolytic methods using reagents like aqueous oxalic acid or buffered selenium dioxide with hydrogen peroxide can also be employed, especially for sensitive substrates.[6][10]
After cleavage and purification, the enantiomeric excess (e.e.) of the final product must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[11][12][13]
Experimental Protocol: Chiral HPLC Analysis for e.e.
-
Column and Mobile Phase Selection:
-
Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly versatile and effective for a wide range of carbonyl compounds.[13]
-
Develop a mobile phase, typically a mixture of hexane and isopropanol for normal-phase chromatography, that provides good separation (resolution > 1.5) of the two enantiomers.[13]
-
-
Standard Preparation (Self-Validation Step): To confidently assign peaks and validate the separation, a racemic standard of the final product is required. If not commercially available, it can be synthesized by performing the alkylation on the corresponding achiral hydrazone (e.g., from N,N-dimethylhydrazine) or by mixing equal amounts of the products obtained from both SAMP and RAMP auxiliaries.
-
Sample Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm baseline separation.
-
Inject the purified product from the asymmetric synthesis.
-
Integrate the peak areas for the major and minor enantiomers.
-
-
Calculation: The e.e. is calculated using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Trustworthiness: Comparing the d.e. of the hydrazone intermediate with the e.e. of the final product is a critical validation step. A significant drop in stereopurity (e.g., d.e. of 98% but e.e. of 90%) suggests that racemization occurred during the auxiliary cleavage or purification steps, necessitating optimization of those procedures.
-
Caption: A self-validating workflow for stereochemical analysis.
Comparative Analysis: SAMP Hydrazones vs. Alternative Methodologies
While the SAMP/RAMP methodology is powerful, it is essential to understand its performance in the context of other widely used techniques for asymmetric α-alkylation.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are another cornerstone of asymmetric synthesis.[14][15] The auxiliary is acylated to form an imide, which is then deprotonated to form a rigid, chelated Z-enolate that directs alkylation stereoselectively.[16][17]
Asymmetric Organocatalysis
More recently, organocatalysis has emerged as a powerful alternative, avoiding the need for stoichiometric chiral auxiliaries.[18] Chiral secondary amines (e.g., proline derivatives) can activate aldehydes or ketones by forming chiral enamines, which then react with suitable electrophiles in a stereocontrolled manner.[19][20]
Performance Comparison:
The following table summarizes the typical performance of these methods for the benzylation of cyclohexanone, a common benchmark substrate.
| Methodology | Chiral Controller | Typical Diastereomeric/Enantiomeric Excess | Key Advantages | Primary Considerations |
| Enders Hydrazone | SAMP/RAMP Auxiliary | >95% d.e. / e.e.[1] | Highly predictable, excellent stereocontrol for a wide range of ketones and aldehydes, reliable. | Stoichiometric auxiliary required, harsh cleavage conditions (ozonolysis) may be needed. |
| Evans' Auxiliary | Oxazolidinone | >98% d.e.[14][21] | Excellent stereocontrol, well-established, auxiliary often crystalline and easily recovered. | Primarily for carboxylic acid derivatives (via imides), not direct ketone alkylation.[16] |
| Organocatalysis | Chiral Amine Catalyst | 90-99% e.e.[19][22] | Catalytic use of chiral agent, avoids protection/deprotection, milder conditions. | Substrate scope can be more limited, may require highly activated electrophiles.[18] |
Conclusion: Selecting the Optimal Strategy
The validation of stereochemical outcomes is not merely a final analytical step but an integral part of robust synthetic design. The Enders SAMP/RAMP hydrazone method offers a highly reliable and predictable platform for the asymmetric α-alkylation of carbonyls, with a clear and straightforward validation pathway from the diastereomeric intermediate to the final enantiomeric product. Its performance, consistently delivering stereochemical purity above 95%, makes it a go-to method for complex syntheses where absolute stereocontrol is non-negotiable.
While Evans' auxiliaries provide exceptional control for carboxylic acid derivatives and organocatalysis presents an elegant, atom-economical alternative, the Enders method remains a superior choice for the direct, high-fidelity α-alkylation of a broad range of simple and complex ketones and aldehydes. The key to success lies in the rigorous, sequential validation of diastereomeric and enantiomeric excess, ensuring that the integrity of the stereocenter is maintained from its creation to the final molecule.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. youtube.com [youtube.com]
- 5. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 10. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uma.es [uma.es]
- 12. experts.umn.edu [experts.umn.edu]
- 13. benchchem.com [benchchem.com]
- 14. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Chiral Amino Alcohols: Benchmarking 1-Methylpyrrolidine-2-methanol
Introduction: The Critical Role of Chiral Amino Alcohols in Asymmetric Synthesis
To the researchers, scientists, and drug development professionals navigating the intricate landscape of stereoselective synthesis, the choice of a chiral catalyst or auxiliary is a decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the myriad of chiral scaffolds available, amino alcohols have established themselves as a versatile and powerful class of molecules, capable of inducing high levels of asymmetry in a wide range of chemical transformations. Their utility stems from their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic/coordinating hydroxyl group, which can act in concert to orchestrate a highly organized and stereoselective transition state.
This guide provides an in-depth comparative analysis of (S)-1-Methylpyrrolidine-2-methanol, a proline-derived chiral amino alcohol, against a selection of other widely employed chiral amino alcohols. While direct, head-to-head comparisons under identical reaction conditions are not always available in the published literature, this guide will present and analyze representative experimental data for each catalyst in reactions where they have demonstrated significant efficacy. By examining their performance in key asymmetric transformations, including aldol reactions, Michael additions, and the enantioselective addition of organometallic reagents, we aim to provide a nuanced understanding of their respective strengths, weaknesses, and optimal applications. This analysis will be grounded in mechanistic principles to explain the observed differences in their catalytic behavior, thereby empowering you to make more informed decisions in your synthetic endeavors.
Comparative Analysis of Chiral Amino Alcohols
(S)-1-Methylpyrrolidine-2-methanol (N-Methyl-L-prolinol): A Versatile Proline-Derived Catalyst
Featured Application: Asymmetric Michael Addition
Derivatives of (S)-1-Methylpyrrolidine-2-methanol, particularly its silyl ethers, have proven to be highly effective organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins. The bulky silyl ether group plays a crucial role in shielding one face of the enamine intermediate, leading to high enantioselectivity.[1]
Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
-
Catalyst Preparation: A silyl ether derivative of (S)-1-Methylpyrrolidine-2-methanol is typically used.
-
Reaction Setup: To a solution of the catalyst (20 mol%) in an appropriate solvent (e.g., CH2Cl2), the nitroolefin (1.0 equiv) is added at room temperature. The mixture is stirred for a few minutes before the aldehyde (2.0 equiv) is added.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Performance Data
| Catalyst | Aldehyde | Nitroolefin | Yield (%) | ee (%) |
| (S)-1-Methylpyrrolidine-2-methanol derivative | Propanal | trans-β-Nitrostyrene | High | >95 |
Catalytic Mechanism: Enamine Catalysis
The catalytic cycle proceeds through the formation of a chiral enamine intermediate between the secondary amine of the pyrrolidine catalyst and the aldehyde. This enamine then attacks the nitroolefin in a stereoselective manner, dictated by the steric hindrance of the catalyst's sidearm. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct.
Caption: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.[1]
(S)-Prolinol: A Proline Analogue in Asymmetric Aldol Reactions
(S)-Prolinol, the parent amino alcohol of (S)-1-Methylpyrrolidine-2-methanol, is also a highly effective organocatalyst. While direct comparisons are limited, prolinamide derivatives have been successfully employed in the asymmetric aldol reaction of acetone with 4-nitrobenzaldehyde, providing a benchmark for this class of catalysts.[2]
Featured Application: Asymmetric Aldol Reaction
Prolinamide derivatives, where the carboxylic acid of proline is converted to an amide, can effectively catalyze the direct aldol reaction between ketones and aldehydes. The amide functionality can participate in hydrogen bonding to activate the aldehyde electrophile.
Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
-
Catalyst: An L-prolinamide derivative (e.g., 20 mol%).
-
Reaction Setup: 4-Nitrobenzaldehyde (1.0 equiv) is dissolved in neat acetone. The catalyst is added, and the mixture is stirred at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.
Performance Data
| Catalyst | Yield (%) | ee (%) |
| L-Prolinamide | 80 | 30 |
| L-Prolinamide with a terminal hydroxyl group | Up to 93% ee for aromatic aldehydes |
Catalytic Mechanism: Enamine Catalysis with Hydrogen Bonding
Similar to other proline derivatives, the reaction proceeds through an enamine intermediate. The amide proton and, if present, a terminal hydroxyl group on the prolinamide can form hydrogen bonds with the aldehyde's carbonyl oxygen, further activating it towards nucleophilic attack and enhancing stereoselectivity.[2]
Caption: Proposed mechanism for the prolinamide-catalyzed aldol reaction.
(1S,2R)-2-Amino-1,2-diphenylethanol: A Bulky Chiral Ligand for Enantioselective Additions
(1S,2R)-2-Amino-1,2-diphenylethanol is a C2-symmetric chiral amino alcohol that is widely used as a chiral auxiliary and as a ligand in metal-catalyzed asymmetric reactions. Its bulky phenyl groups create a highly defined steric environment, leading to excellent enantioselectivities. A prominent application is in the enantioselective addition of diethylzinc to aldehydes.
Featured Application: Enantioselective Addition of Diethylzinc to Benzaldehyde
In the presence of a catalytic amount of (1S,2R)-2-amino-1,2-diphenylethanol, diethylzinc adds to aldehydes to produce chiral secondary alcohols with high enantiomeric excess.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst: (1S,2R)-2-amino-1,2-diphenylethanol (e.g., 2 mol%).
-
Reaction Setup: To a solution of the catalyst in toluene at 0 °C, diethylzinc (1.1 M in toluene, 2.2 equiv) is added dropwise. After stirring, benzaldehyde (1.0 equiv) is added.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted and purified by column chromatography.
Performance Data
| Catalyst | Aldehyde | Yield (%) | ee (%) |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Benzaldehyde | High | >98 |
Catalytic Mechanism: Chiral Zinc-Alkoxide Complex
The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex coordinates with the aldehyde, and the ethyl group is transferred from the zinc to one enantiotopic face of the aldehyde carbonyl, directed by the chiral ligand.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Cinchonidine: A Natural Alkaloid for Asymmetric Michael Additions
Cinchonidine is a readily available Cinchona alkaloid that, along with its pseudoenantiomer cinchonine, has found widespread use in asymmetric catalysis. Modified cinchonidine derivatives, particularly those incorporating a thiourea or squaramide moiety, are highly effective bifunctional organocatalysts for asymmetric Michael additions.[3]
Featured Application: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
Cinchonidine-derived thiourea catalysts can promote the highly enantioselective Michael addition of soft nucleophiles like malonates to nitroolefins.
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
-
Catalyst: A cinchonidine-derived thiourea catalyst (e.g., 1-10 mol%).
-
Reaction Setup: To a solution of the catalyst and trans-β-nitrostyrene (1.0 equiv) in a suitable solvent (e.g., toluene), dimethyl malonate (1.2 equiv) is added. The reaction is stirred at a specified temperature.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Work-up and Purification: The product is purified directly by column chromatography.
Performance Data
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) |
| Cinchonidine-thiourea | Dimethyl Malonate | trans-β-Nitrostyrene | High | >95 |
Catalytic Mechanism: Bifunctional Activation
The cinchonidine-derived catalyst acts through a bifunctional activation mechanism. The thiourea moiety activates the nitroolefin electrophile through hydrogen bonding, while the basic quinuclidine nitrogen of the cinchonidine scaffold deprotonates the malonate nucleophile. This dual activation within the chiral environment of the catalyst leads to a highly ordered transition state and excellent stereocontrol.[3]
Caption: Proposed bifunctional activation in a cinchonidine-thiourea catalyzed Michael addition.[3]
Comparative Summary and Outlook
This guide has benchmarked (S)-1-Methylpyrrolidine-2-methanol against a selection of other prominent chiral amino alcohols by examining their performance in representative asymmetric transformations. The key takeaways are summarized below:
| Chiral Amino Alcohol | Representative Application | Key Strengths |
| (S)-1-Methylpyrrolidine-2-methanol | Asymmetric Michael Addition | Versatile proline-derived scaffold; high enantioselectivity with bulky derivatives. |
| (S)-Prolinol | Asymmetric Aldol Reaction | Effective in enamine catalysis; performance can be tuned with amide derivatives. |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Enantioselective Organozinc Addition | C2-symmetric; creates a highly defined steric environment for excellent enantiocontrol. |
| Cinchonidine | Asymmetric Michael Addition | Readily available natural product; bifunctional activation with derivatives leads to high efficiency. |
The selection of the optimal chiral amino alcohol is highly dependent on the specific reaction and substrates. Proline-derived catalysts like (S)-1-Methylpyrrolidine-2-methanol and (S)-Prolinol are excellent choices for enamine-based catalysis, such as aldol and Michael additions. For reactions involving the addition of organometallic reagents, the sterically demanding (1S,2R)-2-amino-1,2-diphenylethanol often provides superior results. Cinchona alkaloids like cinchonidine, when appropriately modified, offer a powerful platform for bifunctional catalysis, enabling highly enantioselective conjugate additions.
The field of asymmetric catalysis continues to evolve, with ongoing research focused on the development of novel chiral catalysts with improved activity, selectivity, and broader substrate scope. A thorough understanding of the mechanistic principles governing the action of different classes of chiral amino alcohols, as outlined in this guide, is essential for the rational design of new catalysts and the successful implementation of asymmetric synthesis strategies in research and development.
References
Spectroscopic methods to confirm the structure of N-Methyl-L-prolinol derivatives
An Expert's Guide to the Spectroscopic Confirmation of N-Methyl-L-prolinol Derivatives
Authored by Dr. Evelyn Reed, Senior Application Scientist
N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, serves as a cornerstone in asymmetric synthesis. Its derivatives are pivotal as catalysts, chiral auxiliaries, and building blocks in the pharmaceutical industry for creating stereochemically defined molecules. The precise structural elucidation of these derivatives is not merely a procedural step but a fundamental requirement for ensuring their efficacy and safety in drug development. This guide provides a comparative analysis of the key spectroscopic methods employed to unequivocally confirm the structure of N-Methyl-L-prolinol derivatives, grounded in experimental data and established protocols.
The Synergy of Spectroscopic Techniques: A Multi-Faceted Approach
No single spectroscopic method can provide a complete structural picture. Instead, we rely on the synergistic interplay of several techniques, each offering a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework and stereochemistry, Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, Infrared (IR) Spectroscopy identifies key functional groups, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) confirms enantiomeric purity.
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized N-Methyl-L-prolinol derivative.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylpyrrolidine-2-methanol
Authored for Researchers, Scientists, and Drug Development Professionals
In any high-stakes research and development environment, operational excellence extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of 1-Methylpyrrolidine-2-methanol (CAS No. 3554-65-2), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and established laboratory safety protocols.
Hazard Profile & Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a N-alkylpyrrolidine that presents several hazards requiring strict adherence to safety protocols.[1][2][3]
GHS Hazard Classification:
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): The causality for PPE selection is directly linked to the identified hazards.
-
Eye/Face Protection: Wear chemical splash goggles or safety glasses with side shields that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] This is mandatory to prevent contact with the eye-irritating liquid.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.[2] This provides a barrier against direct contact that can cause skin irritation.
-
Respiratory Protection: Handle only in a well-ventilated area or within a certified chemical fume hood to minimize the risk of inhaling vapors that could lead to respiratory tract irritation.[2]
Waste Characterization: A Regulatory Imperative
Under the U.S. Environmental Protection Agency (EPA) RCRA regulations, a chemical waste must be evaluated to determine if it is a "hazardous waste."[4][5] This determination dictates the entire disposal pathway. This compound is not explicitly a "listed" hazardous waste (i.e., it does not appear on the F, K, P, or U lists).[6][7] Therefore, we must assess it based on the four characteristics of hazardous waste.
| Property | Value / Observation | Relevance to Waste Characterization |
| CAS Number | 3554-65-2[2] | Unique identifier for the chemical substance. |
| GHS Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant[1][2] | Establishes the material as inherently hazardous, requiring controlled disposal. |
| Flash Point | ~ 63 °C / 145.4 °F (closed cup) (for similar compound) | This value is critical for assessing ignitability. The RCRA threshold for an ignitable liquid (D001) is a flash point < 60°C (140°F).[8][9] While slightly above the threshold, its combustible nature necessitates handling as a flammable/ignitable risk as a precautionary measure, especially when mixed with other solvents. |
| pH / Corrosivity | pH of related compound (NMP) is 7.7-10.0[10] | As an amine, the compound is basic. However, its pH is unlikely to meet the RCRA definition of corrosive waste (pH ≥ 12.5).[8][9] |
| Reactivity | No data suggests instability or violent reactions under normal conditions. | The compound is not expected to meet the criteria for reactive hazardous waste (D003).[9] |
| Incompatibilities | Strong oxidizing agents, strong acids. | Critical for waste segregation. Mixing with acids can cause a vigorous, exothermic reaction. |
Conclusion of Characterization: Based on its properties, this compound must be managed as a regulated hazardous waste . The primary characteristic of concern is its combustibility, which borders on the RCRA definition of Ignitability (D001) .[8][9] Regardless of this classification, its irritant properties alone are sufficient to preclude it from drain or general trash disposal.
Standard Disposal Protocol for Unused Product & Concentrated Waste
This protocol applies to pure, unused this compound and any concentrated solutions or reaction residues containing it. The core principle is containment and transfer to a licensed disposal facility.
Step 1: Segregation Isolate this compound waste from other waste streams. This is not merely good housekeeping; it is a critical safety measure.
-
DO NOT mix this waste with acids or acid chlorides. The amine functional group can react exothermically and violently.
-
DO NOT mix with strong oxidizing agents.
-
Collect in a dedicated waste container.
Step 2: Containerization The integrity of the waste container is essential to prevent leaks and exposures.
-
Select a container made of a compatible material (e.g., high-density polyethylene, glass) with a secure, screw-top lid.[11][12]
-
Ensure the container is in good condition, free from cracks or damage.
-
Do not fill the container more than 90% full to allow for vapor expansion.[11]
Step 3: Labeling Proper labeling is a strict regulatory requirement under RCRA and ensures safe handling by all personnel.[11][13]
-
Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the mixture, with percentages.
-
The associated hazards: "Irritant, Combustible"
-
The accumulation start date (the date the first waste was added).
-
Step 4: Accumulation and Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA must be at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Segregate the container from incompatible materials, particularly acids.[11]
Step 5: Arranging for Disposal Laboratory personnel are not authorized to transport hazardous waste off-site.
-
When the waste container is full or has been in accumulation for the period allowed by your institution (typically not to exceed one year), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.[13][14]
-
Follow your institution's specific procedures for requesting a pickup.
Disposal of Contaminated Materials & Empty Containers
Contaminated Solid Waste: Any solid materials (e.g., gloves, absorbent pads from a spill, contaminated silica gel) must be disposed of as hazardous waste.
-
Collect these materials in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.
-
Label the container as "Solid Hazardous Waste" and list "this compound" as the contaminant.
-
Manage this container within your SAA and request pickup via EHS.
Empty Containers: An "empty" container that held this chemical is not considered regular trash until properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., water or methanol).
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste following the protocol in Section 3.[12] Subsequent rinsates may be permissible for drain disposal depending on local regulations, but collecting all rinsate as hazardous waste is the most conservative and compliant approach.
-
After triple-rinsing and air-drying, deface or remove the original label. The container may now be disposed of in the regular trash or recycled, per your institution's policy.[12]
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety before cleanup.
-
Evacuate personnel from the immediate area if necessary.
-
Remove all sources of ignition.[15]
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with a non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using spark-proof tools and place it into a sealed, labeled hazardous waste container.
-
Dispose of all cleanup materials as contaminated solid waste, as described in Section 4.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. 1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 3554-65-2 [chemicalbook.com]
- 4. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 5. Managing Hazardous Waste in Medical Labs with RCRA Waste Containers: Benefits, Characteristics, and Uses [needle.tube]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. fishersci.com [fishersci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 15. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylpyrrolidine-2-methanol
As laboratory professionals dedicated to advancing research and development, our commitment to safety is paramount. The effective handling of specialized chemical reagents is the bedrock of reliable and reproducible results. This guide provides an in-depth, procedural framework for the safe handling of 1-Methylpyrrolidine-2-methanol (CAS No. 3554-65-2), focusing on the critical selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not just follow safety protocols, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
This compound is a versatile N-alkylpyrrolidine building block used in various synthetic applications, including peptide synthesis.[1][2] However, its utility is matched by a distinct hazard profile that necessitates rigorous safety precautions. A thorough risk assessment begins with understanding the inherent properties of the chemical.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritation (H319): Poses a significant risk of serious irritation if it comes into contact with the eyes.[1][3]
-
Respiratory Irritation (H335): Vapors or mists may cause irritation to the respiratory tract.[1][3]
-
Combustibility: It is a combustible liquid with a flash point of 63 °C (145.4 °F), requiring careful management of ignition sources.[2]
| Property | Data | Source |
| CAS Number | 3554-65-2 | [1][3] |
| Molecular Formula | C₆H₁₃NO | [1][3] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Appearance | Colorless to light orange/yellow clear liquid | |
| GHS Hazard Codes | H315, H319, H335 | [1][3] |
| Signal Word | Warning | [3] |
The Core Principle: Engineering and Administrative Controls First
Before selecting PPE, the hierarchy of controls must be applied. The most effective safety measures involve eliminating the hazard or substituting it with a safer alternative. When this is not feasible, engineering and administrative controls are the primary lines of defense.
-
Engineering Control: Always handle this compound within a certified chemical fume hood.[4] This is the most critical step in minimizing respiratory exposure to its vapors. The fume hood's ventilation system captures and exhausts vapors, preventing them from entering the laboratory workspace. Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Restrict access to authorized personnel and ensure all users are trained on its specific hazards and handling procedures.
A Systematic Approach to PPE Selection
PPE is the final line of defense, designed to protect you when engineering and administrative controls cannot eliminate all risks. The selection of appropriate PPE is not a one-size-fits-all matter; it is dictated by a task-specific risk assessment.
Eye and Face Protection
Given the classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[3]
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4] Standard safety glasses do not provide adequate protection as they do not form a seal around the eyes to protect from splashes.
-
Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical safety goggles.
Skin and Body Protection
Direct contact causes skin irritation (H315), so preventing skin exposure is a primary objective.[3][4]
-
Hand Protection: Wear appropriate protective gloves.[4] Nitrile or butyl rubber gloves are generally recommended for incidental contact. However, it is crucial to consult the glove manufacturer's chemical resistance guide to determine the specific breakthrough time for this compound. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. This protects your skin and personal clothing from minor splashes and spills. For tasks with a higher risk of significant exposure, consider a chemical-resistant apron.
Respiratory Protection
The primary method for controlling respiratory hazards is the use of a chemical fume hood.[4][5]
-
Standard Operations: When used inside a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Non-Standard Situations: If you experience any signs of respiratory irritation, or if engineering controls fail or are unavailable (e.g., during a large spill response), a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4] The recommended filter type is an organic gases and vapors filter (Type A, Brown).[4]
Operational Protocol: Weighing and Dispensing
This step-by-step protocol integrates PPE requirements into a common laboratory workflow.
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Don PPE: Prior to handling the chemical, don your flame-resistant lab coat, chemical safety goggles, and appropriate gloves.
-
Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly.
-
Staging: Place a spill pad on the work surface inside the fume hood. Secure the primary container of this compound.
-
Dispensing: Carefully open the container. Use a clean pipette or syringe to transfer the desired amount to a secondary, labeled container. Perform all transfers slowly to minimize the generation of aerosols or splashes.
-
Cleanup: Securely close both the primary and secondary containers. Wipe down any minor drips on the exterior of the containers with a damp cloth, which should then be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally goggles.
-
Hygiene: Immediately wash your hands thoroughly with soap and water after the procedure is complete.[3]
Emergency Procedures: Spills and Exposures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or you feel unsafe, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[6]
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical help.[3]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If they feel unwell, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Contaminated PPE: Gloves, absorbent pads, and other disposable materials contaminated with this compound must be disposed of as hazardous waste. Do not discard them in the regular trash.
-
Chemical Waste: All waste containing this compound must be collected in a properly labeled, sealed, and compatible hazardous waste container.[6] The container should be stored in a designated satellite accumulation area. Disposal must be conducted through an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][6]
By integrating these principles and procedures into your daily laboratory operations, you build a robust culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
